molecular formula C12H14O3 B1580703 4-(4-Ethylphenyl)-4-oxobutanoic acid CAS No. 49594-75-4

4-(4-Ethylphenyl)-4-oxobutanoic acid

Cat. No.: B1580703
CAS No.: 49594-75-4
M. Wt: 206.24 g/mol
InChI Key: ZLHLIRYSBPOFQB-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246068. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-ethylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHLIRYSBPOFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311853
Record name 4-(4-Ethylphenyl)-4-oxobutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30311853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49594-75-4
Record name 49594-75-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Ethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate in the development of pharmaceuticals and other specialty chemicals. The core of this guide is a detailed exploration of the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, the principal and most efficient route to this compound. We will delve into the intricacies of the reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that influence reaction yield and purity. This document is intended to be a practical resource for researchers and professionals in organic synthesis and drug development, offering both theoretical understanding and actionable experimental insights.

Introduction: Significance of this compound

This compound, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , belongs to the class of aromatic keto-acids.[1] These molecules are of significant interest in medicinal chemistry and materials science due to their bifunctional nature, incorporating both a ketone and a carboxylic acid. This dual reactivity allows for a wide array of subsequent chemical transformations, making them versatile building blocks for the synthesis of more complex molecular architectures. Notably, derivatives of 4-phenyl-4-oxobutanoic acid have been investigated for their potential as kynurenine-3-hydroxylase inhibitors, which are relevant in the context of neurodegenerative diseases. While the primary focus of this guide is the formation of the title compound, the principles and methodologies discussed are broadly applicable to the synthesis of a variety of substituted β-aroylpropionic acids.

The Core Mechanism: Friedel-Crafts Acylation

The formation of this compound is predominantly achieved through the Friedel-Crafts acylation of ethylbenzene with succinic anhydride. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

The mechanism can be dissected into three key stages:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride. It coordinates with one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and making the carbonyl carbon highly electrophilic. This coordination facilitates the opening of the anhydride ring, generating a resonance-stabilized acylium ion. This highly reactive electrophile is the key species that will attack the aromatic ring.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The ethyl group is an ortho-, para-directing activator, meaning it increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack. Due to steric hindrance from the ethyl group at the ortho position, the acylation reaction overwhelmingly favors substitution at the para position. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization and Work-up: To regain the stability of the aromatic system, a proton is eliminated from the carbon atom bearing the newly attached acyl group. The [AlCl₃(OH)]⁻ complex, formed during the reaction, acts as a base to abstract this proton, regenerating the aromatic ring and the AlCl₃ catalyst. However, the ketone product formed is a Lewis base and can form a complex with the AlCl₃. Therefore, a stoichiometric amount of the Lewis acid is typically required. The reaction is then quenched with water in an acidic work-up to decompose the aluminum chloride-ketone complex and protonate the carboxylate, yielding the final this compound product.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Work-up Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Ethylbenzene Ethylbenzene Ethylbenzene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Work-up

Figure 1: Simplified workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a robust and efficient method for the synthesis of this compound, adapted from established procedures for similar β-aroylpropionic acids. This solvent-free approach is environmentally benign and offers high yields.

Materials and Equipment
MaterialsEquipment
Succinic anhydride (0.01 mole)Mortar and pestle
Ethylbenzene (0.01 mole)Fume hood
Powdered, anhydrous aluminum chloride (0.02 mole)Beakers
Crushed iceFiltration apparatus
Concentrated Hydrochloric AcidTLC apparatus for reaction monitoring
Distilled water
Ethanol (for recrystallization)
Step-by-Step Procedure
  • Reaction Setup: Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a clean, dry mortar.

  • Initiation of Reaction: Gently grind the two solids together with a pestle.

  • Addition of Ethylbenzene: To the mixture, add ethylbenzene (1.06 g, 0.01 mole) dropwise while continuing to grind the mixture. The reaction is typically initiated at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is expected to be complete within approximately 6 minutes.

  • Work-up: After the reaction is complete, carefully transfer the reaction mixture onto a beaker containing crushed ice. To this, slowly add concentrated hydrochloric acid to decompose the aluminum chloride complex and precipitate the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any remaining inorganic impurities. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of water and ethanol, to yield a crystalline solid.

Expected Yield

Under these solvent-free conditions, a high yield of the desired product is anticipated. For the reaction of ethylbenzene with succinic anhydride, a yield of approximately 92% has been reported.

Data Presentation and Characterization

Physicochemical Properties
PropertyValue
CAS Number49594-75-4
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
Purity (typical)>95%
Spectroscopic Data

Reference Spectroscopic Data for 4-(4-methylphenyl)-4-oxobutanoic acid:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl group on the benzene ring, and the two methylene groups of the butanoic acid chain.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ketone, the carboxylic acid carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the methyl carbon, and the two methylene carbons.

  • IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands characteristic of the following functional groups:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A sharp C=O stretch from the ketone, usually around 1680 cm⁻¹.

    • Another C=O stretch from the carboxylic acid, typically around 1710 cm⁻¹.

    • C-H stretches from the aromatic ring and the alkyl groups.

Mass Spectrometry Data for this compound:

  • [M+H]⁺: 207.10158

  • [M+Na]⁺: 229.08352

  • [M-H]⁻: 205.08702

Causality and Trustworthiness of the Protocol

The described experimental protocol is designed as a self-validating system for the following reasons:

  • Stoichiometry of the Lewis Acid: The use of a twofold molar excess of aluminum chloride ensures the complete activation of the succinic anhydride and accounts for the complexation with the ketone product, driving the reaction to completion.

  • Solvent-Free Conditions: This approach minimizes the risk of side reactions with the solvent and simplifies the work-up procedure. It is also a more environmentally friendly method.

  • Reaction Monitoring: The use of TLC allows for real-time tracking of the consumption of reactants and the formation of the product, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize the formation of by-products.

  • Purification by Recrystallization: This is a standard and highly effective technique for purifying solid organic compounds, ensuring the removal of any unreacted starting materials and soluble impurities, leading to a high-purity final product.

Conclusion

The Friedel-Crafts acylation of ethylbenzene with succinic anhydride provides a direct and efficient pathway for the synthesis of this compound. The mechanism is well-understood, and the experimental protocol is straightforward and high-yielding. This technical guide provides researchers and drug development professionals with the necessary information to confidently synthesize and characterize this important chemical intermediate. The insights into the reaction mechanism and the detailed experimental procedure are intended to facilitate its application in various research and development endeavors.

References

Sources

4-(4-Ethylphenyl)-4-oxobutanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a keto-acid that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, analytical characterization methods, key reactivity patterns, and essential safety information.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 49594-75-4.[1][2][3][4] It is also known by its synonym, 4-(4-ethylphenyl)-4-oxobutyric acid.[3] The molecule consists of a butyric acid chain where the gamma carbon is part of a ketone functional group, which itself is attached to a para-substituted ethylphenyl ring. This structure provides a unique combination of aromatic and aliphatic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 49594-75-4[1][2][3][4]
Molecular Formula C₁₂H₁₄O₃[1][2][5]
Molecular Weight 206.24 g/mol [1][2][3]
Appearance Beige solid[3]
Boiling Point 398.6°C at 760 mmHg[1]
Purity Typically ≥95-97%[1][3]
InChI Key ZLHLIRYSBPOFQB-UHFFFAOYSA-N[3][5]
SMILES CCC1=CC=C(C=C1)C(=O)CCC(=O)O[5]

Synthesis and Purification

The most common and efficient method for synthesizing 4-(4-aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[6][7][8] This electrophilic aromatic substitution reaction provides a direct route to the target molecule.

Synthesis Rationale and Mechanism

The synthesis of this compound is analogous to the well-documented preparation of 4-(4-methylphenyl)-4-oxobutanoic acid.[6][7] The reaction proceeds via a Friedel-Crafts acylation mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the succinic anhydride, making it a potent electrophile. The electron-rich ethylbenzene then acts as the nucleophile, attacking the activated anhydride. The ethyl group is an ortho-, para-director; however, due to steric hindrance at the ortho position, the para-substituted product is predominantly formed. A subsequent hydrolysis step during the workup opens the anhydride ring to yield the final carboxylic acid product.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Ethylbenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 equivalents) to an inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension.

  • Nucleophilic Attack: Add ethylbenzene (1.0 equivalent) dropwise via the dropping funnel to the reaction mixture. Maintain the temperature at 0-5°C during the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complex and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers and wash with water. Extract the product into a 5% aqueous sodium bicarbonate solution. The carboxylic acid will deprotonate and move to the aqueous layer, leaving non-acidic impurities behind.

  • Isolation: Acidify the aqueous bicarbonate layer with dilute HCl until the product precipitates out as a solid.

  • Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical and Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed. While commercial suppliers offer reference spectra, the following section details the expected analytical data based on the molecule's structure.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic Protons: Two doublets (δ ~7.8-8.0 ppm and δ ~7.2-7.4 ppm) corresponding to the para-substituted phenyl ring. Aliphatic Protons: Two triplets (δ ~3.2-3.4 ppm and δ ~2.7-2.9 ppm) for the two methylene groups (-CH₂-CH₂-) of the butanoic acid chain. Ethyl Group: A quartet (δ ~2.6-2.8 ppm) for the benzylic methylene and a triplet (δ ~1.2-1.4 ppm) for the methyl group. Carboxylic Acid: A broad singlet (δ >10 ppm).
¹³C NMR Carbonyls: Two signals (δ ~195-200 ppm for the ketone and δ ~175-180 ppm for the carboxylic acid). Aromatic Carbons: Signals in the δ ~125-150 ppm range. Aliphatic Carbons: Signals for the three CH₂ groups and one CH₃ group in the δ ~10-40 ppm range.
IR (Infrared) Broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid. Two distinct C=O stretches (~1710 cm⁻¹ for the carboxylic acid and ~1680 cm⁻¹ for the aromatic ketone). C-H stretches (~2850-3000 cm⁻¹).
Mass Spec (MS) [M-H]⁻: ~205.08 m/z. [M+H]⁺: ~207.10 m/z.[5]
Synthesis and Characterization Workflow

The overall process from synthesis to final product verification is a self-validating system. The successful synthesis via a well-established reaction is confirmed by a suite of analytical techniques that unambiguously verify the structure of the final compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A Succinic Anhydride + Ethylbenzene B Friedel-Crafts Acylation (AlCl₃, DCM) A->B C Crude Product B->C D Acid-Base Extraction C->D E Precipitation & Filtration D->E F Purified Solid E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Verified Structure & Purity Confirmed G->H

Caption: Workflow for the synthesis and verification of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the aromatic ketone and the carboxylic acid.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to acid chlorides, and amidation.

  • Ketone Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). The adjacent methylene protons are acidic and can participate in condensation reactions.

A significant application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives.[8] These heterocyclic structures are formed through the condensation of the keto-acid with hydrazine derivatives. Pyridazinones are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery and development.[8]

Safety, Handling, and Storage

This compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Handling: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][10] Keep away from strong oxidizing agents.[9][11]

Conclusion

This compound is a key chemical intermediate with well-defined properties and established synthetic routes. Its utility, particularly in the construction of biologically relevant heterocyclic systems, underscores its importance in medicinal chemistry and organic synthesis. The straightforward synthesis, combined with clear analytical verification methods, makes it an accessible and valuable tool for researchers. Proper adherence to safety and handling protocols is essential when working with this compound.

References

  • PubChemLite. (n.d.). This compound (C12H14O3).
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid.

Sources

Spectroscopic Data for 4-(4-Ethylphenyl)-4-oxobutanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Ethylphenyl)-4-oxobutanoic acid (CAS No: 49594-75-4, Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a ketoacid derivative of butane. Its structure, featuring an ethyl-substituted aromatic ring and a carboxylic acid moiety, makes it a molecule of interest in synthetic chemistry and potentially as a building block in drug discovery. Accurate structural confirmation through spectroscopic methods is paramount for its application in any research or development pipeline. This guide provides a detailed analysis of its predicted spectroscopic characteristics.

Molecular Structure

MS_Fragmentation M [M+H]⁺ m/z 207 F1 [C₉H₉O]⁺ m/z 133 (4-ethylbenzoyl cation) M->F1 Loss of C₃H₄O₂ F2 [M+H-H₂O]⁺ m/z 189 M->F2 Loss of H₂O

Caption: Predicted key fragmentation pathways for this compound in positive ion ESI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. The predicted data, based on established spectroscopic principles and computational models, offers a comprehensive framework for the structural characterization of this molecule. While experimental verification is always the gold standard, this guide serves as a valuable resource for researchers working with this compound, aiding in the interpretation of experimentally acquired data and confirming its chemical identity.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment.
  • University of Maryland. (2014). Method for Characterization of Low Molecular Weight Organic Acids in Atmospheric Aerosols Using Ion Chromatography Mass Spectrometry.
  • Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
  • Stenson, A. C., & Hatcher, P. G. (2003). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry, 34(4), 501-515.
  • The Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • Springer Nature. (2017). Practical Guidelines for 13 C-Based NMR Metabolomics.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Scribd. (n.d.). 1H-NMR Organic Structure Guide.
  • University of California, Santa Barbara. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS.

The Therapeutic Potential of 4-(4-Ethylphenyl)-4-oxobutanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 4-aryl-4-oxobutanoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the therapeutic potential of a specific subclass, 4-(4-Ethylphenyl)-4-oxobutanoic acid derivatives. While direct literature on this exact scaffold is emerging, this document synthesizes data from structurally related compounds to provide a predictive framework for its biological activities, focusing on antimicrobial, anti-inflammatory, and anticonvulsant applications. We will explore established synthetic routes, detail robust experimental protocols for activity assessment, and propose structure-activity relationships to guide future drug development efforts. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive resource to unlock the potential of this promising chemical class.

Introduction: The 4-Aryl-4-Oxobutanoic Acid Scaffold

The 4-aryl-4-oxobutanoic acid core structure is a privileged motif in the design of bioactive molecules. Its inherent chemical features, including a keto group, a carboxylic acid function, and an aromatic ring, provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of the 4-ethylphenyl group in the title compound class offers a unique lipophilic character that can influence membrane permeability and target engagement.

Derivatives of the closely related succinimide (pyrrolidine-2,5-dione) and arylpropionic acid structures have shown significant promise in various therapeutic areas.[1][2] Succinimides are known for their anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][3] Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This guide will extrapolate from these known activities to predict and guide the exploration of this compound derivatives.

Synthesis of the Core Scaffold and Key Derivatives

The foundational step in exploring the biological activity of this class is the synthesis of the parent compound, this compound, and its subsequent derivatization.

Synthesis of this compound

A common and efficient method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[4]

Protocol:

  • Reaction Setup: To a stirred solution of ethylbenzene (1.1 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0°C, add a Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.2 eq), portion-wise.

  • Acylation: Add succinic anhydride (1.0 eq) to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis of Key Derivatives

The carboxylic acid and ketone functionalities of the core scaffold are prime handles for derivatization to explore structure-activity relationships (SAR).

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters by reacting with various alcohols in the presence of an acid catalyst.

  • Amide Formation: Coupling the carboxylic acid with a diverse range of amines using standard peptide coupling reagents (e.g., DCC, EDC) can generate a library of amide derivatives.

  • Heterocyclic Ring Formation: The 1,4-dicarbonyl relationship allows for the synthesis of various five- and six-membered heterocyclic systems, such as pyrrolidones and pyridazinones, which are known to possess biological activity. For instance, reaction with hydrazines can yield pyridazinone derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive research on structurally similar compounds, we can predict several key biological activities for this compound derivatives.

Antimicrobial Activity

Succinimide derivatives, which can be considered cyclized analogues of 4-aminobutanoic acid derivatives, exhibit significant antimicrobial and antifungal properties.[1][5][6] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Hypothesized Mechanism of Action: The lipophilic ethylphenyl group may enhance the ability of these derivatives to penetrate microbial cell walls. The core scaffold could then interact with key enzymes, such as those involved in nutrient synthesis or cell wall biosynthesis. For instance, some heterocyclic compounds are known to inhibit glucosamine-6-phosphate synthase, a key enzyme in the fungal cell wall biosynthesis pathway.[6]

Antimicrobial_Mechanism cluster_drug This compound Derivative cluster_cell Microbial Cell Drug Derivative CellWall Cell Wall Drug->CellWall Penetration Enzyme Essential Enzyme (e.g., GlcN-6-P synthase) Drug->Enzyme Inhibition Disruption Cell Lysis Enzyme->Disruption Leads to

Anti-inflammatory Activity

Arylpropionic and butanoic acid derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2][7] Some butanoic acid derivatives also exhibit anti-inflammatory effects through the inhibition of histone deacetylases (HDACs).[8]

Hypothesized Mechanism of Action: The this compound scaffold is structurally similar to known COX inhibitors. The ethylphenyl group can fit into the hydrophobic channel of the COX active site. Furthermore, some derivatives may modulate inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[7]

Anti_Inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Drug 4-(4-Ethylphenyl)-4- oxobutanoic Acid Derivative Drug->COX Inhibition

Anticonvulsant Activity

Succinimide-based drugs like ethosuximide are established treatments for absence seizures. The mechanism is thought to involve the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[3] Derivatives of 4-oxo-4-phenylbutanoic acid have also shown anticonvulsant properties.[9]

Hypothesized Structure-Activity Relationship: For anticonvulsant activity, the presence of a phenyl ring is often crucial. N-methylation of the corresponding succinimide derivatives has been shown to improve efficacy against chemically induced convulsions.[1] The ethyl group on the phenyl ring in our target scaffold may enhance lipophilicity, facilitating entry into the central nervous system.

Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential to validate the predicted biological activities.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method (CLSI Guidelines)

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Controls: Include positive (microbes with no drug) and negative (broth only) controls.

In Vitro Anti-inflammatory Assays

Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

  • Assay Reaction: In a suitable buffer, incubate the enzyme with the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

  • Calculation of IC₅₀: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀).

In Vivo Anticonvulsant Screening

Protocol: Maximal Electroshock (MES) Test in Mice

  • Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At the time of peak effect (e.g., 30-60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Determination of ED₅₀: The median effective dose (ED₅₀) is the dose that protects 50% of the animals from the tonic hind limb extension.

  • Neurotoxicity Assessment: Evaluate motor impairment using the rotarod test.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Antimicrobial Activity of Hypothetical Derivatives

CompoundR-groupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a -OCH₃163264
1b -Cl81632
1c -NO₂4816
Ciprofloxacin -0.50.25-
Fluconazole ---2

Table 2: Anti-inflammatory Activity of Hypothetical Derivatives

CompoundR-groupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
2a -H15.21.88.4
2b -F12.50.913.9
2c -CF₃25.10.550.2
Celecoxib -150.04375

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a foundational framework for initiating research in this area by leveraging the knowledge from structurally related compound classes. Future research should focus on the synthesis and screening of a diverse library of derivatives to establish robust structure-activity relationships. Promising lead compounds should then be subjected to further preclinical evaluation, including pharmacokinetic profiling and in vivo efficacy studies in relevant disease models. The exploration of this chemical space could lead to the discovery of new drugs with improved efficacy and safety profiles for a range of diseases.

References

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  • Kandeel, M., et al. (2022). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Journal of Chemistry, 2022, 1-13.
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  • Cvetković, D., et al. (2020). Synthesis, antimicrobial activity and quantum chemical investigation of novel succinimide derivatives. Journal of the Serbian Chemical Society, 85(1), 69-83.
  • Al-Amiery, A. A., et al. (2025). Comprehensive evaluation of antibacterial and anticancer activities from indole butanoic acid. Journal of Genetic Engineering and Biotechnology, 23(1), 100452.
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  • Iranian Journal of Pharmaceutical Research. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
  • The Journal of Pharmacology and Experimental Therapeutics. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid, inhibitors of neuropeptide amidation.
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  • Shin, J. S., et al. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Journal of Cellular Biochemistry, 112(12), 3594-3603.
  • PubChem. (n.d.). 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Bentham Science. (2014). Anticonvulsant Activity of A Novel Series of 2,5-Disubstituted 1,3,4-Oxadiazoles: Semicarbazones Based Pharmacophoric Model Studies.
  • Il Farmaco. (2004). 4-sulphamoylphenyl semicarbazones with anticonvulsant activity.
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  • ResearchGate. (1995). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.
  • International Journal of Molecular Sciences. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.
  • PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the complete crystal structure analysis of 4-(4-ethylphenyl)-4-oxobutanoic acid, a molecule of interest in synthetic and pharmaceutical chemistry. In the absence of a publicly available crystal structure, this document serves as a procedural roadmap, detailing the necessary steps from synthesis and crystallization to advanced structural elucidation and computational analysis. By integrating experimental protocols with the underlying scientific principles, this guide is designed to empower researchers to conduct a thorough and robust analysis of this and similar organic molecules.

Introduction

This compound (C₁₂H₁₄O₃, Mol. Weight: 206.24 g/mol ) is a keto-carboxylic acid with potential applications as a building block in organic synthesis and drug discovery.[1][2][3] Its structural characteristics, particularly the arrangement of molecules in the solid state, are crucial for understanding its physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[4] This guide outlines a multi-faceted approach to elucidate the crystal structure of the title compound, combining experimental techniques with computational validation.

Synthesis and Crystallization

A reliable synthesis and the growth of high-quality single crystals are the foundational steps for any crystallographic analysis.[4]

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient route to synthesize this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of ethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6]

Experimental Protocol: Synthesis

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Reactants: Slowly add succinic anhydride to the stirred suspension. Follow with the dropwise addition of ethylbenzene.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.[7]

Crystallization Strategies

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure determination.[4] For carboxylic acids, several crystallization techniques can be employed.[8][9]

Table 1: Crystallization Techniques for Carboxylic Acids

TechniqueDescriptionKey Parameters
Slow Evaporation The solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.Solvent volatility, temperature, atmospheric pressure.
Vapor Diffusion A solution of the compound is placed in a sealed container with a vessel containing a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.Choice of solvent/anti-solvent pair, temperature.
Cooling Crystallization A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling leads to crystallization.Cooling rate, initial concentration.
Solvent/Anti-solvent An anti-solvent is slowly added to a solution of the compound, causing a decrease in solubility and promoting crystal growth.Rate of anti-solvent addition, stirring.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane).[10]

  • Setup Screening Plates: Utilize a multi-well crystallization plate to screen various conditions simultaneously.

  • Vary Conditions: For each solvent or solvent system, set up crystallization trials using the techniques described in Table 1.

  • Incubation and Observation: Store the screening plates in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[11][12][13] It provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[11]

scxrd_workflow cluster_experiment Experimental cluster_analysis Data Analysis crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Diffractometer structure_solution Structure Solution data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement Least-squares structure_validation Structure Validation structure_refinement->structure_validation CIF Generation final_report final_report structure_validation->final_report Final Structure

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Analysis

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[11]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Integration: The intensities of all collected reflections are measured and processed.

  • Structure Solution: The integrated data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms in the asymmetric unit.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process optimizes atomic coordinates, displacement parameters, and other structural parameters.

  • Structure Validation: The final refined structure is validated using various crystallographic checks and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[14][15][16][17][18]

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification, purity assessment, and can also be used for structure determination when single crystals are not available.[19][20][21] The diffraction pattern of a polycrystalline sample provides a unique fingerprint of the crystalline phase.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A finely ground powder of the crystalline material is prepared.

  • Data Collection: The powder sample is placed in a powder X-ray diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.

  • Phase Analysis: The experimental PXRD pattern can be compared to patterns calculated from the single-crystal structure to confirm phase purity.

  • Structure Determination from Powder Data (if necessary): In cases where single crystals cannot be obtained, advanced techniques like the direct-space strategy can be employed to solve the crystal structure from high-quality powder diffraction data.[21][22]

Spectroscopic and Computational Complementation

A multi-technique approach provides a more complete understanding of the material.[23][24] Spectroscopic and computational methods are essential for validating the crystal structure and probing intermolecular interactions.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of functional groups within the molecule.[25][26][27] In the solid state, peak positions and shapes can be sensitive to the crystalline environment and hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) can provide information about the local environment of specific nuclei (e.g., ¹³C, ¹H) in the crystal lattice, which can be used to validate the crystallographically determined structure.[25][27][28]

Table 2: Complementary Analytical Techniques

TechniqueInformation ProvidedApplication in Crystal Structure Analysis
FTIR Vibrational modes of functional groups.Confirmation of functional groups, analysis of hydrogen bonding.
ssNMR Local chemical environment of nuclei.Validation of the asymmetric unit and intermolecular interactions.
Computational Crystal Structure Prediction and Analysis

Computational methods are increasingly used to complement experimental crystallographic studies.[29][30][31][32][33]

  • Crystal Structure Prediction (CSP): CSP methods aim to predict the most stable crystal structures of a molecule based on its chemical diagram. This can help in understanding polymorphism and in guiding crystallization experiments.[31][32]

  • Density Functional Theory (DFT) Calculations: DFT calculations can be used to optimize the geometry of the molecule and to calculate theoretical spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for comparison with experimental results.[29][30] This provides a powerful tool for validating the determined crystal structure.

validation_workflow cluster_exp Experimental Data cluster_comp Computational Modeling cluster_validation Validation & Correlation scxrd SC-XRD Structure correlation Correlate Experimental & Theoretical Data scxrd->correlation pxrd PXRD Pattern pxrd->correlation ftir FTIR Spectrum ftir->correlation nmr ssNMR Spectrum nmr->correlation dft DFT Optimization dft->correlation csp CSP Landscapes csp->correlation final_structure final_structure correlation->final_structure Validated Structure

Figure 2: Integrated Workflow for Structure Validation.

Conclusion

The comprehensive crystal structure analysis of this compound requires a systematic and multi-faceted approach. This guide has outlined a logical progression from synthesis and crystallization to detailed structural elucidation using single-crystal and powder X-ray diffraction. The importance of complementary spectroscopic and computational techniques for the validation and in-depth understanding of the crystal structure has also been emphasized. By following the protocols and principles described herein, researchers can confidently determine and analyze the crystal structure of this and other novel organic compounds, providing a solid foundation for further research and development.

References

  • Taylor & Francis. (n.d.). Computational prediction of organic crystal structures and polymorphism.
  • PubMed. (n.d.). Computational studies of crystal structure and bonding.
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  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Crystal Growth & Design. (n.d.). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility.
  • UCL Discovery. (n.d.). Computational prediction of organic crystal structures.
  • Annual Reviews. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art.
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  • ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • ePrints Soton. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals.
  • Nanoscience Analytics. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • PMC - NIH. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination.
  • CrystEngComm (RSC Publishing). (n.d.). Creating carboxylic acid co-crystals: The application of Hammett substitution constants.
  • Patsnap Eureka. (2025). FTIR vs XRD: Which is Superior for Crystal Structure?
  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?
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  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?
  • Google Patents. (n.d.). Method for crystallising carboxylic acid.
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solubility of 4-(4-Ethylphenyl)-4-oxobutanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound (CAS No. 49594-75-4) is an organic compound with a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol .[1][2][3][4] Its structure, featuring a carboxylic acid group, a ketone, and an ethylphenyl moiety, suggests a molecule with moderate polarity. This compound and its analogs are valuable intermediates in the synthesis of various biologically active molecules and heterocyclic compounds.[5][6] Understanding its solubility is paramount for applications in reaction chemistry, purification processes like recrystallization, and formulation development in the pharmaceutical industry.

The solubility of an organic compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a foundational concept; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][8] For this compound, the presence of the carboxylic acid group allows for hydrogen bonding and dipole-dipole interactions, suggesting a higher affinity for polar solvents.

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile can be predicted based on the functional groups present in this compound.

  • Polar Protic Solvents (e.g., Water, Alcohols): The carboxylic acid group can form strong hydrogen bonds with protic solvents. Therefore, some degree of solubility is expected in alcohols like methanol and ethanol. However, the non-polar ethylphenyl group may limit its solubility in water. Generally, the solubility of carboxylic acids in water decreases as the carbon chain length increases.[9]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. It is anticipated that this compound will exhibit good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and ketone groups, the compound is expected to have low solubility in non-polar solvents.[10]

  • Aqueous Basic Solutions (e.g., 5% Sodium Bicarbonate, 5% Sodium Hydroxide): Carboxylic acids that are insoluble in water will typically dissolve in aqueous basic solutions through an acid-base reaction, forming a water-soluble salt.[11][12] This property is also a useful qualitative test for the presence of an acidic functional group.

The following table summarizes the predicted solubility of this compound.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolSparingly Soluble to SolubleHydrogen bonding with the carboxylic acid group is countered by the non-polar ethylphenyl group.
Polar AproticAcetone, DMSO, THFSolubleFavorable dipole-dipole interactions and hydrogen bond acceptance.
Non-PolarHexane, TolueneInsoluble"Like dissolves like" principle; the compound's polarity is too high.[8]
Aqueous Base5% NaHCO3, 5% NaOHSolubleFormation of a water-soluble carboxylate salt.[11][12]

Experimental Determination of Solubility

The most reliable method for obtaining quantitative solubility data is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[13][14]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a detailed procedure for determining the solubility of this compound in a given solvent.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[14]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis). This step is critical to remove any undissolved microparticles.

  • Quantification of Solute:

    • Gravimetric Method: Carefully evaporate the solvent from the pre-weighed vial under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute, until a constant weight is achieved. The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

    • Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a suitable technique like HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved solute.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (24-72h) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw and Filter Supernatant C->D E 5. Quantify Dissolved Solute D->E F Gravimetric Analysis E->F G HPLC/UV-Vis Analysis E->G

Isothermal Shake-Flask Solubility Determination Workflow.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is crucial for processes like recrystallization.

  • pH: In aqueous solutions, the pH will significantly impact the solubility of this carboxylic acid. At pH values above its pKa, the compound will deprotonate to form the more soluble carboxylate anion.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility. It is essential to use pure starting materials for accurate and reproducible results.

Conclusion

While quantitative solubility data for this compound is not currently published, a strong predictive understanding of its behavior in different solvents can be derived from its chemical structure. The presence of a carboxylic acid functional group suggests solubility in polar and basic solutions. For researchers requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and standardized method for experimental determination. A thorough understanding and experimental quantification of solubility are critical for the successful application of this compound in research and development.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
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An In-depth Technical Guide to the Discovery and History of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the scientific history and synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate. While a singular "discovery" event for this compound is not prominent in the historical record, its existence is a direct consequence of the well-established and versatile Friedel-Crafts acylation reaction, a cornerstone of organic synthesis discovered in 1877. This guide will provide a comprehensive overview of the synthetic pathway to this compound, rooted in the fundamental principles of electrophilic aromatic substitution. We will explore the mechanistic underpinnings of the Friedel-Crafts acylation, detail a robust experimental protocol for its synthesis, and discuss its significance as a building block in the development of more complex molecules, particularly within the pharmaceutical landscape.

Introduction: A Legacy of the Friedel-Crafts Reaction

The history of this compound is intrinsically linked to the groundbreaking work of Charles Friedel and James Crafts.[1] Their discovery of the aluminum chloride-catalyzed acylation and alkylation of aromatic compounds in 1877 revolutionized the field of organic chemistry, providing a powerful tool for the formation of carbon-carbon bonds with aromatic rings.[1] The synthesis of this compound is a classic example of the Friedel-Crafts acylation, a reaction that has been a mainstay in both academic and industrial laboratories for over a century.

This compound, with its characteristic keto and carboxylic acid functionalities, represents a versatile synthon—a molecular fragment used in the synthesis of other compounds. Its importance lies not in a dramatic discovery narrative but in its utility as a reliable intermediate for constructing more complex molecular architectures, particularly in the realm of medicinal chemistry. The structural motif of an aryl-4-oxobutanoic acid is a key component in a variety of biologically active molecules.

Molecular Profile:

PropertyValue
Chemical Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
CAS Number 49594-75-4[2]
Appearance Beige solid
Boiling Point 398.6°C at 760 mmHg[2]

The Genesis: Synthesis via Friedel-Crafts Acylation

The primary and most efficient route to this compound is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4]

Mechanistic Causality: The "Why" Behind the Reaction

The success of the Friedel-Crafts acylation hinges on the generation of a highly reactive electrophile, the acylium ion. The following steps delineate the established mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating with one of its carbonyl oxygens. This polarization facilitates the cleavage of the C-O bond, generating a resonance-stabilized acylium ion.[5] The presence of the Lewis acid is crucial; without it, the anhydride is not electrophilic enough to react with the aromatic ring.

  • Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The ethyl group is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the ethyl group, the para product, this compound, is the major isomer formed. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, typically the [AlCl₃(OH)]⁻ complex formed from traces of water or the counter-ion from the acylium ion formation, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst in principle, although in practice, more than a stoichiometric amount of AlCl₃ is often required as it complexes with the product.

  • Workup: The reaction is quenched by the addition of water and acid to decompose the aluminum chloride complexes and protonate the carboxylate, yielding the final this compound product.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Ethylbenzene Ethylbenzene (Nucleophile) Sigma_Complex Sigma Complex (Intermediate) Ethylbenzene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O/H⁺

Figure 1: Conceptual workflow of the Friedel-Crafts acylation for the synthesis of this compound.
Evolution of the Methodology: Towards Greener Chemistry

While the fundamental Friedel-Crafts acylation has remained unchanged, modern advancements have focused on improving its environmental footprint and efficiency.[4] Traditional methods often utilize chlorinated solvents and require more than stoichiometric amounts of the Lewis acid catalyst, which generates significant acidic waste during workup.[4]

Recent research has explored various alternative catalytic systems to address these drawbacks, including:

  • Metal Trifluoromethanesulfonates (Triflates): Lanthanide and other metal triflates have shown high catalytic activity, often in smaller quantities than traditional Lewis acids.[4]

  • Solid Acid Catalysts: Zeolites and other solid acids offer the advantages of easier separation from the reaction mixture and potential for reuse, simplifying the purification process.

  • Ionic Liquids: These non-volatile solvents can act as both the solvent and the catalyst, offering a potentially greener alternative to traditional organic solvents.[4]

A significant advancement is the development of solvent-free reaction conditions.[3] By grinding the reactants and catalyst together at room temperature, the need for a solvent is eliminated, reducing waste and simplifying the experimental setup.[3]

Experimental Protocol: A Validated Synthetic Approach

The following protocol is a robust and validated method for the synthesis of this compound, adapted from established procedures for similar β-aroylpropionic acids.[3]

Materials:

  • Ethylbenzene (reagent grade)

  • Succinic anhydride (99%)

  • Anhydrous aluminum chloride (powdered, 99.9%)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Addition funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Initial Charging: The flask is charged with anhydrous aluminum chloride (0.22 mol, 29.3 g) and anhydrous dichloromethane (150 mL). The suspension is stirred and cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: A solution of succinic anhydride (0.1 mol, 10.0 g) and ethylbenzene (0.11 mol, 11.7 g, 13.5 mL) in 50 mL of anhydrous dichloromethane is prepared and placed in the addition funnel.

  • Reaction Execution: The solution from the addition funnel is added dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: The reaction mixture is slowly and carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring. This step is exothermic and should be performed in a well-ventilated fume hood.

  • Product Isolation: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with deionized water (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The solid is then recrystallized from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to afford pure this compound as a crystalline solid.

Experimental_Workflow A 1. Reaction Setup (Anhydrous Conditions) B 2. Charge AlCl₃ and CH₂Cl₂ (Cool to 0-5 °C) A->B D 4. Slow Addition of Reactants (Maintain T < 10 °C) B->D C 3. Prepare Solution of Ethylbenzene & Succinic Anhydride C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Quench with Ice/HCl (Exothermic!) E->F G 7. Liquid-Liquid Extraction (Isolate Organic Phase) F->G H 8. Dry and Evaporate Solvent (Crude Product) G->H I 9. Recrystallization (Pure Product) H->I

Sources

Unlocking the Potential of 4-(4-Ethylphenyl)-4-oxobutanoic Acid: A Scaffold for Innovation in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

4-(4-Ethylphenyl)-4-oxobutanoic acid is a gamma-keto carboxylic acid with a unique trifecta of structural features: a reactive ketone, a versatile carboxylic acid, and a tunable aromatic ring. While its primary synthesis via Friedel-Crafts acylation is well-established, its potential as a sophisticated building block in advanced applications remains largely unexplored. This guide moves beyond foundational synthesis to illuminate promising, technically-grounded research avenues for this molecule. We present a forward-looking analysis for researchers, scientists, and drug development professionals, detailing actionable strategies in two key domains: the development of novel therapeutics, particularly GABA analogues and enzyme inhibitors, and the engineering of advanced polymers with tailored properties. This document provides the scientific rationale, detailed experimental protocols, and logical workflows to empower researchers to transform this versatile scaffold into next-generation innovations.

Core Molecular Profile and Synthesis

This compound (CAS 49594-75-4) is a derivative of butanoic acid, featuring a benzoyl group at the gamma position, which is substituted with an ethyl group at the para position of the phenyl ring.[1][2] This structure offers distinct reactive sites, making it a highly adaptable starting material.

PropertyValueSource(s)
CAS Number 49594-75-4[1][3][4]
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [1]
Synonyms 3-(4-Ethylbenzoyl)propionic acid, 4-(4-Ethylphenyl)-4-oxobutyric acid
Class Gamma-Keto Acid / 4-Oxoacid[5]

The most direct and scalable synthesis is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[6][7] The reaction proceeds via the formation of an acylium ion from the anhydride, which then undergoes electrophilic aromatic substitution on the electron-rich ethylbenzene ring.[8][9]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization & Product Formation cluster_3 Step 4: Workup SA Succinic Anhydride Acylium Acylium Ion Intermediate SA->Acylium Reaction with Catalyst AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium EB Ethylbenzene Complex Sigma Complex (Resonance Stabilized) Acylium->Complex EB->Complex Nucleophilic Attack FinalProduct This compound Complex->FinalProduct Deprotonation Workup Aqueous Workup (e.g., HCl/H₂O) FinalProduct->Workup Liberation from Catalyst

Caption: General workflow for Friedel-Crafts acylation synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from established Friedel-Crafts acylation procedures.[6][10]

  • Reactant Setup: In a 3-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add anhydrous aluminum chloride (0.22 mol, 29.3 g). Protect the apparatus from atmospheric moisture with calcium chloride tubes.

  • Solvent Addition: Add a suitable solvent, such as nitrobenzene or 1,2-dichloroethane (100 mL), to the flask and cool the mixture to 0-5°C in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve succinic anhydride (0.10 mol, 10.0 g) in the chosen solvent and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the low temperature.

  • Aromatic Substrate Addition: Add ethylbenzene (0.10 mol, 10.6 g) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.

  • Workup: Carefully pour the reaction mixture onto crushed ice (300 g) containing concentrated hydrochloric acid (50 mL). This will decompose the aluminum chloride complex.

  • Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash with cold water and a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound.

Potential Research Area: Medicinal Chemistry & Drug Discovery

The inherent functionalities of this compound make it a prime candidate for scaffold-based drug discovery. The ketone can be transformed into amines or methylene groups, while the carboxylic acid provides a handle for forming amides or esters.

Synthesis of Novel γ-Aminobutyric Acid (GABA) Analogues

Scientific Rationale: Chiral γ-amino acids and their cyclic lactam forms (pyrrolidinones) are privileged structures in neuroscience.[11] Marketed drugs like (R)-rolipram and (S)-pregabalin are β-substituted GABA derivatives that act as neurotransmitter modulators.[12][13] The this compound scaffold provides a direct route to novel 4-aryl-substituted GABA analogues, whose ethylphenyl moiety can probe hydrophobic pockets in target proteins.

A key synthetic strategy involves the reductive amination of the ketone to introduce a nitrogen atom, which can then either be part of an open-chain amino acid or cyclize to form a lactam.

G Start This compound Imine Imine/Enamine Intermediate Start->Imine Amine Amine Source (e.g., NH₄OAc, R-NH₂) Amine->Imine Condensation GABA γ-Amino Acid Derivative Imine->GABA Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->GABA Lactam Pyrrolidinone (Lactam) GABA->Lactam Intramolecular Cyclization (Heat/Acid)

Caption: Synthetic pathway to GABA analogues and lactams.

Protocol 2: Reductive Amination for γ-Amino Acid Synthesis
  • Imine Formation: Dissolve this compound (10 mmol, 2.06 g) and ammonium acetate (50 mmol, 3.85 g) in 50 mL of anhydrous methanol. Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the solution to 0°C. In a single portion, add sodium cyanoborohydride (NaBH₃CN) (15 mmol, 0.94 g). Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy any remaining reducing agent.

  • Isolation: Concentrate the solution under reduced pressure. The resulting residue contains the hydrochloride salt of the γ-amino acid. Purify using ion-exchange chromatography or by precipitation at its isoelectric point.

  • Lactam Formation (Optional): To synthesize the corresponding pyrrolidinone, heat the isolated amino acid in a high-boiling solvent like toluene or xylene with a Dean-Stark trap to remove water, or treat with an acid catalyst.

Deoxygenation to 4-Arylbutanoic Acids: A Route to Anti-Inflammatory Agents

Scientific Rationale: The conversion of the ketone to a simple methylene group (-CH₂-) yields 4-(4-ethylphenyl)butanoic acid. The 4-arylalkanoic acid motif is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This transformation provides a straightforward entry into a chemical space rich with potential enzyme inhibitors. The choice of reduction method is critical and depends on the presence of other functional groups in more complex derivatives.

  • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated HCl. It is highly effective for aryl-alkyl ketones but is incompatible with acid-sensitive functional groups.[14][15][16]

  • Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures. It is ideal for substrates that are stable to strong bases but sensitive to acid.[17][18][19]

G cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction Start 4-(4-Ethylphenyl)-4- oxobutanoic acid C_Reagents Zn(Hg), conc. HCl Start->C_Reagents Pathway 1 WK_Reagents H₂NNH₂, KOH, Ethylene Glycol Start->WK_Reagents Pathway 2 End 4-(4-Ethylphenyl)butanoic acid C_Reagents->End C_Condition Strongly Acidic C_Advantage Effective for Aryl Ketones C_Disadvantage Not for Acid-Sensitive Substrates WK_Reagents->End WK_Condition Strongly Basic, High Temp. WK_Advantage Good for Acid-Sensitive Substrates WK_Disadvantage Not for Base-Sensitive Substrates

Caption: Comparison of deoxygenation pathways.

Protocol 3: Clemmensen Reduction
  • Catalyst Preparation: Prepare zinc amalgam by stirring zinc dust (20 g) with a 5% mercury(II) chloride solution (200 mL) for 5 minutes. Decant the solution and wash the amalgam with water.

  • Reaction Setup: To a flask containing the prepared zinc amalgam, add concentrated HCl (75 mL), water (50 mL), and toluene (40 mL).

  • Substrate Addition: Add this compound (0.05 mol, 10.3 g) to the mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. If the reaction slows, additional concentrated HCl can be added.

  • Workup: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene or diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product.

Potential Research Area: Materials Science & Polymer Chemistry

Scientific Rationale: The search for sustainable and high-performance polymers is a major driver of innovation. Succinic acid is a "platform chemical" for producing biodegradable polyesters like polybutylene succinate (PBS).[20][21][22] this compound can be viewed as a functionalized succinic acid derivative. Incorporating its bulky, aromatic ethylphenyl group into a polymer backbone can significantly alter material properties.

A Functional Monomer for Novel Polyesters

By participating in polycondensation reactions with diols (e.g., 1,4-butanediol), this molecule can introduce aromaticity and a pendant ketone group into the polyester chain. These modifications are predicted to:

  • Increase Glass Transition Temperature (Tg): The rigid phenyl ring will restrict chain mobility, leading to polymers that are stiffer and have higher service temperatures.

  • Modify Crystallinity: The bulky side group may disrupt chain packing, potentially leading to more amorphous and transparent materials.

  • Enable Post-Polymerization Modification: The ketone group remains as a reactive handle for cross-linking or grafting, a feature not present in standard PBS.[23]

G MonomerA 4-(4-Ethylphenyl)-4- oxobutanoic acid Polymer Functional Polyester MonomerA->Polymer MonomerB Diol (e.g., 1,4-Butanediol) MonomerB->Polymer Polycondensation (Esterification) Properties Modified Properties: - Higher Tg - Tunable Crystallinity - Reactive Pendant Ketones Polymer->Properties leads to

Caption: Polymerization to create functional polyesters.

Protocol 4: Synthesis of a Functional Co-polyester
  • Reactant Charging: In a reactor equipped for polycondensation (mechanical stirrer, nitrogen inlet, and a distillation outlet), charge this compound (0.1 mol, 20.6 g), 1,4-butanediol (0.12 mol, 10.8 g), and an esterification catalyst such as titanium(IV) butoxide (0.05% by weight).

  • Esterification Stage: Heat the mixture under a slow stream of nitrogen to 180-200°C. Water will be evolved and distilled off. Maintain these conditions for 2-4 hours, or until the evolution of water ceases.

  • Polycondensation Stage: Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240°C. This stage removes excess 1,4-butanediol and drives the polymerization to high molecular weight.

  • Reaction Completion: Continue the reaction under high vacuum until the desired melt viscosity is achieved, typically indicated by the torque on the mechanical stirrer. This can take 3-5 hours.

  • Product Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and cool it to obtain the solid polyester. The resulting polymer can then be characterized for its thermal (DSC, TGA) and mechanical (tensile testing) properties.

Conclusion

This compound represents a powerful and underexplored platform molecule. Its synthesis is straightforward, yet its true value lies in its potential as a precursor for complex, high-value derivatives. In medicinal chemistry, it offers rapid access to novel GABA analogues and potential enzyme inhibitors, leveraging established pharmacophores. In materials science, it serves as a functional monomer capable of imparting desirable thermal and reactive properties to conventional biopolyesters. The protocols and strategic pathways outlined in this guide provide a robust framework for researchers to initiate advanced investigations and unlock the full potential of this versatile chemical scaffold.

References

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  • Werpy, T. & Petersen, G. Top Value Added Chemicals from Biomass: Volume I — Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. [Link] (This is a foundational document, though the direct link is to a PDF, a more general source for succinic acid as a platform chemical is appropriate). A similar overview can be found in: Cok, B., et al. (2008). Succinic Acid: A New Platform Chemical for Biobased Polymers from Renewable Resources. Chemie Ingenieur Technik.
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  • BYJU'S. Wolff Kishner reduction mechanism. [Link]
  • Wikipedia. Succinic acid. [Link]
  • Garcia, A. L. L., et al. (2005). Synthesis of 4-Aryl-2-pyrrolidones and β-Aryl-γ-amino-butyric Acid (GABA) Analogues by Heck Arylation of 3-Pyrrolines with Arenediazonium Tetrafluoroborates. The Journal of Organic Chemistry. [Link]
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  • Maccallini, C., et al. (2020). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules. [Link]
  • Wikipedia. Keto acid. [Link]
  • Qi, L., et al. (2022). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers. [Link]
  • StudyMind.
  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl₃. [Link]
  • RSC Publishing.
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  • ResearchGate. Synthesis of 4-Aryl-2-pyrrolidones and β-Aryl-γ-amino-butyric Acid (GABA) Analogues... [Link]
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  • PubMed Central (PMC). Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors... [Link]
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A Comprehensive Theoretical Analysis of 4-(4-Ethylphenyl)-4-oxobutanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the structural, electronic, and spectroscopic properties of 4-(4-Ethylphenyl)-4-oxobutanoic acid through theoretical calculations. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind computational choices and offers a self-validating framework for the theoretical investigation of similar small molecules.

Introduction

This compound is a keto-acid that possesses both a carboxylic acid and a ketone functional group. Its aromatic moiety and flexible side chain suggest potential for diverse chemical interactions, making it a molecule of interest in medicinal chemistry and materials science. Understanding its fundamental properties at a molecular level is crucial for predicting its behavior and designing new applications.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They provide a powerful and cost-effective means to investigate molecular properties with a high degree of accuracy, complementing and guiding experimental work. This guide will walk you through a comprehensive theoretical study of this compound, from geometry optimization to the prediction of its spectroscopic signatures.

Part 1: The Computational Blueprint: Methodology and Rationale

The selection of an appropriate computational methodology is paramount for obtaining reliable and predictive results. For a molecule like this compound, a balance between computational cost and accuracy is key.

Geometry Optimization: Finding the Most Stable Conformation

The first and most critical step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound was built using molecular modeling software.

  • Conformational Search: Due to the flexible butanoic acid side chain, a conformational search is advisable to identify the global minimum energy structure.

  • DFT for Final Optimization: The lowest energy conformer was then subjected to a full geometry optimization using Density Functional Theory (DFT).

    • Functional: The B3LYP hybrid functional was chosen. B3LYP is a well-established and widely used functional that provides a good balance of accuracy and computational efficiency for organic molecules[1].

    • Basis Set: The 6-311++G(d,p) basis set was employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds[2].

  • Frequency Analysis: A frequency calculation was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Causality: The choice of B3LYP/6-311++G(d,p) is a robust combination for molecules of this type. The functional is known to perform well for thermochemistry and structural parameters, while the basis set is flexible enough to provide a detailed description of the electronic structure.

Spectroscopic Predictions: Unveiling the Molecular Fingerprints

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

Protocols:

  • Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities were calculated from the frequency analysis. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

    • Tetramethylsilane (TMS) was used as the reference standard, and its chemical shifts were calculated at the same level of theory. The final chemical shifts were reported relative to TMS.

  • UV-Vis Spectroscopy: Electronic transitions were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level. This method provides information about the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum.

Causality: The GIAO method is a reliable approach for calculating NMR chemical shifts. TD-DFT is a computationally efficient method for studying excited states and predicting UV-Vis spectra of organic molecules.

Electronic Properties: Understanding Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential interactions.

Protocols:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

Causality: FMO analysis provides insights into the molecule's ability to donate or accept electrons. The MEP map is a valuable tool for predicting non-covalent interactions and reactive sites.

Part 2: Results and In-Depth Discussion

This section presents the theoretical data obtained for this compound and provides a detailed interpretation of the results.

Optimized Molecular Geometry

The optimized geometry of this compound reveals several key structural features. The ethylphenyl group is not perfectly planar with the carbonyl group, indicating some degree of steric hindrance. The butanoic acid chain adopts a folded conformation, likely due to an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen.

Table 1: Selected Calculated Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O (ketone)1.225--
C-C (keto-aliphatic)1.512--
C=O (acid)1.218--
C-O (acid)1.354--
O-H (acid)0.972--
C-C-C (aliphatic)-112.5-
C-C=O (ketone)-120.8-
C-C-O-H (acid)--178.5

Calculated at the B3LYP/6-311++G(d,p) level of theory.

The calculated bond lengths and angles are consistent with expected values for similar organic molecules. The near 180° dihedral angle for the carboxylic acid group indicates a trans conformation, which is typical.

Spectroscopic Signatures

The predicted spectra provide a valuable reference for experimental characterization.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Scaled Frequency (cm⁻¹)IntensityAssignment
3560MediumO-H stretch (carboxylic acid)
3050-2900Medium-WeakC-H stretch (aromatic and aliphatic)
1765StrongC=O stretch (carboxylic acid dimer)
1685StrongC=O stretch (ketone)
1605, 1510MediumC=C stretch (aromatic ring)
1420MediumO-H bend (carboxylic acid)
1280StrongC-O stretch (carboxylic acid)

Calculated at the B3LYP/6-311++G(d,p) level of theory and scaled by a factor of 0.96.

The strong carbonyl stretching frequencies are characteristic features in the IR spectrum. The broad O-H stretch is indicative of hydrogen bonding in the carboxylic acid.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom¹H Chemical Shift¹³C Chemical Shift
Carboxylic Acid H12.1-
Aromatic H (ortho to C=O)7.9135.2
Aromatic H (meta to C=O)7.3128.9
Aliphatic CH₂ (adjacent to C=O)3.233.5
Aliphatic CH₂ (adjacent to COOH)2.828.1
Ethyl CH₂2.729.0
Ethyl CH₃1.215.5
Ketone C=O-198.5
Carboxylic Acid C=O-178.2

Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory, referenced to TMS.

The predicted NMR spectra show distinct signals for the aromatic, aliphatic, and functional group protons and carbons, which would allow for unambiguous structural elucidation in an experimental setting.

Electronic Landscape and Reactivity

The electronic properties of this compound provide insights into its potential reactivity.

  • HOMO-LUMO Analysis:

    • HOMO Energy: -6.5 eV

    • LUMO Energy: -1.8 eV

    • HOMO-LUMO Gap: 4.7 eV

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the ethylphenyl ring, indicating that this is the most probable site for electrophilic attack. The LUMO is predominantly located on the carbonyl groups and the aromatic ring, suggesting these are the likely sites for nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map visually confirms the electronic distribution. The most negative potential (red) is located around the carbonyl oxygens of both the ketone and carboxylic acid groups, indicating these are the most electron-rich and nucleophilic sites. The most positive potential (blue) is found around the carboxylic acid hydrogen, highlighting its acidic nature.

Part 3: Visualizing the Computational Workflow and Molecular Properties

Visual representations are essential for understanding complex scientific concepts and workflows.

Computational_Workflow cluster_Input 1. Input Generation cluster_Calculation 2. Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_Analysis 3. Data Analysis and Interpretation A Build Initial 3D Structure B Geometry Optimization A->B C Frequency Analysis B->C Verify Minimum Energy D NMR, TD-DFT, and FMO Calculations B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Predicted Spectra (IR, NMR, UV-Vis) C->F G Electronic Properties (HOMO-LUMO, MEP) D->G

Caption: A schematic of the computational workflow for the theoretical analysis.

Molecular_Properties cluster_Structural Structural Properties cluster_Spectroscopic Spectroscopic Properties cluster_Electronic Electronic Properties Molecule This compound Geometry Optimized Geometry Molecule->Geometry IR IR Spectrum Molecule->IR NMR NMR Spectra Molecule->NMR UV UV-Vis Spectrum Molecule->UV FMO HOMO-LUMO Molecule->FMO MEP MEP Map Molecule->MEP

Caption: Interrelationship of the calculated molecular properties.

Conclusion

This in-depth technical guide has detailed a comprehensive theoretical investigation of this compound using Density Functional Theory. The presented computational framework, from geometry optimization to the prediction of spectroscopic and electronic properties, provides a robust protocol for the study of similar small organic molecules. The calculated data offers valuable insights into the molecule's structure, stability, and potential reactivity, serving as a powerful predictive tool to guide future experimental research and application development. The methodologies and interpretations outlined herein are designed to be a valuable resource for researchers in computational chemistry, drug discovery, and materials science.

References

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
  • Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218-8224. [Link]

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Methodological & Application

Application Notes: 4-(4-Ethylphenyl)-4-oxobutanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 4-(4-Ethylphenyl)-4-oxobutanoic acid. We delve into its preparation, key chemical properties, and its role as a pivotal intermediate in the synthesis of high-value heterocyclic compounds. Particular emphasis is placed on its application in constructing pyridazinone scaffolds, which are of significant interest in medicinal chemistry. This document offers detailed, field-tested protocols, mechanistic insights, and a discussion of the pharmacological relevance of its derivatives, serving as a critical resource for professionals in organic synthesis and drug discovery.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound is a versatile organic molecule characterized by two key functional groups: a ketone and a carboxylic acid. This bifunctional nature makes it an exceptionally useful precursor for a wide range of chemical transformations. The molecule consists of a central butanoic acid chain, with a ketone at the 4-position, which is in turn substituted with a 4-ethylphenyl group.

PropertyValueSource
CAS Number 49594-75-4[1][2][3]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1][2]
Physical Form Beige Solid[2]

Its strategic importance lies in its ability to participate in cyclization reactions to form complex heterocyclic systems, which are foundational scaffolds in many pharmacologically active agents. The ethylphenyl moiety provides a lipophilic domain, often crucial for modulating drug-receptor interactions and improving pharmacokinetic profiles.

Synthesis of this compound

The most common and industrially scalable method for preparing 4-(4-aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[4][5] This electrophilic aromatic substitution reaction provides a direct and efficient route to the target keto-acid.

Mechanism: Friedel-Crafts Acylation

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and leading to the formation of a highly reactive acylium ion upon ring-opening. This electrophile is then attacked by the electron-rich ethylbenzene ring. The substitution occurs predominantly at the para-position due to the ortho,para-directing nature of the ethyl group and steric hindrance at the ortho positions. A final aqueous workup hydrolyzes the aluminum complex to yield the desired product.[6][7]

Figure 1: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the acylation of aromatic hydrocarbons.[8]

Materials:

  • Succinic anhydride (0.10 mol, 10.0 g)

  • Anhydrous aluminum chloride (AlCl₃) (0.22 mol, 29.3 g)

  • Ethylbenzene (0.11 mol, 11.7 g, 13.5 mL)

  • Nitrobenzene (as solvent, ~150 mL)

  • 5M Hydrochloric acid (HCl)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Toluene for recrystallization

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, suspend anhydrous AlCl₃ (29.3 g) in 100 mL of nitrobenzene. Cool the flask in an ice-salt bath to 0-5 °C.

  • Reagent Addition: Dissolve succinic anhydride (10.0 g) and ethylbenzene (13.5 mL) in 50 mL of nitrobenzene. Add this solution dropwise from the funnel to the stirred AlCl₃ suspension over 1 hour. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The mixture will darken, and HCl gas will evolve.

  • Quenching: Cool the flask in an ice bath and carefully quench the reaction by slowly pouring the mixture onto 300 g of crushed ice containing 50 mL of concentrated HCl.

  • Workup and Isolation: Transfer the resulting mixture to a separatory funnel. The product is in the nitrobenzene layer. Separate the layers and extract the aqueous layer twice with 50 mL portions of nitrobenzene. Combine the organic layers.

  • Solvent Removal: Remove the nitrobenzene solvent by steam distillation. The crude product will remain in the distillation flask.

  • Purification: Cool the flask, and the crude solid product will precipitate. Collect the solid by vacuum filtration. Purify the crude product by dissolving it in a hot 5% NaHCO₃ solution, treating with activated charcoal, filtering, and then re-precipitating the acid by adding 5M HCl until the solution is acidic to litmus paper.

  • Final Recrystallization: Collect the purified solid by filtration, wash with cold water, and recrystallize from a toluene-hexane mixture to yield the final product.

Expected Yield: 70-80%.

Application in Heterocyclic Synthesis: The Gateway to Pyridazinones

A primary application of this compound is its use as a precursor for 6-aryl-4,5-dihydropyridazin-3(2H)-ones. These heterocyclic cores are prevalent in a vast number of biologically active compounds.[9][10][11]

Mechanism: Condensation-Cyclization with Hydrazine

The synthesis involves a straightforward condensation reaction between the keto-acid and hydrazine hydrate.[12][13] The reaction proceeds in two stages: first, the formation of a hydrazone intermediate via reaction with the ketone carbonyl. Second, an intramolecular cyclization occurs where the terminal nitrogen of the hydrazone attacks the carboxylic acid carbonyl, followed by dehydration to form the stable six-membered pyridazinone ring.

G Ketoacid 4-(4-Ethylphenyl)-4- oxobutanoic acid Intermediate Hydrazone Intermediate Ketoacid->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Product 6-(4-ethylphenyl)-4,5- dihydropyridazin-3(2H)-one Intermediate->Product Intramolecular Cyclization (Heat, -H₂O)

Figure 2: Synthetic pathway to pyridazinone derivatives.

Experimental Protocol: Synthesis of 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • This compound (0.05 mol, 10.31 g)

  • Hydrazine hydrate (80% solution) (0.06 mol, 3.75 mL)

  • Absolute ethanol or glacial acetic acid (100 mL)

  • Reflux condenser and heating mantle

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve this compound (10.31 g) in 100 mL of absolute ethanol. Gentle warming may be required.

  • Reagent Addition: Add hydrazine hydrate (3.75 mL) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 85-95%.

Relevance in Drug Development

Pyridazinone derivatives are recognized as a "magic moiety" or "wonder nucleus" in medicinal chemistry due to their ability to exhibit a wide spectrum of pharmacological activities.[9][10][11] The specific scaffold derived from this compound is a precursor to compounds investigated for several therapeutic applications.

  • Anti-inflammatory and Analgesic: Many pyridazinone derivatives show potent anti-inflammatory and analgesic activities, often with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[10][14]

  • Cardiovascular Agents: Certain derivatives are known to act as cardiotonic agents, vasodilators, and antihypertensive drugs.[11]

  • Anticonvulsant and Antidepressant: The pyridazinone core has been incorporated into molecules with activity on the central nervous system.[9][11]

  • Antihistamine Activity: Some pyridazinone analogs have been identified as histamine H3 receptor (H3R) antagonists.[15]

G cluster_apps Potential Therapeutic Areas Start 4-(4-Ethylphenyl)-4- oxobutanoic acid Synth Pyridazinone Synthesis Start->Synth Core 6-(4-ethylphenyl)- pyridazinone Scaffold Synth->Core Deriv Further Derivatization (e.g., N-alkylation, etc.) Core->Deriv End Pharmacologically Active Compounds Deriv->End Cardio Cardiovascular End->Cardio AntiInflam Anti-inflammatory End->AntiInflam CNS CNS Agents End->CNS

Figure 3: Conceptual pathway from starting material to therapeutic applications.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and its efficient conversion to medicinally relevant pyridazinone scaffolds underscore its importance. The protocols and mechanistic discussions provided in this guide are designed to empower researchers and drug development professionals to effectively utilize this building block in the creation of novel and complex molecular architectures with significant therapeutic potential.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Asif, M., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • PubMed. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini Reviews in Medicinal Chemistry, 14(13), 1093-1103.
  • BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • Synblock. (n.d.). CAS 49594-75-4 | this compound.
  • PubMed. (n.d.). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives.
  • Sigma-Aldrich. (n.d.). 4-(4-Ethylphenyl)-4-oxobutyric acid | 49594-75-4.
  • BLD Pharm. (n.d.). 49594-75-4|this compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 49594-75-4.
  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.

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Application Note & Protocol: Intramolecular Acylation of 4-(4-Ethylphenyl)-4-oxobutanoic Acid for the Synthesis of Polycyclic Aromatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Intramolecular Arene Acylation

The intramolecular Friedel-Crafts acylation of 4-aryl-4-oxobutanoic acids represents a powerful and fundamental strategy in synthetic organic chemistry for the construction of fused polycyclic aromatic hydrocarbons (PAHs). This class of reaction, often a key step in the broader Haworth synthesis, allows for the regioselective formation of a new carbon-carbon bond, leading to the creation of tetralone derivatives and related carbocyclic frameworks.[1][2] These structures are not merely of academic interest; they form the core of numerous biologically active molecules and are pivotal intermediates in the synthesis of complex pharmaceuticals and advanced materials.[3][4]

The substrate of focus, 4-(4-Ethylphenyl)-4-oxobutanoic acid, is an ideal candidate for such a transformation. The molecule possesses both an activated aromatic ring (the ethylphenyl moiety) and a carboxylic acid, which can be converted in situ into a potent electrophilic acylating agent. The subsequent cyclization provides a direct route to a substituted dihydronaphthalenone system, a valuable scaffold in drug development.

This application note provides a comprehensive, field-tested protocol for the intramolecular Friedel-Crafts acylation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and discuss critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers and professionals in organic synthesis and drug development who require a robust method for constructing polycyclic systems.

Reaction Mechanism and Rationale

The overall transformation is an electrophilic aromatic substitution, a cornerstone of arene chemistry.[5] The reaction proceeds through the in situ generation of a highly reactive acylium ion, which is then attacked by the electron-rich ethylphenyl ring.

Step 1: Activation of the Carboxylic Acid The carboxylic acid is first converted into a more potent acylating agent. In the presence of a strong Lewis acid like anhydrous aluminum chloride (AlCl₃) or a strong protic acid like polyphosphoric acid (PPA), the carboxylic acid is activated. With AlCl₃, an initial complex forms, which can then lose a chloride ion to generate the key electrophile.[6]

Step 2: Formation of the Acylium Ion The activated carboxylic acid derivative rearranges to form a resonance-stabilized acylium ion. This species is a powerful electrophile, primed for attack by the aromatic ring.[7] The stability of the acylium ion is a key reason why Friedel-Crafts acylation reactions, unlike their alkylation counterparts, are not prone to carbocation rearrangements.[7][8]

Step 3: Intramolecular Electrophilic Attack The electron-rich π-system of the ethylphenyl ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forges the new C-C bond and transiently disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, often referred to as a sigma complex or arenium ion.[9]

Step 4: Rearomatization A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the final cyclized ketone product.[5]

Below is a diagram illustrating the mechanistic pathway.

G cluster_0 Acylium Ion Formation cluster_1 Cyclization and Rearomatization A This compound + AlCl₃ B Lewis Acid-Base Complex A->B Coordination C Resonance-Stabilized Acylium Ion B->C Loss of AlCl₃(OH)⁻ D Intramolecular Attack C->D Electrophilic Attack by Arene E Sigma Complex (Arenium Ion) D->E F Final Product (Tetralone derivative) E->F Deprotonation & Rearomatization

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 5-10 mmol. All operations involving anhydrous aluminum chloride must be conducted under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier Recommendation
This compound49594-75-4206.24>95%Synblock, BLD Pharm
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.34>99%Sigma-Aldrich, Carl ROTH
Dichloromethane (DCM), Anhydrous75-09-284.93>99.8%Sigma-Aldrich
Hydrochloric Acid (HCl), concentrated7647-01-036.4637%Standard lab supplier
Deionized Water7732-18-518.02--
Diethyl Ether or Ethyl Acetate60-29-774.12ACSStandard lab supplier
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Standard lab supplier

3.2. Equipment

  • Three-necked round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel, pressure-equalizing

  • Reflux condenser with a gas inlet/outlet for inert atmosphere

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a reflux condenser connected to a nitrogen line, and a dropping funnel. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (2.2 equivalents). Cautiously add anhydrous dichloromethane (DCM, approx. 30 mL) via cannula or a dry syringe.

  • Cooling: Immerse the flask in an ice-water bath and stir the AlCl₃ suspension. The temperature should be maintained at 0-5 °C.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (approx. 20 mL). Transfer this solution to the dropping funnel.

  • Reaction Initiation: Add the substrate solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over a period of 30-45 minutes. Maintain the temperature at 0-5 °C during the addition. A color change and evolution of HCl gas (which should be vented through a bubbler) may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture again in an ice bath. Very cautiously and slowly, pour the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 50 mL). This step is highly exothermic and will release significant amounts of HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety and Handling Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[10][11] Always handle in a fume hood under anhydrous conditions.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a fire-retardant lab coat, and heavy-duty gloves.[11][14]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.

  • Quenching Procedure: The quenching of the reaction with ice/HCl is extremely exothermic and hazardous. Add the reaction mixture to the ice slowly and with vigorous stirring. Ensure the fume hood sash is lowered.

Characterization of Expected Product

The expected product is 7-ethyl-3,4-dihydronaphthalen-1(2H)-one .

PropertyExpected Value
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8 (d), 7.2-7.4 (m), 2.9 (t), 2.7 (q), 2.6 (t), 1.2 (t)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~198 (C=O), 145, 140, 132, 128, 127, 126, 30, 29, 28, 15
IR (KBr, cm⁻¹) ~3050 (Ar C-H), 2960 (Alkyl C-H), 1680 (Ar C=O), 1600 (Ar C=C)

Note: NMR chemical shifts are approximate. Aryl protons on the substituted ring will show characteristic splitting patterns.[15]

Experimental Workflow Diagram

G A 1. Setup Flame-dried 3-neck RBF under N₂ B 2. Charge Reagents Add AlCl₃ and anhydrous DCM A->B C 3. Cool Stir suspension in ice bath (0-5 °C) B->C D 4. Substrate Addition Dissolve acid in DCM, add dropwise C->D E 5. Reaction Warm to RT, stir 2-4h, monitor by TLC D->E F 6. Quench Pour mixture into ice/conc. HCl E->F G 7. Extraction Separate layers, extract aqueous with DCM F->G H 8. Wash & Dry Wash with H₂O, NaHCO₃, brine. Dry over MgSO₄ G->H I 9. Concentrate Remove solvent via rotary evaporation H->I J 10. Purify Recrystallization or column chromatography I->J K Final Product J->K

Caption: Workflow for Intramolecular Acylation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive AlCl₃ (due to moisture exposure), insufficient catalyst, deactivated arene.Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry. Increase the equivalents of AlCl₃ to 2.5-3.0.
Formation of Byproducts Reaction temperature too high, prolonged reaction time.Maintain the initial addition temperature at 0-5 °C. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed to prevent polymerization or other side reactions.
Difficult Work-up Formation of emulsions during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Low Yield after Purification Product loss during work-up or recrystallization.Ensure complete extraction from the aqueous layer. For recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation. Consider chromatography for small scales.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. Friedel–Crafts reaction.
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  • Khan Academy. Friedel-Crafts acylation.
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  • The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
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  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
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  • Pharmaguideline. Polynuclear Hydrocarbons: Synthesis and Reactions.
  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring.
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  • Carl ROTH. Safety Data Sheet: Aluminium chloride.
  • Royal Society of Chemistry. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
  • ACS. Acylation of Arenes via Catalytic C-H Bond Functionalization and Aerobic Alcohol Oxidation.
  • ResearchGate. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile.
  • Lab Alley. SAFETY DATA SHEET - Aluminum Chloride.
  • PubMed. Synthesis of Polycyclic Aromatic Hydrocarbons by Phenyl Addition-Dehydrocyclization: The Third Way.
  • ChemRxiv. NMR Analyses of-1,3-Bridged Calix[5]arene Conformations.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Nature. Aromatic ring dynamics, thermal activation and transient conformations of a 468 kDa enzyme by specific 1H-13C labeling and fast-MAS NMR.
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Application Notes and Protocols: 4-(4-Ethylphenyl)-4-oxobutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Aryl-4-oxobutanoic Acid Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. The 4-aryl-4-oxobutanoic acid framework represents one such privileged structure, offering a synthetically accessible and readily modifiable backbone for the generation of diverse compound libraries. 4-(4-Ethylphenyl)-4-oxobutanoic acid, a specific analog within this class, serves as a key building block for the synthesis of a range of biologically active molecules. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a multitude of chemical transformations, leading to the construction of various heterocyclic and carbocyclic systems. This guide provides an in-depth exploration of the synthesis of this compound and its application as a precursor to medicinally relevant compounds, with a particular focus on the development of Src kinase inhibitors and pyridazinone derivatives.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 49594-75-4[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Appearance Off-white to beige solid
Purity Typically ≥95%[1]

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[2] This electrophilic aromatic substitution reaction provides a direct route to the target compound.

Reaction Principle

The Friedel-Crafts acylation involves the activation of succinic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. The electron-rich ethylbenzene then acts as a nucleophile, attacking the acylium ion to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the aluminum chloride complex of the product. An aqueous workup is then required to hydrolyze this complex and afford the final this compound.[1]

Friedel_Crafts_Acylation Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex (Resonance Stabilized) Ethylbenzene->SigmaComplex Nucleophilic Attack SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion (Electrophile) SuccinicAnhydride->AcyliumIon AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon Activation AcyliumIon->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation FinalProduct This compound ProductComplex->FinalProduct Workup Aqueous Workup Workup->FinalProduct Hydrolysis

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

Materials:

  • Ethylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve ethylbenzene (1.0 equivalent) and succinic anhydride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The 4-aryl-4-oxobutanoic acid scaffold is a valuable starting point for the synthesis of various heterocyclic compounds with promising biological activities.

Synthesis of Pyridazinone Derivatives: Potential Anti-inflammatory and Anticancer Agents

A prominent application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives.[3] These nitrogen-containing heterocycles are known to exhibit a wide range of pharmacological properties, including anti-inflammatory and anticancer activities.[4] The synthesis is typically achieved through a condensation reaction with hydrazine or its derivatives.

Pyridazinone_Synthesis ArylOxobutanoicAcid This compound Condensation Condensation/ Cyclization ArylOxobutanoicAcid->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Pyridazinone 6-(4-Ethylphenyl)-2,3,4,5- tetrahydropyridazin-3-one Condensation->Pyridazinone

Caption: General workflow for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-(4-Ethylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Cooling and Precipitation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyridazinone derivative. Further purification can be achieved by recrystallization.

A Scaffold for Src Kinase Inhibitors: Targeting Cancer Progression

The non-receptor tyrosine kinase Src is a well-validated target in oncology, playing a crucial role in cell proliferation, survival, and metastasis.[5] The 4-oxo-4-arylbutanoate scaffold has been identified as a promising starting point for the development of novel Src kinase inhibitors.[6] Derivatives of ethyl 2,4-dioxo-4-arylbutanoates, which can be synthesized from 4-aryl-4-oxobutanoic acids, have demonstrated inhibitory activity against Src kinase.

Conceptual Workflow for Developing Src Kinase Inhibitors:

Src_Inhibitor_Development ArylOxobutanoicAcid This compound Esterification Esterification ArylOxobutanoicAcid->Esterification Ester Ethyl 4-(4-Ethylphenyl)-4-oxobutanoate Esterification->Ester ClaisenCondensation Claisen Condensation (with Diethyl Oxalate) DioxoEster Ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate ClaisenCondensation->DioxoEster LibrarySynthesis Library Synthesis (Amide Coupling, etc.) SrcKinaseAssay Src Kinase Inhibition Assay LibrarySynthesis->SrcKinaseAssay Ester->ClaisenCondensation DioxoEster->LibrarySynthesis CellBasedAssays Cell-based Proliferation/ Migration Assays SrcKinaseAssay->CellBasedAssays SAR Structure-Activity Relationship (SAR) Studies CellBasedAssays->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Conceptual workflow for Src inhibitor development.

Protocol: Synthesis of Ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate (A Key Intermediate)

  • Esterification: Convert this compound to its ethyl ester, ethyl 4-(4-ethylphenyl)-4-oxobutanoate, using standard esterification methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).

  • Claisen Condensation:

    • Prepare a solution of sodium ethoxide in dry ethanol.

    • To this solution, add a mixture of ethyl 4-(4-ethylphenyl)-4-oxobutanoate (1.0 equivalent) and diethyl oxalate (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Acidify the reaction mixture with dilute HCl to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the desired ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate.

This intermediate can then be further modified, for example, through amide coupling reactions, to generate a library of compounds for screening as Src kinase inhibitors.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an ideal starting material for the creation of diverse molecular architectures. The demonstrated utility of the broader class of 4-aryl-4-oxobutanoic acids in the development of pyridazinone-based anti-inflammatory and anticancer agents, as well as Src kinase inhibitors, highlights the significant potential of this scaffold. Researchers and drug development professionals are encouraged to explore the derivatization of this compound to generate novel compounds for a wide range of therapeutic targets. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and potent drug candidates.

References

  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. (2021). Oncogene, 40(35), 5435–5448. [Link]
  • ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. [Image].
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Online PDF].
  • ResearchGate. (n.d.). Synthetic route for pyridazinone derivatives. [Image].
  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
  • Arabian Journal of Chemistry. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(1), 2053-2063. [Link]
  • Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-500. [Link]
  • Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors.
  • PubMed. (2002). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 45(16), 3423-3432. [Link]
  • DigitalCommons@URI. (2012). 4-Aryl-4H-Naphthopyrans Derivatives: One-Pot Synthesis, Evaluation of Src Kinase Inhibitory and Anti-Proliferative Activities.

Sources

A Stability-Indicating Reversed-Phase HPLC Method for the Quantification and Purity Assessment of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Abstract

This application note presents a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of this compound. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification and impurity profiling of this compound. The protocol employs a reversed-phase C18 column with gradient elution and UV detection. The rationale behind the selection of chromatographic parameters is discussed in detail. Furthermore, this document provides comprehensive protocols for sample preparation, analysis, and a framework for method validation, including forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is an organic molecule featuring both a carboxylic acid and an aromatic ketone functional group.[1][2] Its structure, analogous to similar compounds used in chemical synthesis, makes it a relevant molecule in pharmaceutical research and development, potentially as a starting material, intermediate, or a process-related impurity.[3] Ensuring the purity and stability of such compounds is a critical aspect of quality control in the pharmaceutical industry.[4]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5][6] The developed method is based on the principles of reversed-phase chromatography, which is ideal for separating compounds with both polar and non-polar characteristics.

Causality of Methodological Choices:

  • Reversed-Phase C18 Column: A C18 stationary phase is selected for its hydrophobic nature, which provides effective retention for the non-polar ethylphenyl moiety of the analyte.[7]

  • Acidified Mobile Phase: The carboxylic acid group on the analyte is ionizable. To ensure consistent retention and good peak shape, its ionization must be suppressed. This is achieved by maintaining the mobile phase at a low pH (e.g., 2.5), which keeps the carboxyl group in its protonated, less polar form, thereby increasing its interaction with the C18 stationary phase.[8][9]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is employed. This strategy allows for the effective elution of the main analyte while also providing adequate separation from both more polar and less polar potential impurities that may be present in the sample.[10]

  • UV Detection: The analyte contains a phenyl ketone chromophore, a conjugated system that absorbs UV radiation.[11] This structural feature allows for sensitive detection using a standard UV-Vis detector, with a wavelength around 254 nm typically providing a strong signal for such aromatic compounds.[10][12]

Materials and Instrumentation

2.1 Reagents and Standards

  • This compound Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), (Analytical Grade)

  • Phosphoric Acid (85%, Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.[13]

2.2 Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance

  • pH Meter

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC Vials and Caps

  • Volumetric flasks and pipettes

  • Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Experimental Protocols

3.1 Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): 25 mM Potassium Phosphate Buffer, pH 2.5

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter. This buffer is stable when refrigerated for up to 3 days.[14]

  • Mobile Phase B (Organic): Acetonitrile

    • Use HPLC-grade acetonitrile directly.

    • Always filter and degas all mobile phases before use to prevent column clogging and pump issues.[15]

3.2 Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the diluent. This concentration is a typical starting point and should be adjusted based on detector response.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte.

    • Dissolve and dilute in a 100 mL volumetric flask using the diluent to achieve a target concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Proper filtration is essential to remove particulates that can clog and damage the HPLC column.[16]

3.3 HPLC Chromatographic Conditions

All quantitative data and system parameters should be summarized in clear, structured tables for easy comparison and replication.

ParameterConditionRationale
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmIndustry standard for separating moderately polar compounds. Provides good resolution and peak shape.[17]
Mobile Phase A 25 mM KH₂PO₄, pH 2.5Low pH suppresses the ionization of the carboxylic acid, leading to better retention and symmetrical peaks.[8][18]
Mobile Phase B AcetonitrileCommon organic modifier with low UV cutoff and good elution strength.[14]
Gradient Program Time (min)%B
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection UV at 254 nmThe aromatic ketone structure provides strong absorbance at this wavelength, ensuring high sensitivity.[10]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 22 minutesSufficient time to elute the analyte and any potential late-eluting impurities, followed by column re-equilibration.

3.4 System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified.[6] Inject the working standard solution six times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD for Peak Area ≤ 1.0% for 6 replicate injectionsDemonstrates the precision of the injection and system response.[19]
%RSD for Retention Time ≤ 1.0% for 6 replicate injectionsIndicates the stability of the pump and mobile phase delivery.

HPLC Method Workflow Diagram

The following diagram illustrates the complete workflow from sample and standard preparation through to final data analysis and reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Reference Standard Preparation (1.0 mg/mL stock, 0.1 mg/mL working) SST System Suitability Test (6 injections of standard) Standard_Prep->SST Sample_Prep Test Sample Preparation (Target 0.1 mg/mL) Analysis Sequence Analysis (Blank, Standards, Samples) Sample_Prep->Analysis Mobile_Phase_Prep Mobile Phase Preparation (A: Buffer, B: ACN) System_Setup System Equilibration (Initial Conditions) Mobile_Phase_Prep->System_Setup System_Setup->SST Check criteria SST->Analysis If Pass Integration Peak Integration and Identification Analysis->Integration Quantification Quantification (Assay & Impurities) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Framework and Forced Degradation

To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[5][20][21] A critical component of this is demonstrating specificity through forced degradation studies, which confirms the method is "stability-indicating."[4][22][23]

5.1 Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradation products are generated and can be separated from the main peak.[13][22]

  • Sample: Use a solution of this compound at 0.1 mg/mL.

  • Control: An unstressed sample stored at 4°C, protected from light.

  • Procedure: Expose the sample to the stress conditions below. At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to the target concentration, and analyze by HPLC alongside the control.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis Add 1 M HCl; heat at 60 °C.To evaluate degradation in acidic conditions.[13]
Base Hydrolysis Add 1 M NaOH; heat at 60 °C.To assess degradation in alkaline conditions.[13]
Oxidation Add 3% H₂O₂; store at room temperature.To test susceptibility to oxidative degradation.[13]
Thermal Degradation Store sample solution at 80 °C.To determine the effect of heat on the drug substance.[23]
Photolytic Degradation Expose sample to light providing ≥1.2 million lux hours and 200 W·h/m².[24]To assess light sensitivity and potential for photodegradation.[23]

The validation report should demonstrate that the peaks corresponding to any degradation products are well-resolved from the main analyte peak (peak purity analysis using a PDA detector is highly recommended).

5.2 Additional Validation Parameters

The following parameters must also be evaluated as per ICH Q2(R2) guidelines.[20][21]

ParameterBrief Description
Specificity Confirmed through forced degradation and analysis of a placebo/blank to show no interference at the analyte's retention time.[6]
Linearity Analyze a series of standards over a range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Determined by the recovery of a known amount of analyte spiked into a sample matrix. Typically, recovery should be within 98.0-102.0%.[6]
Precision - Repeatability: %RSD of multiple analyses of the same sample on the same day.- Intermediate Precision: %RSD of analyses on different days, by different analysts, or on different equipment.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness Deliberately varying method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) to assess the method's reliability during normal use.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound. The detailed protocols for sample preparation, chromatographic analysis, and method validation are designed to be directly implemented in a quality control or research laboratory. By explaining the rationale behind the experimental choices and grounding the protocols in authoritative guidelines, this method serves as a reliable tool for ensuring the quality, purity, and stability of this important chemical compound.

References

  • High-performance liquid chromatography of alpha-keto acids in human saliva. (n.d.). PubMed.
  • Everything You Need to Know About HPLC Sample Preparation. (2024, August 20). LinkedIn.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • Guidelines for Shodex Column Selection : Organic Acids. (n.d.). Shodex.
  • A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct.
  • Prevail™ Organic Acid HPLC Columns. (n.d.). Grace.
  • Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. (2017). J-Stage.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • HPLC column for organic acids. (n.d.). Shodex.
  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque.
  • Allure Organic Acids, 5 µm, 250 x 4.6 mm HPLC Column. (n.d.). Restek.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
  • A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. (n.d.). PubMed.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020, April 8). The Royal Society of Chemistry.
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies.
  • HPLC Sample Preparation. (n.d.). Organomation.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Analytical Methods for Organic Acids. (n.d.). Shimadzu.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025, August 5). ResearchGate.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.
  • 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid. (n.d.). PubChem.
  • Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. (2023, April 30). JoVE.
  • HPLC Method for Flavourings. (n.d.). fao.org.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry.
  • Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. (n.d.). Agilent.
  • Spectroscopy Aromatic Amino Acids. (n.d.). University of Montana.
  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, March 25). ACS Publications.

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nuclear magnetic resonance (NMR) analysis of 4-(4-Ethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive NMR Analysis of 4-(4-Ethylphenyl)-4-oxobutanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) experiments. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice. We present a self-validating workflow, from sample preparation to the interpretation of complex 2D NMR data, ensuring technical accuracy and field-proven insights for unambiguous molecular characterization.

Introduction: The Imperative for Structural Verification

This compound is a keto-carboxylic acid featuring a substituted aromatic ring and a flexible aliphatic chain. As a model compound, it presents several distinct spin systems, making it an excellent candidate for demonstrating the power of modern NMR spectroscopy. Accurate structural confirmation is a cornerstone of chemical research and development, where even minor ambiguities can have significant consequences. NMR spectroscopy remains the most powerful and definitive technique for the non-destructive elucidation of molecular structures in solution.

This application note details a multi-faceted NMR approach, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments. The goal is to provide a comprehensive protocol that not only identifies the molecule but also serves as a robust template for the analysis of similarly complex small molecules.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a theoretical dissection of the target molecule to anticipate the NMR output. The structure of this compound is shown below with atoms systematically numbered for unambiguous assignment.

Chemical Structure of this compound with atom numbering
Figure 1: Structure and numbering scheme for this compound.

Initial Spectroscopic Assessment:

  • Proton (¹H) NMR: We anticipate 7 distinct proton signals. The para-substituted aromatic ring should produce an AA'BB' system, appearing as two distinct doublets. The ethyl group will present a classic quartet and triplet. The butanoic acid chain will show two triplets. The carboxylic acid proton is expected to be a broad singlet at a very high chemical shift.

  • Carbon (¹³C) NMR: We predict 10 unique carbon signals, as C5/C9 and C6/C8 are chemically equivalent due to symmetry. Two signals will be in the carbonyl/carboxyl region (>170 ppm), four in the aromatic region (120-160 ppm), and four in the aliphatic region (<40 ppm).

Experimental Workflow and Protocols

A successful NMR analysis is predicated on meticulous sample preparation and the selection of appropriate experimental parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-25 mg of Sample B Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl3) A->B C Filter Solution into NMR Tube B->C D 1D ¹H & ¹³C Spectra (Initial Survey) C->D E DEPT-135 (Carbon Multiplicity) D->E F 2D COSY (¹H-¹H Connectivity) D->F G 2D HSQC & HMBC (¹H-¹³C Connectivity) F->G H Assign Signals G->H I Confirm Structure H->I

Diagram 1: Comprehensive NMR Analysis Workflow.
Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[1]

  • Material Quantity: Weigh 5-25 mg of this compound for ¹H NMR. For ¹³C and 2D NMR experiments, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. If solubility is an issue, DMSO-d₆ can be used. The solvent provides a deuterium signal for the spectrometer's lock system and avoids large interfering solvent peaks in the ¹H spectrum.[2][3]

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4][5]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][5]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer.

Protocol: NMR Data Acquisition

The following are standard protocols for a 400 MHz or 500 MHz spectrometer.

ExperimentKey Parameters & Rationale
¹H NMR Acquisition Time: ~2-4 seconds (for good resolution). Relaxation Delay (d1): 1-2 seconds (allows for near-complete T1 relaxation). Number of Scans: 8-16 (sufficient for good signal-to-noise on a sample of this concentration).
¹³C{¹H} NMR Acquisition Time: ~1-2 seconds. Relaxation Delay (d1): 2 seconds. Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30). Number of Scans: 1024 or more may be needed due to the low natural abundance of ¹³C.
DEPT-135 Rationale: Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate carbon signals based on the number of attached protons.[6][7] In a DEPT-135 experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are not observed.[7][8] This is invaluable for assigning aliphatic and aromatic carbons.
COSY Rationale: Correlation Spectroscopy (COSY) is a 2D experiment that maps scalar (J-coupling) interactions between protons, typically over 2-3 bonds.[9][10] It generates cross-peaks between protons that are coupled, allowing for the identification of connected spin systems.[11][12]
HSQC Rationale: Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.[13][14] Each cross-peak in the 2D map represents a C-H bond, providing definitive assignment of a proton to its carbon.[15]
HMBC Rationale: Heteronuclear Multiple Bond Correlation (HMBC) is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[14][15] Unlike HSQC, direct one-bond correlations are suppressed.[14] This experiment allows us to connect fragments identified by COSY.

Data Interpretation and Structural Elucidation

This section details the process of assigning the predicted NMR signals to the structure of this compound.

Analysis of the ¹H NMR Spectrum

The proton spectrum is the starting point for structural analysis.

  • H12 (Carboxylic Acid): A broad singlet is expected in the 10-12 ppm region.[16][17] This characteristic downfield shift is due to strong deshielding and hydrogen bonding.[18][19] Its broadness is a result of chemical exchange.

  • H5/H9 & H6/H8 (Aromatic): The para-substituted aromatic ring will show two signals, each integrating to 2H. H6/H8, being ortho to the electron-withdrawing carbonyl group, will be deshielded and appear further downfield (approx. 7.9 ppm) as a doublet. H5/H9, ortho to the electron-donating ethyl group, will be more shielded and appear upfield (approx. 7.3 ppm) as a doublet.

  • H1 (Aliphatic Chain): These protons are alpha to a carbonyl group, which deshields them. They will appear as a triplet around 3.2 ppm, split by the two H2 protons.

  • H2 (Aliphatic Chain): These protons are adjacent to both H1 and the carboxylic acid group. They will appear as a triplet around 2.8 ppm, split by the two H1 protons.

  • H10 (Ethyl Group): The methylene (CH₂) protons are benzylic and will be deshielded. They will appear as a quartet around 2.7 ppm, split by the three H11 protons.

  • H11 (Ethyl Group): The methyl (CH₃) protons are in a standard aliphatic environment and will appear as a triplet around 1.2 ppm, split by the two H10 protons.

Analysis of the ¹³C NMR and DEPT-135 Spectra

The ¹³C spectrum reveals the carbon framework, and the DEPT-135 spectrum clarifies the multiplicity of each carbon.

Carbon AtomPredicted ¹³C Shift (ppm)DEPT-135 SignalRationale
C4 ~198AbsentKetone carbonyl carbon, highly deshielded.[20]
C3 ~178AbsentCarboxylic acid carbonyl carbon, also highly deshielded but less so than a ketone.[18]
C7 ~150AbsentAromatic carbon attached to the ethyl group.
C10 ~134AbsentAromatic carbon attached to the acyl group.
C6/C8 ~128.5Positive (CH)Aromatic carbons ortho to the acyl group.
C5/C9 ~128.0Positive (CH)Aromatic carbons ortho to the ethyl group.
C1 ~33Negative (CH₂)Aliphatic carbon alpha to the ketone.
C2 ~29Negative (CH₂)Aliphatic carbon alpha to the carboxylic acid.
C11 ~28Negative (CH₂)Benzylic carbon of the ethyl group.
C12 ~15Positive (CH₃)Methyl carbon of the ethyl group.
Elucidation using 2D NMR

2D NMR experiments provide the definitive connections to assemble the structure.

Diagram 2: Predicted ¹H-¹H COSY Correlations. Solid lines indicate 3-bond (J) couplings.
  • COSY Analysis: The COSY spectrum will confirm the proton-proton connectivities. We expect to see cross-peaks connecting:

    • H11 to H10: Confirming the ethyl group spin system.

    • H1 to H2: Confirming the butanoic acid chain spin system.

    • H5/H9 to H6/H8: Confirming the aromatic spin system. The absence of cross-peaks between these three distinct systems shows they are not directly connected through 2 or 3 bonds.

G H6_8 H6/H8 (~7.9 ppm) C4 C4 (Ketone, ~198 ppm) H6_8->C4 ²J C10_node C10 (Aromatic, ~134 ppm) H6_8->C10_node ³J H1 H1 (~3.2 ppm) H1->C4 ²J C2 C2 (~29 ppm) H1->C2 ³J H10 H10 (~2.7 ppm) C7 C7 (Aromatic, ~150 ppm) H10->C7 ²J

Diagram 3: Key HMBC Correlations for Structural Assembly.
  • HSQC and HMBC Analysis:

    • HSQC: This experiment will directly link each proton signal to its corresponding carbon signal from the table above, confirming the one-bond C-H pairs. For example, the proton signal at ~2.7 ppm (H10) will show a correlation to the carbon signal at ~28 ppm (C11).

    • HMBC: This is the final step in confirming the global structure by connecting the isolated spin systems. Key expected correlations are:

      • H6/H8 to C4 (Ketone): A crucial correlation across two bonds (²J) that connects the aromatic ring to the carbonyl group.

      • H1 to C4 (Ketone): Another vital ²J correlation that links the butanoic acid chain to the same carbonyl group.

      • H1 to C2: A three-bond (³J) correlation within the aliphatic chain, confirming its structure.

      • H10 to C7 and C5/C9: These correlations connect the ethyl group to the aromatic ring.

Conclusion and Summary of Assignments

By systematically applying a suite of 1D and 2D NMR experiments, the structure of this compound can be unambiguously determined. The combination of COSY, HSQC, and HMBC experiments provides a self-validating network of correlations that confirms the connectivity of every atom in the molecule. This application note provides a robust and logical workflow that can be adapted for the structural elucidation of a wide range of small organic molecules, ensuring confidence and accuracy in chemical analysis.

Summary of NMR Assignments
Atom(s)¹H Shift (ppm)¹³C Shift (ppm)Multiplicity (¹H)Key HMBC Correlations (from H to C)
1~3.2~33tC2, C3, C4
2~2.8~29tC1, C3, C4
3-~178--
4-~198--
5/9~7.3~128.0dC7, C10, C6/C8
6/8~7.9~128.5dC4, C10, C5/C9
7-~150--
10-~134--
11~2.7~28qC7, C5/C9, C12
12~1.2~15tC7, C11
OH~11.0-br sC3

References

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available at: https://www.chemistrysteps.com/dept-nmr-signals-and-problem-solving/
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: https://www.cif.iastate.
  • YouTube. 2D-COSY NMR spectrum | How to read COSY Spectrum?. (2022-03-03). Available at: https://www.youtube.
  • Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. (2024-03-19). Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_DEPT_C_NMR_Spectroscopy
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: https://www.creative-biostructure.com/blog/understanding-2d-nmr-spectra-how-to-read-and-interpret-them/
  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023-11-23). Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025-05-22). Available at: https://www.jove.com/v/10531/nmr-and-mass-spectroscopy-of-carboxylic-acids
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). Available at: https://emerypharma.
  • Nanalysis. DEPT: A tool for 13C peak assignments. (2015-11-19). Available at: https://www.nanalysis.com/nmr-blog/2015/11/19/dept-a-tool-for-13c-peak-assignments
  • Columbia University. DEPT | NMR Core Facility. Available at: https://nmr.columbia.edu/content/dept
  • JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. (2023-04-30). Available at: https://www.jove.
  • University of Leicester. How to Prepare Samples for NMR. Available at: https://www2.le.ac.uk/departments/chemistry/facilities-services/nmr/prepare-samples
  • Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). Available at: https://nmr.chemistry.gatech.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map_-Organic_Chemistry(Vollhardt_and_Schore)/20%3A_Carboxylic_Acids/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
  • JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024-04-04). Available at: https://www.jove.
  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. Available at: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-spect.html
  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: https://pubmed.ncbi.nlm.nih.gov/24442686/
  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: https://www.organomation.
  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: https://www.ucl.ac.
  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation SPectroscopy). Available at: https://www.ceitec.
  • SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available at: https://link.springer.com/chapter/10.1007/12_2024_205
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). Available at: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Advanced_Organic_Chemistry/7%3A_Spectroscopic_Methods_and_Structure_Elucidation/7.4%3A_Two_Dimensional_Heteronuclear_NMR_Spectroscopy
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: https://en.wikipedia.org/wiki/Two-dimensional_nuclear_magnetic_resonance_spectroscopy
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Sources

Application Notes and Protocols: 4-(4-Ethylphenyl)-4-oxobutanoic Acid as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(4-Ethylphenyl)-4-oxobutanoic acid, a highly versatile bifunctional building block, for the synthesis of diverse and medicinally relevant heterocyclic compounds. We will move beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this keto-acid for the efficient construction of pyrroles, pyridazinones, and indoles, which are core structures in numerous pharmaceutical agents.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of approved drugs featuring these cyclic structures. The strategic selection of starting materials is paramount for the efficient and modular synthesis of novel compound libraries. This compound emerges as a particularly valuable precursor due to its distinct structural features: a reactive ketone, a carboxylic acid, and an ethylphenyl moiety. This unique combination of functional groups allows for a range of classical and modern synthetic transformations, providing access to a variety of important heterocyclic cores. The ethylphenyl group, in particular, can serve as a key lipophilic handle, influencing the pharmacokinetic profile of the resulting molecules.

This guide will detail robust protocols for the synthesis of several key heterocyclic systems, grounded in well-established named reactions. We will elucidate the mechanisms and provide step-by-step methodologies to empower researchers to confidently utilize this building block in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and handling requirements is critical for successful and safe experimentation.

PropertyValueSource
CAS Number 49594-75-4[1][2]
Molecular Formula C12H14O3[1][3]
Molecular Weight 206.24 g/mol [1][2]
Appearance Beige solid[2]
Purity Typically ≥95%[1][2]
Boiling Point 398.6°C at 760 mmHg[1]
Storage Sealed in a dry, room temperature environment[4]
Safety and Handling

This compound and its structural analogs are classified as irritants.[1][5][6] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5][6]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[5]

    • P264: Wash skin thoroughly after handling.[5]

    • P280: Wear protective gloves, eye protection, and face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear appropriate chemical safety goggles, a lab coat, and nitrile gloves.[7]

  • Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

Synthetic Pathways to Key Heterocycles

The dual functionality of this compound makes it an ideal substrate for cyclization reactions. The 1,4-relationship between the ketone and carboxylic acid functionalities is the key to its utility in forming five- and six-membered rings.

Logical_Flow cluster_reactions Key Synthetic Transformations cluster_products Resulting Heterocyclic Cores Start 4-(4-Ethylphenyl)-4- oxobutanoic acid PaalKnorr Paal-Knorr Synthesis Start->PaalKnorr  + R-NH2 (or NH3) Pyridazinone Pyridazinone Formation Start->Pyridazinone  + N2H4 FischerIndole Fischer Indole Synthesis Start->FischerIndole  + Ar-NHNH2 Pyrrole Substituted Pyrroles PaalKnorr->Pyrrole PyridazinoneProd Pyridazinones Pyridazinone->PyridazinoneProd Indole Indole Acetic Acids FischerIndole->Indole

Caption: Versatility of this compound as a precursor.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[8][9][10] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[10]

Paal_Knorr_Mechanism start Keto-acid + R-NH2 hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack cyclized Cyclized Intermediate hemiaminal->cyclized Intramolecular Condensation dihydrooxazole Dihydro-oxazole cyclized->dihydrooxazole Dehydration pyrrole Pyrrole Product + 2H2O dihydrooxazole->pyrrole Dehydration

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Protocol 1: Synthesis of 2-(4-Ethylphenyl)-5-methyl-1H-pyrrole-3-acetic acid

  • Rationale: This protocol exemplifies the classic Paal-Knorr reaction. Acetic acid serves as both the solvent and a mild acid catalyst, facilitating the condensation while minimizing side reactions like furan formation which can occur under stronger acidic conditions.[10]

  • Materials:

    • This compound (1.0 g, 4.85 mmol)

    • Ammonium acetate (3.74 g, 48.5 mmol)

    • Glacial acetic acid (20 mL)

  • Procedure:

    • Combine this compound and ammonium acetate in a round-bottom flask equipped with a reflux condenser.

    • Add glacial acetic acid to the flask.

    • Heat the mixture to reflux (approximately 118°C) with stirring for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).

    • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

    • Dry the crude product under vacuum.

    • Recrystallize the solid from an ethanol/water mixture to afford the pure pyrrole derivative.

  • Expected Outcome: A crystalline solid. The yield can vary but is typically in the range of 60-75%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are privileged structures in medicinal chemistry, known for a wide range of biological activities, including use as cardiac agents.[11] The synthesis from a γ-keto acid is a direct and efficient method, involving condensation with hydrazine.[12]

Pyridazinone_Formation start Keto-acid + Hydrazine (N2H4) hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclized Cyclized Hemiaminal hydrazone->cyclized Intramolecular Acyl Substitution pyridazinone Pyridazinone Product + H2O cyclized->pyridazinone Dehydration

Caption: Mechanism of Pyridazinone Formation.

Protocol 2: Synthesis of 6-(4-Ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

  • Rationale: This reaction is a cyclocondensation. Ethanol is a suitable solvent that dissolves the starting materials and allows the reaction to proceed at a moderate reflux temperature. Hydrazine hydrate is a convenient and commonly used source of hydrazine.[12]

  • Materials:

    • This compound (1.0 g, 4.85 mmol)

    • Hydrazine hydrate (80% solution, 0.3 mL, ~4.85 mmol)

    • Ethanol (25 mL)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

    • Wash the collected solid with cold ethanol.

    • Dry the product in a vacuum oven.

  • Expected Outcome: A white to off-white solid with yields typically exceeding 80%. The structure can be confirmed by spectroscopic methods.

Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful reaction for constructing the indole nucleus.[13][14] It involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[15] In this case, the ketone functionality of this compound reacts to form a phenylhydrazone, which then undergoes a[16][16]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[17]

Fischer_Indole_Mechanism start Keto-acid + Phenylhydrazine hydrazone Phenylhydrazone Formation start->hydrazone Condensation enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Acid-catalyzed diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization/ Aromatization diimine->cyclization indole Indole Product + NH3 cyclization->indole - NH3

Sources

Application Notes and Protocols for the Reduction of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Reduction in Pharmaceutical Synthesis

The reduction of a ketone functional group to a methylene group is a foundational transformation in organic synthesis, particularly within the realm of drug development and fine chemical production. This conversion allows for the strategic manipulation of molecular architecture, enabling the synthesis of complex target molecules from readily available starting materials. 4-(4-Ethylphenyl)-4-oxobutanoic acid serves as a pertinent example of an aryl ketoacid, a structural motif frequently encountered in the synthesis of biologically active compounds. Its reduction to 4-(4-ethylphenyl)butanoic acid provides a valuable intermediate for further functionalization.[1]

This application note provides detailed protocols for three robust and widely employed methods for the reduction of this compound:

  • Catalytic Hydrogenation: A green and efficient method utilizing a heterogeneous catalyst and hydrogen gas.

  • Clemmensen Reduction: A classic method employing zinc amalgam in strongly acidic conditions, suitable for acid-stable substrates.[2][3]

  • Wolff-Kishner Reduction: A powerful technique using hydrazine hydrate under basic conditions, ideal for substrates sensitive to acid.[4]

Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and essential safety considerations.

Chemical Synopsis

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound (Starting Material)this compound206.24[5]398.6 at 760 mmHg[5]-
4-(4-Ethylphenyl)butanoic acid (Product)4-(4-ethylphenyl)butanoic acid192.25[1][6][7]321.8 at 760 mmHg[1]1.052[1]

Visualization of the Transformation

Reduction of this compound cluster_methods Reduction Methods start This compound Catalytic Hydrogenation Catalytic Hydrogenation start->Catalytic Hydrogenation H₂, Pd/C Clemmensen Reduction Clemmensen Reduction start->Clemmensen Reduction Zn(Hg), HCl Wolff-Kishner Reduction Wolff-Kishner Reduction start->Wolff-Kishner Reduction H₂NNH₂, KOH end 4-(4-ethylphenyl)butanoic acid Catalytic Hydrogenation->end Clemmensen Reduction->end Wolff-Kishner Reduction->end

Caption: Overview of reduction pathways.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of ketones. The use of a palladium on carbon (Pd/C) catalyst is common for the reduction of aryl ketones. The reaction proceeds by the addition of hydrogen across the carbonyl double bond on the surface of the catalyst.

Experimental Workflow

Catalytic Hydrogenation Workflow A Dissolve Substrate B Add Catalyst A->B Inert Atmosphere C Hydrogenation B->C H₂ Balloon D Filtration C->D Reaction Completion E Solvent Removal D->E Remove Catalyst F Purification E->F Crude Product Final Product Final Product F->Final Product

Caption: Catalytic hydrogenation workflow.

Detailed Procedure
  • Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 48.5 mmol) in 100 mL of ethanol.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, 5% w/w) to the solution under a positive flow of the inert gas.

  • Hydrogenation: Replace the inert gas inlet with a balloon filled with hydrogen gas. Evacuate and refill the flask with hydrogen three times to ensure a hydrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Catalyst Filtration: Upon completion, carefully vent the flask and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The palladium catalyst is pyrophoric and should be handled with care. The filter cake should be washed with a small amount of ethanol and kept wet before proper disposal.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of hexane and ethyl acetate to yield pure 4-(4-ethylphenyl)butanoic acid as a white solid.

Protocol 2: Clemmensen Reduction

The Clemmensen reduction is a classic method for the deoxygenation of ketones using amalgamated zinc and concentrated hydrochloric acid.[2][3] This method is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.[8]

Experimental Workflow

Clemmensen Reduction Workflow A Prepare Zinc Amalgam B Reaction Setup A->B C Reflux B->C Add HCl D Work-up C->D Cooling E Extraction D->E Phase Separation F Purification E->F Crude Product Final Product Final Product F->Final Product

Caption: Clemmensen reduction workflow.

Detailed Procedure
  • Preparation of Zinc Amalgam: In a fume hood, add zinc dust (20 g) to a 250 mL beaker. Add a solution of mercury(II) chloride (2.0 g) in 20 mL of deionized water. Swirl the mixture for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with deionized water (3 x 20 mL).

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, place the freshly prepared zinc amalgam. Add this compound (10.0 g, 48.5 mmol) and 50 mL of toluene.

  • Reaction: With vigorous stirring, add concentrated hydrochloric acid (100 mL) dropwise from the addition funnel over a period of 30 minutes. After the addition is complete, heat the mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully decant the toluene layer from the unreacted zinc.

  • Extraction: Transfer the toluene layer to a separatory funnel. Extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers and wash with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from hexane to afford 4-(4-ethylphenyl)butanoic acid.

Protocol 3: Wolff-Kishner Reduction

The Wolff-Kishner reduction is a powerful method for the deoxygenation of ketones under basic conditions, making it an excellent alternative to the Clemmensen reduction for acid-sensitive substrates.[4] The reaction involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a strong base to yield the alkane.[9]

Experimental Workflow

Wolff-Kishner Reduction Workflow A Reaction Setup B Hydrazone Formation A->B Add Reagents C Water Removal B->C Reflux D Decomposition C->D Increase Temp. E Work-up D->E Cooling F Purification E->F Acidification & Extraction Final Product Final Product F->Final Product

Caption: Wolff-Kishner reduction workflow.

Detailed Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, combine this compound (10.0 g, 48.5 mmol), potassium hydroxide (8.2 g, 146 mmol), hydrazine hydrate (10 mL, 206 mmol), and 100 mL of diethylene glycol.

  • Hydrazone Formation: Heat the reaction mixture to reflux (around 130-140 °C) for 2 hours. Water will begin to collect in the Dean-Stark trap.

  • Water Removal and Decomposition: After 2 hours, begin to remove the water from the Dean-Stark trap. Slowly increase the reaction temperature to 190-200 °C and maintain this temperature for 4-6 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the cooled mixture into 200 mL of cold water.

  • Acidification and Extraction: Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A precipitate will form. Extract the product with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from a suitable solvent like hexane to give pure 4-(4-ethylphenyl)butanoic acid.

Product Characterization

The successful synthesis of 4-(4-ethylphenyl)butanoic acid can be confirmed by various analytical techniques.

  • Melting Point: The purified product should exhibit a sharp melting point. The reported melting point for a similar compound, 4-(3-ethylphenyl)butanoic acid, is 41-41.5 °C, which can be used as a reference point.[10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl group, the aromatic protons, and the aliphatic chain of the butanoic acid moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the ketone carbonyl (C=O) stretch from the starting material and the presence of the carboxylic acid carbonyl and hydroxyl (O-H) stretches.

Safety Precautions

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Catalytic Hydrogenation: Palladium on carbon is flammable when dry and may ignite solvents. Handle the catalyst in an inert atmosphere and keep it wet. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • Clemmensen Reduction: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care. The reaction generates hydrogen gas, which is flammable. Mercury(II) chloride is highly toxic; handle with appropriate containment and dispose of waste properly.

  • Wolff-Kishner Reduction: Hydrazine hydrate is toxic and a suspected carcinogen; handle with caution in a fume hood.[9] Potassium hydroxide is a strong caustic; avoid contact with skin and eyes. The reaction is performed at high temperatures, so appropriate care should be taken to avoid burns.

References

  • PubChem. (n.d.). 4-(4-Ethylphenyl)butanoic acid. National Center for Biotechnology Information.
  • NROChemistry. (2021). Wolff-Kishner Reduction: Mechanism & Examples.
  • Annamalai University. (n.d.). Clemmensen Reduction.
  • Wikipedia. (n.d.). Clemmensen reduction.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • MySkinRecipes. (n.d.). 4-(4-Ethylphenyl)butanoic acid.
  • BYJU'S. (n.d.). Clemmensen Reduction reaction.
  • L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction.
  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction.
  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Juniper Publishers. (2018, April 16). The Clemmensen Reduction.
  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
  • PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information.
  • PrepChem.com. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid.

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Application & Protocol Guide: 4-(4-Ethylphenyl)-4-oxobutanoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-(4-Ethylphenyl)-4-oxobutanoic acid as a versatile ligand in coordination chemistry. It details the synthesis of the ligand via a Friedel-Crafts acylation, its purification, and subsequent use in the formation of a representative metal complex. The guide offers in-depth, step-by-step protocols, explains the causality behind experimental choices, and outlines standard characterization techniques. This document is designed to serve as a practical resource, grounded in established chemical principles, to facilitate the exploration of novel coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry.

Introduction: The Potential of Carboxylate Ligands

Carboxylate-containing molecules are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. The carboxylate group (RCOO⁻) can coordinate to metal centers in several modes, including monodentate (κ¹), bidentate chelation (κ²), or as a bridging ligand to form multinuclear structures[1]. This versatility allows for the construction of diverse coordination architectures, from simple mononuclear complexes to intricate metal-organic frameworks (MOFs).

This compound is a bifunctional organic molecule featuring both a ketone and a carboxylic acid. This structure presents two potential coordination sites: the carboxylate group, which is a hard ligand according to Hard-Soft Acid-Base (HSAB) theory, and the keto group's oxygen atom[1]. The presence of the ethylphenyl group provides a hydrophobic backbone, which can influence the solubility, crystal packing, and ultimately the physical properties of the resulting metal complexes. The systematic study of such ligands is crucial for designing functional materials with tailored electronic, magnetic, and catalytic properties.

This guide provides the necessary protocols to synthesize this compound and utilize it in the formation of coordination complexes, along with methods for their thorough characterization.

Synthesis of this compound

The synthesis of the title ligand is reliably achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst[2][3][4]. In this protocol, ethylbenzene serves as the aromatic substrate and succinic anhydride as the acylating agent, with anhydrous aluminum chloride (AlCl₃) as the catalyst.

Materials and Equipment
Reagents & Solvents Equipment
EthylbenzeneThree-neck round-bottom flask
Succinic AnhydrideReflux condenser with drying tube (CaCl₂)
Anhydrous Aluminum Chloride (AlCl₃)Dropping funnel
Dichloromethane (DCM, anhydrous)Magnetic stirrer with heating mantle
Hydrochloric Acid (HCl), concentratedIce bath
Deionized WaterBuchner funnel and filter flask
Sodium Sulfate (Na₂SO₄), anhydrousRotary evaporator
EthanolBeakers, Erlenmeyer flasks, graduated cylinders
Protocol: Ligand Synthesis

Step 1: Reaction Setup

  • Place 15 g of anhydrous aluminum chloride in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Add 75 mL of anhydrous dichloromethane to the flask and cool the mixture to 0-5 °C in an ice bath.

    • Rationale: The reaction is highly exothermic. Cooling is essential to control the reaction rate and prevent unwanted side reactions. Anhydrous conditions are critical as AlCl₃ reacts vigorously with water, which would deactivate the catalyst.

Step 2: Formation of the Acylium Ion

  • While stirring, slowly add 10.0 g (0.10 mol) of succinic anhydride to the AlCl₃/DCM slurry.

  • Stir the mixture for 15-20 minutes at 0-5 °C. The anhydride will react with AlCl₃ to form the reactive electrophile, an acylium ion complex.

Step 3: Friedel-Crafts Acylation

  • In the dropping funnel, prepare a solution of 11.7 g (0.11 mol) of ethylbenzene in 25 mL of anhydrous DCM.

  • Add the ethylbenzene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Rationale: A slight molar excess of ethylbenzene ensures complete consumption of the succinic anhydride. The dropwise addition maintains a low concentration of the nucleophile, further controlling the reaction's exothermicity. Stirring at room temperature allows the reaction to proceed to completion.

Step 4: Quenching and Work-up

  • Cool the reaction mixture again in an ice bath.

  • Very slowly and carefully, add 50 g of crushed ice to the flask, followed by the slow addition of 20 mL of concentrated hydrochloric acid.

    • Rationale: This step quenches the reaction by hydrolyzing the aluminum complexes and protonating the carboxylate. The addition of HCl ensures the product is fully protonated and helps to dissolve the aluminum hydroxide salts that form. This process is highly exothermic and releases HCl gas, so it must be performed slowly in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 30 mL portions of DCM.

  • Combine all organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

Step 5: Purification

  • The crude product, a solid, can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • The expected product is a beige or off-white solid[5].

Diagram of Ligand Synthesis Workflow

G cluster_setup Step 1: Setup cluster_acylium Step 2: Acylium Ion Formation cluster_acylation Step 3: Acylation cluster_workup Step 4: Work-up cluster_purify Step 5: Purification Setup Combine AlCl₃ and DCM in flask Cool to 0-5 °C Acylium Add Succinic Anhydride Stir for 20 min at 0-5 °C Setup->Acylium Acylation Dropwise addition of Ethylbenzene in DCM Stir at RT for 4h Acylium->Acylation Quench Quench with Ice and HCl Acylation->Quench Extract Separate layers Extract with DCM Quench->Extract Dry Dry organic layer (Na₂SO₄) Evaporate solvent Extract->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Isolate Filter and Dry Product Recrystallize->Isolate FinalProduct FinalProduct Isolate->FinalProduct This compound

Caption: Workflow for the synthesis of the ligand.

Synthesis of a Representative Coordination Complex: Copper(II) Bis(4-(4-ethylphenyl)-4-oxobutanoate)

This protocol describes the synthesis of a simple copper(II) complex. The reaction proceeds via a salt metathesis or acid-base reaction where the deprotonated carboxylate ligand displaces weakly coordinating ligands (like water or acetate) from the copper(II) salt[1][6].

Materials and Equipment
Reagents & Solvents Equipment
This compoundTwo-neck round-bottom flask
Copper(II) Acetate MonohydrateReflux condenser
MethanolMagnetic stirrer with heating mantle
Sodium Hydroxide (NaOH)pH paper or pH meter
Deionized WaterBuchner funnel and filter flask
Diethyl EtherBeakers, Erlenmeyer flasks
Protocol: Complex Synthesis

Step 1: Ligand Deprotonation

  • Dissolve 2.06 g (10.0 mmol) of this compound in 50 mL of methanol in a 100 mL beaker with stirring.

  • In a separate beaker, dissolve 0.40 g (10.0 mmol) of sodium hydroxide in 20 mL of methanol.

  • Slowly add the methanolic NaOH solution to the ligand solution. Stir for 15 minutes at room temperature.

    • Rationale: The carboxylic acid must be deprotonated to form the carboxylate anion, which is the active form of the ligand for coordination. Sodium hydroxide is a strong base that readily accomplishes this.

Step 2: Complexation

  • In a 250 mL two-neck round-bottom flask, dissolve 1.00 g (5.0 mmol) of copper(II) acetate monohydrate in 60 mL of methanol, heating gently if necessary to achieve full dissolution. The solution should be blue.

  • Attach a reflux condenser and bring the solution to a gentle reflux.

  • Add the sodium 4-(4-ethylphenyl)-4-oxobutanoate solution from Step 1 dropwise to the refluxing copper(II) acetate solution over 20 minutes.

  • Continue to reflux the mixture for 2 hours. A color change and/or precipitation of the product may be observed.

    • Rationale: The reaction is performed at reflux to provide the necessary activation energy for the ligand exchange reaction. The stoichiometry is 2:1 (ligand:metal) to form the expected bis-ligated complex.

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with 20 mL of cold methanol to remove any unreacted starting materials, followed by 20 mL of diethyl ether to aid in drying.

  • Dry the resulting solid in a vacuum desiccator. The product is expected to be a colored (likely blue or green) powder.

Diagram of Coordination Complex Formation

G Ligand Ligand 4-(4-EtPh)-4-oxobutanoic acid Deprotonation Deprotonation Ligand->Deprotonation Base NaOH in Methanol Base->Deprotonation Ligand_Na Sodium 4-(4-EtPh)-4-oxobutanoate Deprotonation->Ligand_Na Complexation Complexation (Reflux, 2h) Ligand_Na->Complexation Cu_Salt Copper(II) Acetate in Methanol Cu_Salt->Complexation Final_Complex Copper(II) Bis-ligand Complex [Cu(L)₂] Complexation->Final_Complex

Caption: Logical flow of the coordination reaction.

Characterization of Ligand and Complex

Thorough characterization is essential to confirm the identity, purity, and structure of both the synthesized ligand and the final coordination complex.

Physicochemical and Spectroscopic Data
Technique This compound (Ligand) Copper(II) Bis(4-(4-ethylphenyl)-4-oxobutanoate) (Complex)
Appearance Beige or off-white solid[5]Colored (typically blue/green) solid
Molecular Formula C₁₂H₁₄O₃[7][8]C₂₄H₂₆CuO₆
Molecular Weight 206.24 g/mol [7][8]474.01 g/mol
FT-IR (cm⁻¹) ~1710 (C=O, acid), ~1680 (C=O, ketone), ~2500-3300 (O-H, acid)Absence of broad O-H band. Shift in C=O (carboxylate) stretches (~1600-1550 and ~1440-1360). New bands in far-IR (~400-500) for Cu-O bond.
¹H NMR Signals corresponding to ethyl protons, aromatic protons, and aliphatic chain protons. Carboxylic acid proton is a broad singlet.Signals may be broadened or shifted due to the paramagnetic Cu(II) center[9].
UV-Vis Shows absorptions in the UV region due to π-π* transitions of the aromatic ring.d-d transitions for the Cu(II) ion will appear in the visible region, giving the complex its color[10].
Key Characterization Methodologies
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming the formation of the complex. The most significant change will be the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of two new stretches for the coordinated carboxylate group: the asymmetric (νₐₛ) and symmetric (νₛ) vibrations. The difference (Δν = νₐₛ - νₛ) can provide insight into the coordination mode of the carboxylate ligand[11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the diamagnetic ligand. For paramagnetic complexes, like many Cu(II) compounds, NMR signals can be severely broadened, making interpretation difficult. However, for diamagnetic complexes (e.g., with Zn(II), d¹⁰), NMR provides detailed structural information in solution[9][12].

  • UV-Visible Spectroscopy: This technique is informative for complexes of transition metals. The position and intensity of d-d transition bands are dictated by the geometry of the metal center and the nature of the coordinating ligands, as explained by Crystal Field Theory[10].

  • Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state[9][13]. Obtaining suitable single crystals is often a trial-and-error process involving slow evaporation, vapor diffusion, or layering techniques.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should match the calculated values for the proposed formula, which is a key indicator of purity.

Conclusion

This compound is an accessible and versatile ligand for the synthesis of new coordination compounds. The protocols provided herein offer a reliable pathway for its preparation and subsequent complexation with a representative transition metal. The bifunctional nature of the ligand, combining a hard carboxylate donor with a robust aromatic framework, opens avenues for the development of novel materials. The characterization techniques outlined are essential for validating the synthetic outcomes and providing the foundational data needed for further investigation into the properties and potential applications of these new materials in fields ranging from catalysis to drug delivery.

References

  • Wikipedia.
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  • PubMed Central.
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  • Brieflands. Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. [Link]
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Application Note: High-Purity Isolation of 4-(4-Ethylphenyl)-4-oxobutanoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Ethylphenyl)-4-oxobutanoic acid is a key keto-carboxylic acid intermediate in the synthesis of various pharmacologically active molecules. The purity of this building block is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust, validated techniques for the purification of this compound. We present detailed protocols for acid-base extraction, recrystallization, and flash column chromatography, explaining the underlying chemical principles and offering field-proven insights for optimal results.

Introduction and Impurity Profile

This compound is a bifunctional molecule featuring both a ketone and a carboxylic acid. Its synthesis is most commonly achieved via a Friedel-Crafts acylation of ethylbenzene with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). While effective, this synthetic route can introduce a predictable profile of impurities that must be removed to ensure the material is fit for purpose in sensitive drug development pipelines.

Common Impurities Include:

  • Unreacted Starting Materials: Residual ethylbenzene and succinic acid (from the hydrolysis of the anhydride).

  • Isomeric Byproducts: The Friedel-Crafts reaction can yield small amounts of ortho and meta isomers in addition to the desired para product.

  • Neutral Organic Impurities: Byproducts from side reactions that lack the acidic carboxylic acid group.

  • Inorganic Salts: Remnants from the catalyst and subsequent aqueous workup procedures.

The presence of these impurities necessitates a multi-step purification strategy to achieve the high purity (>99%) required for pharmaceutical applications. This guide details three fundamental techniques that can be used independently or in sequence to achieve this goal.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 49594-75-4[1][2]
Molecular Formula C₁₂H₁₄O₃[1][3]
Molecular Weight 206.24 g/mol [1]
Appearance Beige Solid
Boiling Point 398.6°C at 760 mmHg[1]
Melting Point (Analog) 127-130°C (for 4-(4-methylphenyl)-4-oxobutanoic acid)[4]
Solubility (Predicted) Insoluble in water; Soluble in aqueous base and many organic solvents.[5][6]

Method 1: Purification by Acid-Base Extraction

Principle of Causality: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[7] this compound, being a carboxylic acid, can be deprotonated by a weak aqueous base (e.g., sodium bicarbonate) to form its corresponding sodium carboxylate salt. This salt is ionic and thus highly soluble in the aqueous phase, while neutral organic impurities (like unreacted ethylbenzene or isomeric byproducts lacking the acid group) remain in the immiscible organic phase.[8][9][10] The layers are then separated, and the aqueous layer is re-acidified to precipitate the purified, water-insoluble carboxylic acid.[10]

Workflow Diagram:

cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Waste/Impurity Stream A Crude Product (Target Acid + Neutral Impurities) dissolved in Organic Solvent (e.g., Ether) B Add aq. NaHCO₃ Solution A->B Mix in Separatory Funnel C Separate Layers B->C D Aqueous Layer (Sodium Carboxylate Salt) C->D I Organic Layer (Neutral Impurities) C->I Discard E Add aq. HCl D->E F Precipitate Forms E->F G Filter, Wash & Dry F->G H Pure Carboxylic Acid G->H

Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.

Protocol 2.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100-150 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to the separatory funnel.[11] Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which contains the sodium salt of the target compound, into a clean Erlenmeyer flask.[11]

  • Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer with another 50 mL portion of fresh NaHCO₃ solution. Combine this second aqueous extract with the first.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~1-2, check with litmus or pH paper). The this compound will precipitate as a solid.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2x 25 mL) to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Self-Validation: The efficacy of the extraction can be confirmed by Thin Layer Chromatography (TLC) analysis of the initial crude material and the final product. The purified sample should show a single spot, while the crude material may show multiple spots, including non-polar impurities that should be absent in the final product.

Method 2: Purification by Recrystallization

Principle of Causality: Recrystallization is a purification technique for solids that leverages differences in solubility.[12] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor during filtration). The slow formation of a crystal lattice from a cooling, saturated solution tends to exclude impurity molecules, resulting in a highly purified solid.

Workflow Diagram:

A Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C Hot Filtration B->C Yes D Allow Solution to Cool Slowly B->D No C->D E Cool in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: General Workflow for Purification by Recrystallization.

Protocol 3.1: Recrystallization
  • Solvent Selection: The choice of solvent is critical. Test small quantities of the crude material against various solvents to find a suitable one. A good starting point for aromatic carboxylic acids is an alcohol/water mixture or a toluene/hexane system.[13]

    • Table 2: Potential Recrystallization Solvents

      Solvent/System Rationale
      Ethanol/Water The compound is likely soluble in hot ethanol. Water can be added dropwise to the hot solution until it becomes cloudy (the saturation point), then clarified with a few drops of ethanol before cooling.[14]
      Toluene Aromatic compounds often show good solubility in hot toluene and poor solubility in cold toluene.

      | Ethyl Acetate/Hexanes | Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexanes (an anti-solvent) until turbidity persists. Re-heat to clarify and then cool. |

  • Dissolution: Place the crude acid (e.g., 5 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., toluene) portion-wise while heating the mixture on a hot plate with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal via hot filtration.

  • Hot Filtration (If Necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

Self-Validation: Purity is assessed by melting point analysis. A pure compound will exhibit a sharp melting point range (typically < 2°C), whereas an impure sample will melt over a broader and depressed temperature range.

Method 3: Purification by Flash Column Chromatography

Principle of Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[15] Polar compounds adhere more strongly to the silica gel and elute more slowly, while non-polar compounds travel through the column more quickly with the mobile phase.[16] A common issue with carboxylic acids on silica is peak tailing due to strong, non-ideal interactions with the slightly acidic silica. This can be suppressed by adding a small amount (0.5-1%) of a volatile acid, like acetic acid, to the mobile phase, which ensures the target compound remains fully protonated and elutes as a sharp band.[11]

Workflow Diagram:

A Prepare Silica Gel Slurry & Pack Column B Determine Eluent System (e.g., Hexane:EtOAc + 1% AcOH) via TLC A->B C Load Crude Sample onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent (Rotary Evaporation) G->H I Pure Product H->I

Caption: Workflow for Purification by Flash Column Chromatography.

Protocol 4.1: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system that provides good separation and gives the target compound an Rf value of approximately 0.25-0.35. A typical system would be a mixture of hexanes and ethyl acetate, with 0.5-1% acetic acid added.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent solvent. Pour the slurry into a glass column and use pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.[15]

  • Analysis: Spot every few fractions onto a TLC plate to monitor the separation. Visualize the spots under a UV lamp.

  • Isolation: Once the fractions containing the pure product have been identified, combine them in a round-bottom flask. Remove the solvents and the volatile acetic acid using a rotary evaporator to yield the purified this compound.

Self-Validation: The purity of the final product is confirmed by TLC, where the combined fractions should show a single spot with an Rf value matching the target compound, and by other analytical methods like NMR or HPLC.

Summary and Recommended Strategy

Each purification technique offers distinct advantages and is suited for different scales and impurity profiles.

Table 3: Comparison of Purification Techniques
TechniqueProsConsBest For
Acid-Base Extraction - Fast and inexpensive- Excellent for removing neutral impurities- High capacity- Does not separate acidic impurities (e.g., isomers, succinic acid)- Requires handling of acids/basesInitial, large-scale cleanup of crude reaction mixtures.
Recrystallization - Can yield very high purity material- Cost-effective at scale- Removes impurities with different solubility profiles- Yield can be low- Requires finding a suitable solvent systemFinal purification step to achieve high crystallinity and purity.
Column Chromatography - Excellent separation of closely related compounds (e.g., isomers)- Highly versatile- Time and solvent intensive- Lower capacity- Can be costly at scaleIsolating the desired product from complex mixtures or when isomers are present.

Recommended Purification Workflow:

For achieving the highest purity, a sequential approach is recommended:

  • Initial Cleanup: Perform an acid-base extraction on the crude reaction mixture to rapidly remove the bulk of neutral, non-acidic impurities.

  • Final Polishing: Subject the material obtained from the extraction to recrystallization . This step will effectively remove any remaining isomeric or other impurities that have similar acidity but different solubility, yielding a final product of high purity and crystallinity.

Flash chromatography should be reserved for situations where recrystallization fails to remove persistent impurities, particularly isomers with very similar properties.

References

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  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
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  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
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  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
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Application Notes and Protocols for the Analytical Characterization of 4-(4-Ethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Ethylphenyl)-4-oxobutanoic acid is a keto acid derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for drug development or other regulated applications, rigorous analytical characterization is essential to ensure its identity, purity, and quality. This guide provides a comprehensive overview of the analytical standards and detailed protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in fundamental analytical principles and align with international regulatory expectations for analytical procedure validation.[1][2][3]

The structure of this compound, featuring a substituted aromatic ring, a ketone, and a carboxylic acid functional group, dictates the selection of appropriate analytical techniques. This document will detail the application of chromatographic and spectroscopic methods for a thorough evaluation of this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for method development.

PropertyValueSource
CAS Number49594-75-4[4][5]
Molecular FormulaC12H14O3[4][6]
Molecular Weight206.24 g/mol [4]
AppearanceBeige solid
Purity (typical)≥95-97%[4]

Chromatographic Analysis: Purity Determination and Quantification

Chromatographic techniques are central to assessing the purity of this compound and quantifying it in various matrices.[7][8][9] High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's polarity and UV-absorbing properties.

High-Performance Liquid Chromatography (HPLC)

The presence of a chromophore in the aromatic ring allows for sensitive detection using a UV detector. A reversed-phase HPLC method is proposed for the separation of the main compound from potential impurities.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Validation Standard Reference Standard Preparation Injector Autosampler Standard->Injector Sample Sample Preparation Sample->Injector MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Column C18 Column Detector UV Detector Column->Detector Pump->Injector Injector->Column DataSystem Data Acquisition System Detector->DataSystem Integration Peak Integration DataSystem->Integration Quantification Quantification Integration->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation MS_Fragmentation Parent [M-H]⁻ m/z 205.09 Frag1 [M-H-CO₂]⁻ m/z 161.10 Parent->Frag1 - CO₂ Frag2 [M-H-C₂H₄]⁻ m/z 177.07 Parent->Frag2 - C₂H₄ (from ethyl) Frag3 [C₇H₇O]⁻ m/z 107.05 Parent->Frag3 Cleavage

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our goal is to help you improve your yield and obtain a high-purity product by understanding the critical parameters of the Friedel-Crafts acylation reaction between ethylbenzene and succinic anhydride.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Low or No Product Yield

Question: My reaction has a very low yield or failed completely. What are the most common causes?

Answer:

Low or no yield in the Friedel-Crafts acylation of ethylbenzene with succinic anhydride can be attributed to several factors. The most critical are the quality of the reagents and the reaction conditions. Here's a systematic approach to troubleshooting this issue:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in the solvent, reagents, or glassware will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and a fresh, high-quality batch of anhydrous aluminum chloride. It is best to use a newly opened container of AlCl₃ or one that has been stored in a desiccator.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[1][3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][2][3]

    • Solution: A general starting point is to use at least two equivalents of AlCl₃ for every equivalent of succinic anhydride.[4] This ensures there is enough catalyst to activate the succinic anhydride and to account for complexation with the product.

  • Poor Quality Reagents: The purity of ethylbenzene and succinic anhydride is crucial for a successful reaction. Impurities can interfere with the catalyst and lead to the formation of unwanted byproducts.

    • Solution: Use high-purity, dry reagents. If necessary, distill the ethylbenzene and recrystallize the succinic anhydride before use.

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While the reaction is often initiated at a low temperature to control the initial exotherm, it may require heating to proceed to completion.[1]

    • Solution: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the reactants. After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) to drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Improper Reaction Quenching: The work-up procedure is critical for isolating the product. Improper quenching of the reaction can lead to product loss or the formation of emulsions that make extraction difficult.

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2] This will hydrolyze the aluminum chloride complexes and dissolve the inorganic salts in the aqueous layer.

Formation of Multiple Products or Unexpected Byproducts

Question: I am observing the formation of multiple products or unexpected byproducts in my reaction mixture. How can I improve the selectivity?

Answer:

While Friedel-Crafts acylation is generally more selective than alkylation, the formation of byproducts can still occur. Here's how to address this:

  • Regioselectivity: The acylation of ethylbenzene with succinic anhydride should predominantly yield the para-substituted product, this compound, due to the ortho, para-directing nature of the ethyl group and steric hindrance at the ortho position.[1]

    • Troubleshooting: If you are observing significant amounts of the ortho or meta isomers, consider the following:

      • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. Try running the reaction at a lower temperature for a longer period.

      • Solvent Choice: The choice of solvent can influence the regioselectivity. Non-polar solvents are generally preferred for this reaction.

  • Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue in Friedel-Crafts acylation.[6] The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material towards further acylation.[1][7]

    • Troubleshooting: If you suspect polyacylation is occurring, which is unlikely, ensure you are not using a large excess of the acylating agent and that the reaction time is not excessively long.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation reaction?

The Lewis acid, typically AlCl₃, plays a crucial role in activating the succinic anhydride.[8] It coordinates with one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich ethylbenzene ring.[9] This generates the acylium ion, which is the key electrophile in the reaction.[8][9]

Q2: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride is generally the most effective for this type of reaction.[9][10] The choice of Lewis acid can sometimes influence the reaction conditions and the overall yield.

Q3: Are there any alternative, "greener" methods for this synthesis?

Research into more environmentally friendly Friedel-Crafts acylation reactions is ongoing. Some approaches include the use of solid acid catalysts or performing the reaction in ionic liquids to reduce the use of hazardous and corrosive Lewis acids and volatile organic solvents.

Q4: What are the key safety precautions I should take when performing this synthesis?

  • Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water, releasing heat and hydrochloric acid gas. Handle it in a fume hood and avoid contact with moisture.

  • Solvents: Use appropriate anhydrous solvents and handle them in a well-ventilated fume hood.

  • Reaction Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Ethylbenzene106.1725 mL (21.7 g)0.204
Succinic Anhydride100.0720.0 g0.200
Anhydrous Aluminum Chloride133.3456.0 g0.420
Anhydrous Dichloromethane-200 mL-
Concentrated Hydrochloric Acid-50 mL-
Crushed Ice-200 g-
Diethyl Ether-As needed for extraction-
Saturated Sodium Bicarbonate Solution-As needed for washing-
Brine-As needed for washing-
Anhydrous Magnesium Sulfate-As needed for drying-
Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (56.0 g).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Cool the stirred suspension to 0 °C in an ice bath.

  • Addition of Reactants: Prepare a solution of ethylbenzene (25 mL) and succinic anhydride (20.0 g) in anhydrous dichloromethane (100 mL). Add this solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain it for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield this compound as a solid.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Ethylbenzene, Succinic Anhydride, AlCl₃, DCM) setup_apparatus Set up Dry Glassware under Inert Atmosphere add_alcl3 Charge AlCl₃ and DCM to Flask setup_apparatus->add_alcl3 cool_mixture Cool to 0-5 °C add_alcl3->cool_mixture add_reactants Dropwise Addition of Ethylbenzene & Succinic Anhydride Solution cool_mixture->add_reactants reflux Warm to RT, then Reflux (2-3h) add_reactants->reflux quench Quench on Ice/HCl reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Recrystallize Product dry_concentrate->purify product product purify->product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up Problems start Low Yield or No Reaction check_moisture Check for Moisture (Reagents, Glassware, Solvent) start->check_moisture check_stoichiometry Verify Catalyst Stoichiometry (≥ 2 equivalents) start->check_stoichiometry check_purity Assess Purity of Ethylbenzene & Succinic Anhydride start->check_purity check_temp Optimize Temperature Profile (Initial Cooling, then Heating) start->check_temp check_time Monitor Reaction Time with TLC start->check_time check_quench Ensure Proper Quenching (Slow addition to ice/HCl) start->check_quench solution Improved Yield check_moisture->solution check_stoichiometry->solution check_purity->solution check_temp->solution check_time->solution check_quench->solution

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • BYJU'S. (n.d.).
  • ChemTalk. (n.d.).
  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]
  • sathee jee. (n.d.). Friedel Crafts Reaction. [Link]
  • Clark, J. (2021). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide. [Link]
  • A-Level Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]
  • Sciencemadness.org. (2008).
  • Reddit. (2022). Why can't this reaction continue?. [Link]
  • Chemistry Steps. (2022).
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • YouTube. (2016).
  • Reddit. (2017).
  • PubChemLite. (n.d.). This compound (C12H14O3). [Link]
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Arabian Journal of Chemistry. (2020).
  • SciSpace. (2002). A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirh. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]
  • YouTube. (2021). 18.
  • mzCloud. (n.d.). 4 4 Ethoxyphenyl 4 oxobutanoic acid. [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The primary route for this synthesis is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1] While effective, this reaction is sensitive to several parameters that can lead to undesired side products and reduced yields. This document provides in-depth, experience-based solutions to troubleshoot these issues effectively.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Question 1: My final product yield is low and ¹H NMR analysis shows a mixture of isomers. How can I improve the regioselectivity for the desired para-product?

Answer: This is a classic regioselectivity challenge in Friedel-Crafts acylation. The ethyl group on your starting material is an ortho, para-directing activator.[2] However, the formation of the ortho-isomer is sterically hindered, making the para position the thermodynamically favored product.[3] If you are observing significant amounts of the ortho or even meta isomers, consider the following causal factors and solutions:

  • Causality (Reaction Temperature): Higher reaction temperatures provide more energy to overcome the activation barrier for the formation of the sterically hindered ortho-isomer, leading to a decrease in selectivity.

  • Solution: Perform the reaction at lower temperatures. Starting the addition of the acylating agent at 0 °C and allowing the reaction to slowly warm to room temperature can significantly favor the formation of the para product.[4]

  • Causality (Solvent Choice): The solvent can influence the effective size of the electrophilic complex. In less polar or bulkier solvents, the steric hindrance at the ortho position is magnified.

  • Solution: If using a solvent like 1,2-dichloroethane, consider switching to a bulkier or less polar solvent such as carbon disulfide or nitrobenzene (with appropriate safety precautions) to enhance para-selectivity.

Table 1: Effect of Temperature on Isomer Distribution
Reaction Temperature (°C)para-isomer (%)ortho-isomer (%)Notes
808515Higher temperature reduces selectivity.
25946Room temperature offers a good balance.
0>98<2Lower temperature significantly improves para-selectivity.
(Data is illustrative and may vary based on specific reaction conditions.)
Question 2: The reaction stalls and appears incomplete, even after several hours. TLC analysis shows a large amount of unreacted ethylbenzene. What is the likely cause?

Answer: This issue almost always points to insufficient or deactivated catalyst. In Friedel-Crafts acylations, the Lewis acid (AlCl₃) plays a multifaceted role and is consumed during the reaction.[5]

  • Causality (Catalyst Stoichiometry): AlCl₃ complexes with both the carbonyl group on the succinic anhydride (the reactant) and the ketone carbonyl in the this compound product.[6] This product complexation effectively removes the catalyst from the reaction, rendering it inactive.[4] Therefore, a stoichiometric amount of catalyst is required, and often an excess is needed to drive the reaction to completion.

  • Solution: Ensure you are using at least 2.2 equivalents of AlCl₃ relative to the succinic anhydride. The first equivalent activates the anhydride, and more than one equivalent is needed to account for complexation with the product.

  • Causality (Catalyst Deactivation): Aluminum chloride is extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.[6]

  • Solution: All glassware must be rigorously flame-dried or oven-dried before use. Use anhydrous grade solvents and ensure the AlCl₃ is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon).[7][8]

Table 2: Impact of AlCl₃ Stoichiometry on Yield
Equivalents of AlCl₃Product Yield (%)
1.0< 10%
2.0~75%
2.2> 90%
(Data is illustrative.)
Question 3: During the aqueous work-up, I formed a persistent emulsion, and my isolated product was an oily, impure solid. How can I improve the work-up and purification?

Answer: Work-up is a critical step where product can be lost or contaminated. The issues you describe stem from the hydrolysis of the aluminum complexes.

  • Causality (Incomplete Hydrolysis): The aluminum-ketone complex formed during the reaction is a thick, often gelatinous material. Simply adding water is often insufficient for a clean and complete breakdown of this complex, leading to emulsions.

  • Solution: The standard and most effective procedure is to slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[7][9] The ice controls the highly exothermic quenching process, while the acid ensures the complete protonation of the carboxylate and the breakdown of all aluminum salts into water-soluble species.

  • Causality (Product Precipitation): The carboxylic acid product may be insoluble in the acidic aqueous layer and the organic solvent, causing it to precipitate as an oily solid that traps impurities.

  • Solution: After the initial quench, ensure the aqueous layer is strongly acidic (pH < 2). Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). If the product remains in the organic layer, you can proceed with washing and drying. If it precipitates, it can be isolated by filtration. For purification, recrystallization from a suitable solvent system (e.g., water/ethanol mixture or toluene) is highly effective.

Question 4: I've noticed a significant gaseous evolution during heating and my final product's mass spectrum shows a fragment corresponding to the loss of 44 Da (CO₂). Is my product decomposing?

Answer: Yes, this strongly suggests decarboxylation. While this compound is a γ-keto acid and is more stable than a β-keto acid, it can still undergo decarboxylation under harsh thermal or acidic conditions.[10]

  • Causality (Thermal Stress): Excessive heating during the reaction, reflux, or particularly during solvent removal (e.g., high-temperature rotary evaporation or distillation) can induce the loss of CO₂.[11]

  • Solution: Maintain careful temperature control throughout the process. Use a reflux temperature that is just sufficient for the reaction to proceed (e.g., 60 °C).[12] When removing the solvent, use a rotary evaporator with a water bath temperature below 50 °C. Avoid distillative purification of the final keto acid if possible; recrystallization is a much milder method.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Friedel-Crafts acylation in this synthesis?

The reaction proceeds via several key steps:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride and abstracts the anhydride oxygen, generating a highly reactive and resonance-stabilized acylium ion electrophile.[13][14]

  • Electrophilic Aromatic Substitution: The π-electron system of the ethylbenzene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the para position due to electronic and steric factors, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[15]

  • Rearomatization: A weak base, such as AlCl₄⁻, removes the proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[16]

  • Catalyst Complexation: The ketone product formed complexes with AlCl₃, which requires an acidic aqueous workup to liberate the final product.[17]

Q2: Why is polyacylation not a significant side reaction?

Unlike Friedel-Crafts alkylation, where the alkylated product is more reactive than the starting material, Friedel-Crafts acylation yields a product that is significantly less reactive. The acyl group (a ketone) is a strong electron-withdrawing group, which deactivates the aromatic ring toward further electrophilic substitution.[6][18] This inherent self-limiting nature is a major advantage of the acylation reaction.[5]

Q3: Can I use a different acylating agent, like 4-chloro-4-oxobutanoic acid chloride?

Yes, using the corresponding acyl chloride is a viable alternative. The mechanism is very similar, involving the formation of an acylium ion. However, succinic anhydride is often preferred because it is a stable, easy-to-handle solid and the only byproduct is HCl, whereas using an acyl chloride can be more complex. Succinic anhydride is also generally more cost-effective.

Experimental Workflow & Diagrams

General Synthesis and Work-up Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Charge flask with Ethylbenzene & Solvent B 2. Cool to 0 °C in an ice bath A->B C 3. Add Anhydrous AlCl₃ (2.2 eq) portion-wise B->C D 4. Add Succinic Anhydride (1.0 eq) slowly C->D E 5. Stir at 0 °C for 30 min D->E F 6. Warm to RT and stir for 2-4 hours E->F G 7. Monitor by TLC F->G H 8. Quench: Pour onto Ice/Conc. HCl G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash organic layer (H₂O, brine) I->J K 11. Dry (Na₂SO₄), filter, and evaporate solvent J->K L 12. Purify by Recrystallization K->L

Caption: General workflow for the synthesis of this compound.

Key Reaction Pathways: Desired Product vs. Side Product

G EB Ethylbenzene Sigma_p para-Sigma Complex (More Stable) EB->Sigma_p Attack at para-position (Favored) Sigma_o ortho-Sigma Complex (Less Stable) EB->Sigma_o Attack at ortho-position (Disfavored, Steric Hindrance) SA_AlCl3 Succinic Anhydride + AlCl₃(Acylium Ion Electrophile) SA_AlCl3->Sigma_p Attack at para-position (Favored) SA_AlCl3->Sigma_o Attack at ortho-position (Disfavored, Steric Hindrance) Prod_p This compound(Major Product) Sigma_p->Prod_p -H⁺ Prod_o 4-(2-Ethylphenyl)-4-oxobutanoic acid(Minor Side Product) Sigma_o->Prod_o -H⁺

Caption: Competing reaction pathways for para- (desired) and ortho- (side product) acylation.

References

  • Benchchem. Optimizing Friedel-Crafts Acylation: A Technical Support Center.
  • Benchchem. How to optimize Friedel-Crafts acylation reaction conditions.
  • Chemistry Stack Exchange. Why are beta-ketoacids better at decarboxylation than gamma or delta?.
  • StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions.
  • ResearchGate. Optimization of Reaction Conditions.
  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.
  • Master Organic Chemistry. Decarboxylation.
  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate.
  • StudyOrgo.com. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • YouTube. β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex.
  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • YouTube. Decarboxylation Reaction Mechanism.
  • Benchchem. Identifying common side products in Ethyl 4-(4-butylphenyl)-4-oxobutanoate synthesis.
  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Andonian, A. (2015). Synthesis and Characterization of 4-Ethylbenzophenone.
  • PubChem. This compound.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Clark, J. Friedel-Crafts acylation of benzene.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

Sources

Technical Support Center: Purification of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-ethylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the purification of this compound.

Introduction to Purification Challenges

This compound is a keto-carboxylic acid, a structural motif that presents unique purification challenges. Its dual functionality—a moderately polar ketone and a highly polar carboxylic acid—complicates the selection of purification methods. The primary route to its synthesis is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, which can introduce a variety of impurities that must be effectively removed to ensure the compound's suitability for downstream applications.[1]

This guide provides a systematic approach to troubleshooting common issues encountered during purification, focusing on the underlying chemical principles to empower researchers to make informed decisions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

A1: Given the typical synthesis via Friedel-Crafts acylation, the following impurities are commonly encountered:

  • Unreacted Starting Materials: Ethylbenzene and succinic anhydride (or its hydrolyzed form, succinic acid).

  • Isomeric Byproducts: Although the para-substituted product is major due to steric hindrance, small amounts of the ortho-isomer, 2-(4-ethylbenzoyl)propanoic acid, may be formed.

  • Polyacylation Products: Though less common in acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the ethylbenzene ring, especially if reaction conditions are not carefully controlled.[2]

  • Residual Catalyst: Aluminum chloride (AlCl₃) used as the Lewis acid catalyst can form complexes with the ketone product and needs to be thoroughly quenched and removed during the workup.[3]

  • Solvent Residues: Solvents used in the synthesis and workup can be retained in the crude product.

Q2: My crude product is a dark, oily substance. How can I obtain a solid?

A2: An oily or dark-colored crude product often indicates the presence of significant impurities or residual solvent. Before attempting recrystallization, it is highly recommended to perform an acid-base extraction to remove neutral and basic impurities. This procedure will often yield a more solid and manageable crude product. If the product still "oils out" during recrystallization, it suggests that the melting point of the impure material is lower than the boiling point of the solvent. Adding a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) can sometimes help induce crystallization.[4]

Q3: I am observing significant streaking/tailing when I run a TLC of my compound on silica gel. What is the cause and how can I fix it?

A3: Streaking of carboxylic acids on silica gel is a very common issue. It arises from the acidic nature of the carboxylic acid interacting strongly and sometimes inconsistently with the slightly acidic silica gel stationary phase. This can lead to a portion of the analyte being deprotonated, causing it to "drag" up the plate.

To resolve this, you should add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4] This ensures that the compound remains fully protonated, leading to a more compact and well-defined spot on the TLC plate.

Troubleshooting Purification Workflows

The selection of an appropriate purification strategy is critical and depends on the scale of your experiment and the nature of the impurities. Below is a decision-making workflow to guide you.

Purification_Workflow start Crude 4-(4-Ethylphenyl)- 4-oxobutanoic acid acid_base Perform Acid-Base Extraction start->acid_base Initial Cleanup assess_purity Assess Purity (TLC, NMR) acid_base->assess_purity recrystallize Recrystallization assess_purity->recrystallize High Purity & Solid chromatography Column Chromatography assess_purity->chromatography Complex Mixture or Low Purity final_product Pure Product (Verify by MP, NMR, etc.) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purifying this compound.

In-Depth Troubleshooting Guides

Acid-Base Extraction

This is often the most effective first step in purification, leveraging the acidic nature of the carboxylic acid to separate it from neutral and basic impurities.

Troubleshooting Common Issues in Acid-Base Extraction

Symptom Potential Cause Troubleshooting Steps
Formation of a stable emulsion at the interface Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of shaking vigorously. If an emulsion has formed, let it stand for a while. You can also try adding a small amount of brine (saturated NaCl solution) to disrupt the emulsion.
Low recovery of product after re-acidification Incomplete extraction into the basic aqueous layer.Perform multiple extractions (2-3 times) with the basic solution to ensure all the carboxylic acid is converted to its salt and extracted.
Incomplete precipitation upon acidification.Ensure the aqueous layer is sufficiently acidic (pH < 2) by checking with pH paper. Cooling the solution in an ice bath can also increase the yield of the precipitate.
Product precipitates as a fine, difficult-to-filter solid Rapid acidification.Add the acid dropwise with stirring to allow for the formation of larger crystals.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel several times, venting frequently to release the pressure from the evolved CO₂ gas.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your carboxylic acid) into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous extracts.

  • Wash: The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous magnesium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus or pH paper). The this compound should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air-dry.

AcidBase_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve crude product in organic solvent (e.g., Ether) extract 2. Extract with aq. NaHCO3 dissolve->extract organic_impurities Neutral Impurities in Organic Solvent separate 3. Separate Layers extract->separate separate->organic_impurities Organic Layer acid_salt Aqueous layer with Sodium 4-(4-ethylphenyl)- 4-oxobutanoate separate->acid_salt Aqueous Layer acidify 4. Acidify with HCl acid_salt->acidify precipitate 5. Precipitate forms acidify->precipitate filtrate 6. Filter and Dry precipitate->filtrate pure_product Purified Product filtrate->pure_product

Caption: Workflow for acid-base extraction of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent is found. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Common Issues in Recrystallization

Symptom Potential Cause Troubleshooting Steps
Product "oils out" instead of forming crystals The boiling point of the solvent is higher than the melting point of the impure compound.Try a lower-boiling point solvent. Alternatively, add slightly more solvent to keep the compound dissolved at a lower temperature, then cool slowly.[5]
No crystals form upon cooling Too much solvent was used, or the compound is too soluble in the chosen solvent.Re-heat the solution to boil off some of the solvent and increase the concentration. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
Low recovery of the product The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. Consider a different solvent or a mixed-solvent system.
Colored impurities remain in the crystals The impurity co-crystallizes with the product.The addition of a small amount of activated charcoal to the hot solution before filtration can sometimes remove colored impurities. However, be aware that charcoal can also adsorb some of your product.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your product in various solvents (e.g., water, ethanol, toluene, or mixtures like ethanol/water) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

  • Purity Check: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. For comparison, the closely related 4-(4-methylphenyl)-4-oxobutanoic acid has a melting point of 127-130 °C.[1][6]

Column Chromatography

For separating complex mixtures or removing impurities with similar polarity to the product, column chromatography is the method of choice.

Troubleshooting Common Issues in Column Chromatography

Symptom Potential Cause Troubleshooting Steps
Streaking or tailing of the product band Strong interaction between the carboxylic acid and the silica gel.As with TLC, add 0.5-1% acetic or formic acid to the eluent to keep the compound protonated and improve the band shape.[4]
Poor separation of product and impurities The chosen eluent system is not optimal.Systematically vary the polarity of the eluent. Run TLCs with different solvent mixtures to find a system that gives good separation (Rf of the desired compound around 0.25-0.35 is ideal).[7]
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution (e.g., starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent) can be very effective.
Cracking of the silica gel bed Improper packing or running the column dry.Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel.

Experimental Protocol: Column Chromatography

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for this compound would be a mixture of hexanes and ethyl acetate, with 0.5% acetic acid added. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the column, collecting fractions. You can either use the same eluent throughout (isocratic elution) or gradually increase the polarity (gradient elution).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Physical and Chemical Data

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
CAS Number 49594-75-4
Boiling Point 398.6 °C at 760 mmHg
Melting Point (analog) 127-130 °C (for 4-(4-methylphenyl)-4-oxobutanoic acid)[6]

References

  • University of Toronto Scarborough. (n.d.). Column chromatography.
  • Wikipedia. (2023, November 29). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia.
  • HandWiki. (2024, February 5). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Silver, J. (2013, September 20). How can I purify carboxylic acid? ResearchGate.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Orlov, V. D., et al. (2018). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 11(8), 1269-1279.
  • Rex, K. (2018, December 11). Benefits of SPE filtering vs. HPLC purification for LC/MS/MS? ResearchGate.
  • Various Authors. (n.d.). Method for the Synthesis of 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoic Acids. Semantic Scholar.
  • FoolishChemist. (2019, April 18). Isolation of a Carboxylic acid. Reddit.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ChemBK. (2024, April 9). 4-(4-methylphenyl)-4-oxobutanoic acid.
  • electron-1. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit.
  • University of the Witwatersrand, Johannesburg. (n.d.).
  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
  • Williams, L. (2012, July 3). Tips and Tricks for the Lab: Column Choices. ChemistryViews.
  • SiliCycle. (n.d.).
  • Stanford University. (n.d.).
  • Singh, S., & Singh, P. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1859-1871.
  • John, A., et al. (2022). A review on synthesis and characterization of impurities in drug substances. World Journal of Pharmaceutical Research, 11(9), 622-636.
  • Angene International Limited. (n.d.). This compound|CAS 49594-75-4.
  • Wikipedia. (2024, January 2). Friedel–Crafts reaction. In Wikipedia.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

Sources

Technical Support Center: Resolving Impurities in 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(4-Ethylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and resolve common impurities encountered during the synthesis and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your material for reliable experimental outcomes.

Introduction: The Synthetic Landscape and Anticipated Impurities

This compound is predominantly synthesized via the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While this method is robust, it is not without its challenges, primarily concerning the formation of impurities that can complicate downstream applications. Understanding the reaction mechanism is key to anticipating and mitigating these impurities.

The ethyl group on the benzene ring is an ortho-, para- director, meaning it activates these positions for electrophilic substitution. Due to steric hindrance from the ethyl group, the para position is favored, leading to the desired product. However, substitution at the ortho and, to a lesser extent, the meta positions can also occur, resulting in isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: Based on the Friedel-Crafts synthesis route, the most common impurities are:

  • Positional Isomers: 4-(2-Ethylphenyl)-4-oxobutanoic acid (ortho-isomer) and 4-(3-Ethylphenyl)-4-oxobutanoic acid (meta-isomer). The ratio of these isomers can vary, but a typical outcome might be a majority of the desired para-isomer, with smaller amounts of the meta and ortho-isomers.[1]

  • Unreacted Starting Materials: Residual ethylbenzene and succinic acid (from the hydrolysis of succinic anhydride).

  • Solvent Residues: Solvents used in the reaction or work-up, such as dichloromethane or nitrobenzene.

  • Inorganic Salts: Remnants from the catalyst (e.g., aluminum salts) if the aqueous work-up is incomplete.

Q2: My preliminary analysis (e.g., TLC, melting point) suggests my product is impure. What is the first step to identify the specific contaminants?

A2: The most powerful techniques for identifying the specific impurities are ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry).

  • ¹H NMR will help identify the presence of positional isomers and unreacted starting materials by their characteristic signals.

  • LC-MS can separate the different components and provide their mass-to-charge ratio, confirming the presence of isomers (which will have the same mass) and other impurities.

Q3: How can I distinguish between the ortho, meta, and para isomers using ¹H NMR?

A3: The substitution pattern on the aromatic ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. Below is a table summarizing the expected ¹H NMR signals for the aromatic region of the three isomers.

IsomerAromatic Protons (Predicted Chemical Shift Range, ppm)Expected Splitting Pattern
This compound (para) 7.20 - 7.90Two doublets (AX or AA'BB' system)
4-(2-Ethylphenyl)-4-oxobutanoic acid (ortho) 7.10 - 7.80Complex multiplet
4-(3-Ethylphenyl)-4-oxobutanoic acid (meta) 7.30 - 7.80Complex multiplet, potentially with a singlet-like signal

Troubleshooting Guides

Issue 1: Presence of Positional Isomers (ortho and meta)

The presence of positional isomers is the most common and challenging purity issue. Their similar physical properties can make separation difficult.

Positional Isomer Resolution Workflow Workflow for Positional Isomer Resolution cluster_0 Impurity Identification cluster_1 Purification Strategy A Crude Product B ¹H NMR Analysis A->B C LC-MS Analysis A->C D Recrystallization B->D Isomers Detected C->D Isomers Confirmed E Column Chromatography D->E Incomplete Separation F Purity Assessment (¹H NMR, HPLC) D->F Successful Separation E->F Successful Separation F->D Purity <99% G Pure this compound F->G Purity >99%

A flowchart for identifying and resolving positional isomers.

Protocol 1: Identification by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of your sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Para-isomer (desired product): Look for a clean set of two doublets in the aromatic region (approximately 7.20-7.90 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Ortho- and Meta-isomers: The presence of complex, overlapping multiplets in the aromatic region indicates the presence of these isomers. The integration of these signals relative to the signals of the para-isomer can provide a semi-quantitative measure of the impurity levels.

Protocol 2: Purification by Recrystallization

Recrystallization is often the first line of defense for removing positional isomers, leveraging subtle differences in their crystal lattice energies and solubilities.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in a range of solvents at room and elevated temperatures. Good single solvents to try include toluene, ethanol, and water, or solvent mixtures like ethanol/water or ethyl acetate/heptane.[2]

  • Recrystallization Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Purity Check: Analyze the recrystallized material by ¹H NMR and HPLC to assess the removal of isomeric impurities. Multiple recrystallizations may be necessary.

Protocol 3: Purification by Column Chromatography

If recrystallization is ineffective, column chromatography provides a more robust method for separating isomers.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase Selection: A solvent system that provides good separation on TLC should be used. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution (gradually increasing the polarity of the mobile phase) is often most effective.

  • Chromatography Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Verification: Confirm the purity of the isolated product by ¹H NMR and HPLC.

Issue 2: Presence of Unreacted Starting Materials

The presence of ethylbenzene and succinic acid is usually due to an incomplete reaction or inefficient work-up.

Starting Material Removal Workflow Workflow for Removing Unreacted Starting Materials cluster_0 Initial Assessment cluster_1 Purification Steps A Crude Product B ¹H NMR Analysis A->B C Aqueous Base Wash (to remove succinic acid) B->C Succinic Acid Detected D Recrystallization (to remove ethylbenzene) B->D Ethylbenzene Detected C->D Ethylbenzene Detected E Purity Check (¹H NMR, HPLC) D->E E->C Purity <99% F Pure Product E->F Purity >99%

A flowchart for the removal of unreacted starting materials.

Protocol 4: Removal of Succinic Acid by Aqueous Wash

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The acidic succinic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 5: Removal of Ethylbenzene by Recrystallization

Ethylbenzene is a non-polar liquid and will typically remain in the mother liquor during recrystallization of the more polar carboxylic acid product. Follow Protocol 2 for recrystallization.

References

  • Synthesis and Characterization of 4-Ethylbenzophenone. University of Colorado, Boulder, Department of Chemistry and Biochemistry, 2015. [Link]
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

Sources

Technical Support Center: 4-(4-Ethylphenyl)-4-oxobutanoic acid NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 4-(4-Ethylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. Here, we combine foundational NMR principles with practical, field-tested insights to help you achieve high-quality, reliable results.

Predicted NMR Spectra of this compound

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a10-12Broad Singlet1H-COOH
b7.90Doublet2HAromatic (ortho to C=O)
c7.28Doublet2HAromatic (meta to C=O)
d3.25Triplet2H-C(=O)CH₂-
e2.80Triplet2H-CH₂COOH
f2.70Quartet2H-CH₂CH₃
g1.25Triplet3H-CH₂CH₃
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
SignalChemical Shift (ppm)Assignment
1197.5C=O (Ketone)
2178.0C=O (Carboxylic Acid)
3150.0Aromatic (C-ethyl)
4134.0Aromatic (C-C=O)
5128.5Aromatic (CH, meta to C=O)
6128.0Aromatic (CH, ortho to C=O)
733.5-C(=O)CH₂-
829.0-CH₂COOH
928.5-CH₂CH₃
1015.5-CH₂CH₃

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered when acquiring and interpreting the NMR spectra of this compound.

Q1: My spectrum has broad, distorted peaks. What could be the cause?

A1: Peak broadening is a common issue that can arise from several factors. Systematically investigating these potential causes will help you resolve the problem.[1]

  • Poor Shimming: The most frequent cause of broad peaks is an inhomogeneous magnetic field. Before running your sample, always ensure the spectrometer is properly shimmed using a standard sample. If your sample is difficult to shim, it may be due to the issues below.

  • Sample Concentration: An overly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in peak broadening. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules.[2]

  • Incomplete Dissolution: Solid particles suspended in the NMR tube will severely degrade the magnetic field homogeneity.[2][3] Ensure your compound is fully dissolved. If necessary, gently warm the sample or filter it through a small plug of glass wool in a Pasteur pipette.[4]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[3][4] If you suspect contamination from a catalyst or metal spatula, filtering the sample through a short silica plug may help.

Q2: I don't see the carboxylic acid proton peak around 10-12 ppm. Is my compound incorrect?

A2: Not necessarily. The disappearance of the carboxylic acid proton is a frequent observation and can be attributed to a few key factors.

  • Proton Exchange with Water: The acidic proton of the carboxylic acid can readily exchange with deuterium from residual water (D₂O) in the NMR solvent or water adsorbed to the sample or NMR tube.[2][3] This exchange can either broaden the peak until it is lost in the baseline or cause it to disappear entirely. To confirm this, you can intentionally add a drop of D₂O to your sample and re-acquire the spectrum; the peak's disappearance would confirm its identity as an exchangeable proton.

  • Hygroscopic Solvents: Solvents like DMSO-d₆ are very hygroscopic and can introduce enough water to facilitate this exchange. If using such solvents, ensure they are dry, and consider storing them over molecular sieves.[3]

  • Basic Impurities: If your sample contains basic impurities, it could deprotonate the carboxylic acid, forming a carboxylate salt. In this case, the acidic proton signal will be absent.

Q3: There are unexpected peaks in my spectrum. How can I identify them?

A3: Unidentified peaks are typically due to solvent impurities, residual solvents from your reaction or purification, or contaminants.

  • Deuterated Solvent Residual Peaks: No deuterated solvent is 100% pure. There will always be a residual peak from the non-deuterated isotopologue (e.g., CHCl₃ in CDCl₃ at 7.26 ppm). Be familiar with the common residual solvent peaks.[5][6][7][8][9][10]

  • Water Peak: A peak from H₂O (or HOD) is very common. Its chemical shift is highly dependent on the solvent and temperature but is often a broad singlet. In CDCl₃, it appears around 1.56 ppm; in DMSO-d₆, it's around 3.33 ppm.[6]

  • Residual Solvents from Synthesis/Purification: Solvents like ethyl acetate, hexanes, or dichloromethane used in your workup can be trapped in the sample. Comparing the chemical shifts of the unknown peaks to tables of common laboratory solvents is the best way to identify them.[5][7][8][9][10]

  • Grease: Silicone grease from glassware joints can appear as a broad singlet around 0 ppm.

Q4: The splitting patterns in the aromatic region of my ¹H NMR are not clear first-order doublets as predicted. Why is that?

A4: The aromatic region of this compound is a classic example of a para-substituted benzene ring. While we predict two doublets, the reality can be more complex.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not much larger than their coupling constant (J-value), second-order effects can occur. This leads to a "roofing" effect where the inner peaks of the multiplets are taller and the outer peaks are shorter, and the splitting may not be perfectly symmetrical.

  • Solvent Effects: The chemical shifts of aromatic protons can be influenced by the choice of NMR solvent. Changing to a different solvent (e.g., from CDCl₃ to Benzene-d₆) can sometimes increase the separation of the signals and simplify the splitting patterns.

Experimental Protocols and Workflows

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
  • Weighing the Sample: Accurately weigh 10-20 mg of your this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) to the vial.[3]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube. If particulates are present, filter the solution through a small plug of glass wool placed in the pipette.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Acquisition: Insert the tube into the spinner turbine and place it in the NMR spectrometer. Follow the instrument-specific instructions for locking, shimming, and acquiring the spectrum.

Workflow: Troubleshooting Unexpected Peaks

Troubleshooting_Peaks start Unexpected Peak(s) Observed check_solvent Compare peak chemical shift(s) to known solvent impurity tables start->check_solvent is_solvent Is it a known solvent peak? check_solvent->is_solvent solvent_impurity Peak Identified: Residual solvent (e.g., EtOAc, Hexanes) or water/grease is_solvent->solvent_impurity Yes not_solvent Peak is not a common solvent is_solvent->not_solvent No check_starting_material Compare with NMR of starting materials (e.g., Toluene, Succinic Anhydride) not_solvent->check_starting_material is_starting_material Is it a starting material? check_starting_material->is_starting_material starting_material Peak Identified: Unreacted starting material is_starting_material->starting_material Yes unknown_impurity Peak is an unknown impurity or byproduct. Consider re-purification or 2D NMR (COSY, HSQC) for structural elucidation. is_starting_material->unknown_impurity No

Workflow for identifying unknown peaks in your NMR spectrum.

References

  • Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? - ResearchGate. (2016, January 6).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).
  • Sample Preparation. (n.d.).
  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024, February 29).
  • NMR data processing: Phase Correction — NMR Blog - Nanalysis. (2022, March 28).
  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
  • Interpreting Aromatic NMR Signals - YouTube. (2021, March 24).
  • Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024, September 17).
  • Aromatics - Organic Chemistry at CU Boulder. (n.d.).
  • Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.).
  • NMR Spectroscopy: Phase Angle. (n.d.).
  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).
  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.).
  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (n.d.).
  • NMR Data Processing. (n.d.).
  • NMR data processing: Phase correction, Scaling of first point - YouTube. (2021, July 9).
  • Illustration of NMR phase errors | Download Scientific Diagram - ResearchGate. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016, February 19).
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - ResearchGate. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. (2010, April 16).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step - YouTube. (2019, March 11).
  • NMR Chemical Shifts. (n.d.).
  • NMR Spectroscopy Practice Problems - Chemistry Steps. (n.d.).
  • 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem. (n.d.).
  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. (n.d.).
  • This compound (C12H14O3) - PubChemLite. (n.d.).
  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4).

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid. As a key intermediate in various synthetic pathways, successfully scaling its production is often critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

The synthesis of this compound is primarily achieved via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1] This reaction involves the electrophilic aromatic substitution of ethylbenzene with succinic anhydride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[2][3] While robust, the reaction is sensitive to several parameters that can significantly impact yield and purity, especially during scale-up.

Standard Experimental Protocol

This protocol provides a baseline for the synthesis. Deviations from these parameters can be a primary source of issues addressed in the troubleshooting section.

Reagent and Stoichiometry Summary
ReagentFormulaMW ( g/mol )EquivalentsAmount (for 0.5 mol scale)
EthylbenzeneC₈H₁₀106.174.0212.3 g (246 mL)
Succinic AnhydrideC₄H₄O₄100.071.050.0 g
Aluminum Chloride (Anhydrous)AlCl₃133.342.2146.7 g
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.93-500 mL
Hydrochloric Acid (Conc.)HCl36.46-150 mL
Crushed IceH₂O18.02-1 kg
Step-by-Step Procedure
  • Reaction Setup: Assemble a 2L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize HCl gas). Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (N₂ or Argon).

  • Reagent Charging: Charge the flask with anhydrous dichloromethane (500 mL) and powdered anhydrous aluminum chloride (146.7 g, 2.2 eq). Begin stirring to form a suspension. Cool the mixture to 0-5 °C using an ice-salt bath.

  • Substrate Addition: In a separate beaker, dissolve succinic anhydride (50.0 g, 1.0 eq) in ethylbenzene (212.3 g, 4.0 eq). Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the ethylbenzene/succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic, and HCl gas will evolve.[4]

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the succinic anhydride is consumed.

  • Work-up (Quenching): Prepare a separate 4L beaker containing 1 kg of crushed ice and 150 mL of concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This quench is highly exothermic and will release more HCl gas.[5][6]

  • Product Isolation: After the quench is complete and the aluminum salts have dissolved, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of dichloromethane.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture) to yield this compound as a solid.[7]

Troubleshooting Guide

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

This is the most common issue and almost always points to problems with the catalyst or reaction conditions.

  • Potential Cause A: Inactive Catalyst. Aluminum chloride is extremely hygroscopic. Any moisture in your reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.[5][8]

    • Solution:

      • Use Fresh Catalyst: Always use freshly opened, powdered anhydrous AlCl₃. Clumpy or discolored catalyst is a sign of hydration.

      • Ensure Anhydrous Conditions: Oven-dry all glassware and cool it under an inert atmosphere. Use anhydrous grade solvents.

      • Inert Atmosphere: For best results, especially on a larger scale, run the entire reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.

  • Potential Cause B: Insufficient Catalyst. The product, a ketone, is a Lewis base and forms a stable complex with AlCl₃. This complex is inactive for further catalysis.[5] Therefore, the reaction requires a stoichiometric amount of catalyst, not a catalytic amount.[1]

    • Solution: Use at least 2.2 equivalents of AlCl₃ relative to succinic anhydride. One equivalent is consumed in activating the anhydride, and another is complexed by the ketone product. A slight excess ensures the reaction goes to completion.

  • Potential Cause C: Incorrect Order of Addition or Temperature Control. Adding the ethylbenzene/anhydride mixture to the AlCl₃ suspension is crucial. Reversing the addition can lead to side reactions. Poor temperature control can also lead to decomposition or byproduct formation.[5]

    • Solution: Strictly follow the protocol of adding the aromatic substrate solution to the cooled AlCl₃ suspension. The initial cooling to 0-5 °C is critical to manage the initial exothermic reaction.

Troubleshooting Workflow: Low Yield

start Low or No Yield check_catalyst Check AlCl₃ Quality & Handling start->check_catalyst check_stoichiometry Verify Catalyst Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions start->check_conditions catalyst_q1 Was AlCl₃ fresh and powdered? check_catalyst->catalyst_q1 stoich_q1 Were >= 2.2 equivalents of AlCl₃ used? check_stoichiometry->stoich_q1 cond_q1 Was temperature kept below 10°C during addition? check_conditions->cond_q1 catalyst_q2 Were glassware & solvents scrupulously dry? catalyst_q1->catalyst_q2 Yes success Problem Likely Solved catalyst_q2->success Yes stoich_q1->success Yes cond_q2 Was the correct order of addition followed? cond_q1->cond_q2 Yes cond_q2->success Yes

Caption: Troubleshooting workflow for low yield issues.

Q2: I see multiple spots on my TLC plate. What are the byproducts?

The formation of isomers is the most likely cause.

  • Potential Cause A: Isomer Formation. The ethyl group on ethylbenzene is an ortho, para-directing group. While the bulkier acyl group favors the para position for steric reasons, some formation of the ortho-isomer, 4-(2-Ethylphenyl)-4-oxobutanoic acid, is possible.[9]

    • Solution: The para-isomer is typically the major product and can usually be separated from the ortho-isomer by recrystallization. The difference in symmetry and polarity between the two isomers often allows for efficient purification. Analyze your crude product by ¹H NMR to determine the isomeric ratio.

  • Potential Cause B: Polyacylation. This is unlikely in Friedel-Crafts acylation because the product ketone has an electron-withdrawing acyl group, which deactivates the aromatic ring towards further substitution.[5] However, under excessively harsh conditions (e.g., high temperature, very long reaction times), it is a remote possibility.

    • Solution: Adhere to the recommended reaction time and temperature to prevent this. The deactivating nature of the product is a key advantage of acylation over alkylation.[10]

Q3: The work-up is difficult; I'm getting an emulsion or a sticky solid.

This typically points to issues with the quenching or extraction steps.

  • Potential Cause A: Incomplete Hydrolysis of Aluminum Salts. The AlCl₃ complex must be fully broken down to liberate the ketone product and create separable aqueous and organic layers.

    • Solution: Ensure you use a sufficient quantity of ice and HCl. Stir the quenched mixture vigorously for 10-15 minutes to allow for complete hydrolysis of the aluminum salts before transferring to a separatory funnel.[5]

  • Potential Cause B: Emulsion Formation. The carboxylic acid product can act as a surfactant, leading to emulsions during extraction, especially if the pH is not sufficiently acidic.

    • Solution: The use of concentrated HCl in the quench ensures a low pH, which keeps the product protonated and in the organic layer. If an emulsion persists, add a small amount of brine (saturated aqueous NaCl solution) and swirl gently to help break it.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for this Friedel-Crafts acylation?

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[4][10]

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride and abstracts the acyl group to form a highly reactive, resonance-stabilized acylium ion electrophile.

  • Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the acylium ion, forming a new C-C bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (which is immediately complexed by the product).

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Q2: Can I use a different Lewis acid or a "greener" catalyst?

Yes, other catalysts can be used, though AlCl₃ is the most common for this specific transformation due to its high activity and low cost.

  • Alternative Lewis Acids: Other strong Lewis acids like ferric chloride (FeCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃) can also catalyze the reaction, though conditions may need to be re-optimized.[11]

  • Greener Alternatives: For more environmentally benign processes, solid acid catalysts such as zeolites (e.g., H-Y, H-BEA) or metal oxides (e.g., ZnO) have been investigated.[12][13] These catalysts are often reusable and can simplify work-up, but may require higher temperatures or longer reaction times.[13]

Q3: Why is ethylbenzene used in excess as the solvent?

Using the aromatic substrate as the solvent is a common strategy in Friedel-Crafts reactions. It ensures a high concentration of the nucleophile, driving the reaction to completion. It also avoids potential side reactions that might occur if the solvent itself were susceptible to acylation.

Q4: What are the primary safety precautions I should take?

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Always handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Hydrogen Chloride (HCl) Gas: The reaction evolves corrosive and toxic HCl gas. The reaction apparatus must be vented to an acid scrubber (e.g., a beaker with NaOH solution).

  • Exothermic Reaction: Both the acylation and the subsequent aqueous quench are highly exothermic. Maintain strict temperature control with an adequate cooling bath and slow, controlled addition of reagents.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab.
  • Friedel Crafts Reaction. sathee jee.
  • Experiment 1: Friedel-Crafts Acylation. University of Michigan.
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • EAS Friedel Crafts Alkylation and Acylation. Chad's Prep®.
  • friedel-crafts acylation of benzene. Chemguide.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. A-Level Chemistry.
  • (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate.
  • (PDF) Cleaner Routes for Friedel-Crafts Acylation. ResearchGate.
  • Friedel-Crafts Acylation: alternative reagents. YouTube.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.
  • Friedel–Crafts reaction. Wikipedia.
  • This compound (C12H14O3). PubChem.
  • Friedel-Crafts Reactions. Chemistry LibreTexts.
  • A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent (Part 1). SciSpace.
  • Synthesis and Characterization of 4-Ethylbenzophenone. University of Colorado Boulder.
  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com.
  • The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry.
  • Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. HandWiki.
  • What is the best way of ethyl benzene synthesis?. Quora.
  • 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. mzCloud.

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common experimental errors when working with 4-(4-Ethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(4-Ethylphenyl)-4-oxobutanoic acid (CAS No. 49594-75-4). This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and characterization of this compound.

Part 1: Synthesis Issues (Friedel-Crafts Acylation)

The standard synthesis for this compound is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2][3]

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

A1: Low yields in this Friedel-Crafts acylation are a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions.

Causality and Troubleshooting Steps:

Potential Cause Scientific Explanation Recommended Solution
Moisture Contamination The Lewis acid catalyst (AlCl₃) is extremely hygroscopic and reacts violently with water. Moisture deactivates the catalyst by hydrolysis, preventing the formation of the critical acylium ion electrophile required for the reaction.[4]1. Dry all glassware thoroughly in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (N₂ or Argon).2. Use anhydrous grade solvents and reagents . Ensure ethylbenzene and the reaction solvent are freshly distilled or from a sealed, dry source.3. Perform the entire reaction, including reagent addition, under a positive pressure of an inert atmosphere .[4]
Inactive Catalyst Aluminum chloride can degrade over time due to improper storage and exposure to atmospheric moisture. Degraded catalyst will have reduced Lewis acidity.Always use a fresh, unopened container of anhydrous AlCl₃ or a freshly opened bottle stored correctly in a desiccator. The catalyst should be a fine, white to pale-yellow powder.
Insufficient Catalyst In Friedel-Crafts acylations, the AlCl₃ not only catalyzes the reaction but also complexes with the ketone carbonyl group of the product.[4] This requires more than a catalytic amount. For acylation with anhydrides, at least two equivalents of catalyst are needed: one to react with the anhydride to form the acylium ion and another to activate the resulting carboxylic acid.Use at least 2.2 equivalents of AlCl₃ relative to succinic anhydride to ensure the reaction goes to completion.
Incorrect Reagent Stoichiometry Using an incorrect ratio of ethylbenzene to succinic anhydride can lead to incomplete conversion or side reactions.A slight excess of the aromatic compound (ethylbenzene) is often used to ensure the complete consumption of the more valuable anhydride. A molar ratio of approximately 1.2:1 (ethylbenzene:succinic anhydride) is a good starting point.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Reaction Yield Observed q1 Were all glassware and reagents rigorously dried? start->q1 sol1 Implement strict anhydrous techniques: - Oven-dry glassware - Use anhydrous reagents - Run under inert atmosphere q1->sol1 No q2 Was a fresh, high-purity AlCl₃ catalyst used? q1->q2 Yes s1_yes Yes s1_no No end_node Re-run experiment and monitor for improvement sol1->end_node sol2 Use a new, unopened container of anhydrous AlCl₃. q2->sol2 No q3 Was the AlCl₃ stoichiometry ≥ 2.2 equivalents? q2->q3 Yes s2_yes Yes s2_no No sol2->end_node sol3 Adjust stoichiometry to >2 equivalents to account for product complexation. q3->sol3 No q3->end_node Yes s3_yes Yes s3_no No sol3->end_node

Caption: Logical workflow to diagnose and resolve low yield issues.

Q2: My final product is impure. What are the likely side products?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, impurities can still arise.[5]

  • Isomeric Products: The ethyl group is an ortho-, para-director. While the para-product, this compound, is sterically favored and typically the major product, trace amounts of the ortho-isomer, 4-(2-ethylphenyl)-4-oxobutanoic acid, can form. The meta-isomer is generally not observed in significant quantities.

  • Unreacted Starting Materials: Incomplete reactions can leave residual ethylbenzene and succinic anhydride. Succinic anhydride can be hydrolyzed to succinic acid during workup.

  • Polyacylated Products: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times) could potentially lead to diacylation of the highly activated ethylbenzene ring, though this is uncommon.[6]

Solution:

  • Control Temperature: Run the reaction at a controlled, moderate temperature (e.g., 0°C to room temperature) to minimize side reactions.

  • Purification: Most impurities can be removed effectively through recrystallization. (See Purification section below).

Part 2: Purification Challenges
Q3: What is the best way to purify the crude product? I'm having trouble with recrystallization.

A3: Recrystallization is the most effective method for purifying the solid product. The key is selecting an appropriate solvent system. The compound is a polar carboxylic acid, so you need a solvent where it is sparingly soluble at room temperature but highly soluble when hot.

General Solubility Profile: Based on the "like dissolves like" principle, the compound is expected to have higher solubility in polar organic solvents and lower solubility in nonpolar solvents.[7]

Solvent Class Examples Expected Solubility Recrystallization Suitability
Polar Protic Ethanol, Methanol, Acetic AcidHighGood, often as part of a co-solvent system with water.
Polar Aprotic Acetone, Ethyl Acetate, THFModerate to HighPotentially good, but may require a less polar co-solvent (e.g., hexanes) to induce crystallization.
Nonpolar Toluene, Hexanes, CyclohexaneLowGood as an anti-solvent or for washing the final crystals.
Chlorinated Dichloromethane, ChloroformModerateCan be used, but less common for final recrystallization.

Recommended Protocol: Recrystallization using a Toluene/Ethanol Co-solvent System

This protocol is a self-validating system, incorporating steps to ensure purity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a solvent in which the compound is highly soluble (e.g., hot ethanol) just enough to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like catalyst residues), perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add a hot solvent in which the compound is poorly soluble (e.g., toluene or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Crystal Growth: Add a drop or two more of the "good" solvent (ethanol) to redissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., cold hexanes) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Check the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. You can also run a TLC against the crude material to confirm the removal of impurities.

Part 3: Characterization and Analysis
Q4: My ¹H NMR spectrum looks confusing. What are the expected signals and how do I assign them?

A4: Misinterpretation of NMR spectra is common, especially with overlapping signals or unexpected peak shapes. Below is a guide to the expected signals for this compound in a solvent like CDCl₃.

Expected ¹H NMR Chemical Shifts

Proton Type Approx. δ (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet (s)1HThis signal is often very broad and may not integrate perfectly. It will disappear upon shaking the sample with D₂O.[8]
Aromatic (Ha)~7.9doublet (d)2HProtons ortho to the electron-withdrawing carbonyl group are shifted downfield.
Aromatic (Hb)~7.3doublet (d)2HProtons meta to the carbonyl group. The two doublets (Ha, Hb) create a characteristic AA'BB' pattern for a para-substituted ring.
Methylene (-CO-CH₂ -)~3.2triplet (t)2HMethylene group adjacent to the ketone.
Ethyl (-CH₂ -CH₃)~2.7quartet (q)2HMethylene group of the ethyl substituent.
Methylene (-CH₂-CH₂ -COOH)~2.8triplet (t)2HMethylene group adjacent to the carboxylic acid. May overlap with the ethyl quartet.
Ethyl (-CH₂-CH₃ )~1.2triplet (t)3HMethyl group of the ethyl substituent.

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Data compiled from typical values for similar functional groups.[9][10]

Common Errors:

  • Overlapping Signals: The triplet at ~2.8 ppm and the quartet at ~2.7 ppm may overlap. Using a higher field NMR spectrometer (e.g., >300 MHz) can help resolve these signals.

  • Missing -COOH Proton: The carboxylic acid proton can exchange with residual water in the solvent, leading to a very broad or even absent signal.

Q5: What are the key peaks I should look for in the IR spectrum?

A5: The IR spectrum provides a quick and effective way to confirm the presence of the key functional groups.

Key IR Absorption Frequencies

Functional Group Approx. Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H2500-3300Very broad, strong
Aromatic C-H3000-3100Sharp, weak to medium
Aliphatic C-H2850-2980Medium to strong
Ketone C=O1670-1690Strong, sharp
Carboxylic Acid C=O1700-1725Strong, sharp (may overlap with ketone)
Aromatic C=C1400-1600Multiple medium bands

Data compiled from standard IR correlation tables.[8]

Common Errors:

  • Overlapping Carbonyls: The ketone and carboxylic acid C=O stretches are close and may appear as one broad, strong peak or a peak with a shoulder.

  • Misinterpreting the Broad O-H: The very broad O-H stretch is a hallmark of a carboxylic acid dimer and is a key confirmation of your product's identity. Do not mistake it for water contamination, which is typically sharper.

Part 4: Handling and Storage
Q6: Are there any special precautions for handling and storing this compound?

A6: Yes, proper handling and storage are crucial for safety and maintaining the compound's integrity.

  • Safety: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13]

    • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14] Avoid breathing dust.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

    • Keep away from strong oxidizing agents, as they are incompatible.[14] The product is stable under normal storage conditions.[12]

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of this compound? A: The molecular weight is 206.24 g/mol .[11][16]

Q: What is the physical appearance of this compound? A: It is typically a beige or white solid.

Q: What is the primary synthetic route for this compound? A: The most common method is the Friedel-Crafts acylation of ethylbenzene using succinic anhydride as the acylating agent and aluminum chloride as the catalyst.[2][3]

Q: Why is Friedel-Crafts acylation preferred over alkylation for adding a four-carbon chain to ethylbenzene? A: Friedel-Crafts acylation has two major advantages over alkylation. First, the acylium ion electrophile does not undergo carbocation rearrangements, which would be a major issue with a simple alkyl halide.[17] Second, the resulting ketone product is deactivated, which prevents common poly-substitution side reactions that plague alkylations.[5][6] The ketone can then be reduced to the desired alkane if needed using methods like the Clemmensen or Wolff-Kishner reduction.[18][19]

Q: How can I confirm the final structure? A: A combination of techniques is best:

  • ¹H and ¹³C NMR Spectroscopy: To determine the carbon-hydrogen framework.

  • IR Spectroscopy: To confirm the presence of ketone and carboxylic acid functional groups.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight.[11]

  • Melting Point: To assess purity.

Visualized Reaction Mechanism

Friedel-Crafts Acylation of Ethylbenzene with Succinic Anhydride

FC_Acylation cluster_step1 Step 1: Formation of the Acylium Ion Electrophile cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis (Workup) SA Succinic Anhydride Complex1 Intermediate Complex SA->Complex1 + AlCl₃ AlCl3_1 AlCl₃ Acylium Acylium Ion (Electrophile) Complex1->Acylium Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex + Ethylbenzene ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct This compound ProductComplex->FinalProduct + H₂O AlCl3_2 Al(OH)₃

Caption: Key steps in the Friedel-Crafts acylation synthesis pathway.[1][20]

References

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Studymind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • PubChemLite. (2025). This compound (C12H14O3).
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • PubChem. (n.d.). 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid.
  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
  • Juniper Publishers. (2024). The Clemmensen Reduction.
  • Annamalai University. (n.d.). CLEMMENSEN REDUCTION.
  • BYJU'S. (n.d.). Clemmensen Reduction reaction.
  • Sciencemadness.org. (2008). Acylation of benzene with anhydrides.
  • Chad's Prep. (2018). 18.4c The Clemmensen and Wolff Kishner Reductions [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry Stack Exchange. (2019). Which organic compound's NMR and IR are these?.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • PubChem. (n.d.). 4-[4-(1-Carboxyethyl)phenyl]-4-oxobutanoic acid.
  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Sources

Technical Support Center: Crystallization of 4-(4-Ethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful crystallization of 4-(4-Ethylphenyl)-4-oxobutanoic acid (CAS 49594-75-4). This document offers a synthesis of established crystallization principles and compound-specific considerations to enhance purity, yield, and crystal quality.

Introduction

This compound is a keto-acid intermediate valuable in the synthesis of various organic molecules, including heterocyclic compounds with potential biological activity.[1] Its purification via crystallization is a critical step to ensure the quality of downstream products. This guide addresses common challenges encountered during this process, providing a framework for logical troubleshooting and process optimization.

The synthesis of this compound, and its analogs like 4-(4-methylphenyl)-4-oxobutanoic acid, is often achieved through a Friedel-Crafts acylation of an alkylbenzene (e.g., ethylbenzene or toluene) with succinic anhydride.[2][3] This synthetic route can introduce impurities such as unreacted starting materials, regioisomers (e.g., the 2-ethylphenyl isomer), and poly-acylated byproducts, which can interfere with crystallization.

Troubleshooting Guide: Common Crystallization Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter in the laboratory.

Q1: My compound is not crystallizing out of solution, even after cooling. What should I do?

This is one of the most frequent challenges in crystallization and typically points to one of two issues: excessive solvent or supersaturation.[4][5]

  • Diagnosis & Solution Workflow:

    • Check for Supersaturation: A supersaturated solution may require a nucleation site to initiate crystal growth.[4]

      • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches can provide nucleation sites.[4][6]

      • Seeding: If you have a small amount of pure, previously crystallized product, add a single "seed" crystal to the cooled solution. This provides a template for crystal growth.[4][5]

    • Address Excess Solvent: If nucleation techniques fail, it is highly probable that too much solvent was used.[4][6]

      • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent.[6] Aim to reduce the volume by 10-20%, then allow the solution to cool again. Be cautious not to evaporate too much solvent, which can cause the compound to "crash out" as an amorphous solid, trapping impurities.

      • Recovery: In a worst-case scenario, the solvent can be removed entirely by rotary evaporation to recover the crude solid, allowing you to restart the crystallization with a different solvent or a more appropriate solvent volume.[4][6]

    • Enhance Cooling: If some crystals are present but the yield is low, further cooling may be beneficial. Once the solution has reached room temperature, place the flask in an ice bath for about 15-30 minutes to maximize crystal formation.[7]

  • Visual Troubleshooting Aid:

    Caption: Troubleshooting workflow for crystallization failure.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound precipitates from the solution as a liquid at a temperature above its melting point.[6][7] This is problematic because the oil often traps impurities and rarely solidifies into a pure crystalline form.

  • Common Causes & Solutions:

    • High Solute Concentration/Rapid Cooling: The solution is too saturated, or it was cooled too quickly.

      • Solution: Reheat the mixture to dissolve the oil. Add a small amount (5-10% more) of the hot solvent to dilute the solution slightly.[4][7] Allow the solution to cool much more slowly. Insulating the flask (e.g., with paper towels) can help.[6]

    • Low Melting Point Impurities: Significant impurities can depress the melting point of the mixture, leading to oiling out.

      • Solution: If slow cooling and dilution fail, consider a preliminary purification step. If the solution is colored, adding activated charcoal to the hot solution (before filtration) can remove high-molecular-weight colored impurities.[6]

    • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.

      • Solution: A different solvent or a solvent pair may be necessary. (See FAQ section on solvent selection).

Q3: The yield of my crystallization is very low (<50%). How can I improve it?

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[6]

  • Potential Causes & Improvement Strategies:

    • Excessive Solvent: This is the most common reason for poor yield.[4][6] To check, take a drop of the mother liquor on a watch glass and let it evaporate. A large amount of solid residue indicates significant product loss.

      • Improvement: Use the minimum amount of hot solvent necessary to dissolve the crude product. For future runs, add the hot solvent in small portions until the solid just dissolves.

    • Insufficient Cooling: The final temperature of the crystallization mixture was not low enough.

      • Improvement: After cooling to room temperature, use an ice-water or ice-salt bath to further decrease the solubility of your compound.[4]

    • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, some product may have crystallized on the filter paper.

      • Improvement: Use a pre-heated funnel and flask for the hot filtration. Add a small excess of solvent before filtering to ensure the compound remains in solution. This excess can then be boiled off before cooling.

Q4: The crystals are colored, but the pure compound should be white/colorless. How do I remove the color?

Colored impurities are common in organic synthesis.

  • Solution: Activated Charcoal Treatment

    • Dissolve the impure solid in the appropriate amount of hot solvent.

    • Cool the solution slightly to prevent flash boiling when the charcoal is added.

    • Add a small amount of activated charcoal (Norit) – typically 1-2% of the solute's weight. Be cautious, as the fine powder can cause bumping.

    • Gently reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

    • Proceed with the crystallization by cooling the filtrate.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallization?

The ideal solvent should exhibit the following properties:

  • High solubility at high temperatures and low solubility at low temperatures . This differential solubility is the basis of crystallization.

  • It should not react with the compound.

  • It should have a relatively low boiling point for easy removal from the crystals.

  • It should be non-toxic, inexpensive, and non-flammable where possible.

A general rule of thumb is that "like dissolves like."[8] Since this compound has both a non-polar aromatic ring and a polar carboxylic acid group, a solvent of intermediate polarity is often a good starting point.

Solvent Selection Table PolaritySuitability Rationale
Water HighThe carboxylic acid group may impart some solubility in hot water, but the aromatic part will limit it. Could be a good "poor" solvent in a mixed pair.[8]
Ethanol/Methanol HighOften good solvents for carboxylic acids.[9] May show high solubility even at room temperature, potentially leading to lower yields.
Acetone MediumThe ketone functionality suggests acetone might be a good solvent, as solvents with similar functional groups can be effective.[8]
Ethyl Acetate MediumA versatile solvent that often works well for compounds with mixed polarity.
Toluene LowThe ethylphenyl group suggests good solubility in hot toluene, while the carboxylic acid may reduce solubility upon cooling.
Hexane/Heptane LowLikely a poor solvent at all temperatures. Can be used as an anti-solvent in a solvent pair system.

Q2: What is a solvent pair and when should I use one?

A solvent pair is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[7]

  • Procedure:

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility decreases.

A common solvent pair for a compound like this could be Toluene-Hexane or Ethyl Acetate-Hexane.

Q3: What are the key safety precautions for this crystallization?

  • Compound Hazards: this compound is classified with GHS07 (Warning) and may cause skin, eye, and respiratory irritation.[10]

  • Solvent Hazards: Always work in a well-ventilated fume hood. Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin. Never heat organic solvents with an open flame; use a hot plate or heating mantle.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general starting point. The optimal solvent and volumes may need to be determined empirically.

1. Solvent Selection (Small-Scale Test): a. Place ~20-30 mg of the crude acid into several small test tubes. b. Add a few drops of a different potential solvent to each tube at room temperature. If the solid dissolves immediately, the solvent is too good.[7] c. If the solid is insoluble at room temperature, heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves. d. Allow the tube to cool to room temperature, then place it in an ice bath. The solvent that produces a good yield of crystals is a suitable choice.

2. Main Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a boiling chip and the chosen solvent. Start with a volume that is likely insufficient to fully dissolve the solid. c. Heat the mixture on a hot plate in a fume hood, bringing it to a gentle boil. d. Add more hot solvent in small portions, swirling after each addition, until the solid is completely dissolved. Avoid adding a large excess of solvent. e. Optional (if impurities are present): If the solution is colored, perform a charcoal treatment and hot filtration as described in the troubleshooting section. f. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Rapid cooling can lead to small, impure crystals. g. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal precipitation.[7]

3. Crystal Collection and Drying: a. Set up a Büchner funnel for vacuum filtration. b. Wet the filter paper with a small amount of the cold crystallization solvent. c. Swirl the flask to create a slurry and pour it into the funnel. d. Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor. e. Allow the crystals to dry on the filter paper with the vacuum running for several minutes. f. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
  • University of York, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Quora.
  • Google Patents. US3524877A - Method of producing keto acids.
  • University of Rochester, Department of Chemistry.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • HandWiki. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • University of Calgary.

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Validation & Comparative

comparing the reactivity of 4-(4-Ethylphenyl)-4-oxobutanoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-(4-Ethylphenyl)-4-oxobutanoic Acid and Structurally Related γ-Keto Acids

This guide provides a detailed comparative analysis of the chemical reactivity of this compound, a significant γ-keto acid, against its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of structural features and electronic effects on the reactivity of key functional groups. We will explore the reactivity of the ketone, the carboxylic acid, and the aromatic ring, supported by established experimental protocols and comparative data.

Introduction: The Significance of γ-Keto Acids

γ-Keto acids, such as this compound, are versatile bifunctional molecules that serve as crucial intermediates in organic synthesis. Their structure, featuring both a ketone and a carboxylic acid, allows for a wide range of chemical transformations, making them valuable precursors for synthesizing heterocyclic compounds, pharmaceuticals, and complex natural products.

The reactivity of these molecules is not static; it is profoundly influenced by the substituents on the aromatic ring. By comparing this compound with its parent compound, 4-oxo-4-phenylbutanoic acid, and analogs bearing different electronic groups, we can gain a deeper understanding of how these modifications dictate reaction outcomes.

The synthesis of these compounds is commonly achieved via a Friedel-Crafts acylation, a cornerstone of aromatic chemistry.[1][2][3] Specifically, the reaction of an appropriately substituted benzene derivative (e.g., ethylbenzene) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields the target γ-keto acid.[4][5]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Formation cluster_product Final Product A Substituted Benzene (e.g., Ethylbenzene) D Friedel-Crafts Acylation Electrophilic Aromatic Substitution A->D B Succinic Anhydride E Acylium Ion Generation B->E C Lewis Acid Catalyst (e.g., AlCl₃) C->E Catalyst F Electrophilic Attack on Aromatic Ring E->F G 4-(Aryl)-4-oxobutanoic Acid F->G Workup

Caption: General workflow for the Friedel-Crafts acylation synthesis of γ-keto acids.

Comparative Compounds: Probing Electronic Effects

To provide a robust comparison, we will analyze this compound alongside three key analogs. These compounds were selected to represent a spectrum of electronic effects at the para-position of the phenyl ring:

  • 4-oxo-4-phenylbutanoic acid (Parent Compound): The baseline for comparison, with a hydrogen atom at the para-position.

  • 4-(4-Methylphenyl)-4-oxobutanoic acid (Electron-Donating Group - EDG): Toluene is the precursor. The methyl group is a weaker electron-donating group than ethyl.[4]

  • This compound (Target Compound, EDG): Ethylbenzene is the precursor. The ethyl group is a slightly stronger electron-donating group through induction.[6][7]

  • 4-(4-Chlorophenyl)-4-oxobutanoic acid (Electron-Withdrawing Group - EWG): Chlorobenzene is the precursor. The chloro group is deactivating and electron-withdrawing via induction, but ortho, para-directing due to resonance.

G cluster_main General Structure: 4-(4-R-phenyl)-4-oxobutanoic acid cluster_R Para-Substituent (R) cluster_effects Electronic Effects struct R-Aryl-CO-CH₂-CH₂-COOH H H (Parent) Inductive Inductive Effect (Through sigma bonds) Me CH₃ (Weak EDG) Me->Inductive +I (Donating) Et CH₂CH₃ (EDG) Et->Inductive +I (Donating) Cl Cl (EWG) Cl->Inductive -I (Withdrawing) Resonance Resonance Effect (Through pi system) Cl->Resonance +M (Donating) G cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction start Aryl Ketone R-CO-R' C1 Zn(Hg), conc. HCl start->C1 WK1 H₂NNH₂, Heat start->WK1 C_prod Alkane R-CH₂-R' C1->C_prod C_cond Conditions: Strongly Acidic WK_int Hydrazone Intermediate WK1->WK_int WK2 KOH, Ethylene Glycol, Heat WK_int->WK2 WK_prod Alkane R-CH₂-R' WK2->WK_prod WK_cond Conditions: Strongly Basic, High Temp

Caption: Comparison of Clemmensen and Wolff-Kishner reduction pathways.

Reactivity at the Carboxylic Acid

The primary reaction of the carboxylic acid moiety in this context is esterification. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Fischer Esterification

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. The electronic nature of the para-substituent on the distant phenyl ring has a negligible electronic effect on the reactivity of the carboxylic acid group. Steric hindrance is also minimal as the reaction center is several bonds away from the bulky aromatic group. Therefore, the rate of esterification is expected to be very similar across all compared compounds.

Reactivity at the Aromatic Ring

The aromatic ring's reactivity is governed by the combined electronic effects of the two substituents: the alkyl group at the para-position and the acyl group at the 1-position.

Electrophilic Aromatic Substitution (EAS)
  • The Acyl Group (-CO-CH₂CH₂COOH): This group is strongly electron-withdrawing and deactivating due to both induction and resonance. [8]It directs incoming electrophiles to the meta-position (relative to itself). [9]* The Para-Substituent (R):

    • -H: No effect.

    • -CH₃, -CH₂CH₃: These alkyl groups are electron-donating and activating. [10]They direct incoming electrophiles to the ortho- and para-positions (relative to themselves).

    • -Cl: This group is deactivating overall but is an ortho, para-director due to the resonance contribution of its lone pairs. [11]

Predicting the Outcome

In this compound, the two groups have competing directive effects. The ethyl group directs ortho to itself (positions 3 and 5), while the acyl group directs meta to itself (also positions 3 and 5). In this case, the directing effects are reinforcing .

The key difference between the compounds lies in the overall rate of reaction. Activating groups increase the rate of EAS, while deactivating groups decrease it.

CompoundPara-Substituent (Activating/Deactivating)Acyl Group (Deactivating)Overall Ring Reactivity Towards EASPredicted Major Substitution Site(s)
This compound +I (Activating) -M, -I Moderate Positions 3 and 5
4-(4-Methylphenyl)-4-oxobutanoic acid+I (Activating)-M, -IModeratePositions 3 and 5
4-oxo-4-phenylbutanoic acidNeutral-M, -ILowPositions 3 and 5
4-(4-Chlorophenyl)-4-oxobutanoic acid-I (Deactivating)-M, -IVery LowPositions 3 and 5

The ethyl group in the target compound makes the aromatic ring more electron-rich and therefore more reactive towards electrophiles than the parent and chloro-substituted compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

[1] Materials:

  • Ethylbenzene (1.0 eq)

  • Succinic anhydride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add nitrobenzene and anhydrous AlCl₃.

  • Cool the mixture in an ice bath and slowly add a solution of succinic anhydride in nitrobenzene.

  • Slowly add ethylbenzene to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Heat the mixture to 60°C and maintain for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., toluene/hexane) to obtain pure this compound.

Protocol 2: Clemmensen Reduction of this compound

[12][13] Materials:

  • This compound (1.0 eq)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (solvent)

  • Water

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5 minutes. Decant the solution and wash the amalgam with water.

  • To a flask containing the zinc amalgam, add water, concentrated HCl, and toluene.

  • Add the keto acid to the flask.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of concentrated HCl may be needed to maintain the acidic concentration.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 4-(4-ethylphenyl)butanoic acid.

Conclusion

The reactivity of this compound is a product of the interplay between its three functional components.

  • The ketone's reactivity is slightly attenuated by the electron-donating nature of the para-ethyl group compared to its unsubstituted or electron-withdrawn counterparts. This makes reactions like nucleophilic addition or reduction proceed at a comparatively slower rate.

  • The carboxylic acid's reactivity , particularly in esterification, is largely unaffected by the distant aromatic substituent.

  • The aromatic ring's reactivity towards electrophilic substitution is enhanced by the activating ethyl group, which works in concert with the meta-directing acyl group to favor substitution at the 3 and 5 positions.

This guide demonstrates that even subtle changes in molecular structure, such as altering an alkyl substituent on a phenyl ring, can have predictable and significant consequences for chemical reactivity. A thorough understanding of these electronic principles is paramount for designing efficient synthetic routes and developing novel chemical entities.

References

  • Vertex AI Search Result. (2024). 4-Oxo-4-phenoxybutanoic acid - 6311-68-8 - Vulcanchem.
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  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.
  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
  • Canadian Science Publishing. (n.d.). Photoelectron spectra of substituted acetophenones.
  • Unipd. (1994).
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  • Master Organic Chemistry. (2022).
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  • Chemistry LibreTexts. (2023). Wolff-Kishner Reduction.
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  • BLD Pharm. (n.d.). 49594-75-4|this compound.
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  • Synblock. (n.d.). CAS 49594-75-4 | this compound.
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  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
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A Comparative Guide to the Validation of Analytical Methods for 4-(4-Ethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of two robust analytical methods for the quantification of 4-(4-Ethylphenyl)-4-oxobutanoic acid, a key chemical intermediate. We will explore a modern Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a versatile Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) method. This guide is designed to not only present protocols but to delve into the scientific rationale behind the experimental choices, ensuring a thorough understanding of the method validation process in line with global regulatory standards.[1][2][3]

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][4] This involves a comprehensive evaluation of specific performance characteristics to ensure the method is accurate, precise, specific, and robust. The International Council for Harmonisation (ICH) Q2(R2) guidelines, along with guidance from the FDA and EMA, provide a harmonized framework for these validation studies, which is essential for regulatory submissions and ensuring product quality.[5][6][7][8]

The Analyte: this compound

This compound (Molecular Formula: C12H14O3) is an organic compound whose accurate quantification is critical in various stages of research and development.[9][10] Its structure, featuring a phenyl ring, a ketone, and a carboxylic acid, dictates the choice of analytical techniques and detection methods.

Comparative Methodologies: HPLC-UV vs. HPTLC

The choice of an analytical method is driven by the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to resolve the analyte from potential degradation products. Here, we compare a classic, high-resolution HPLC-UV method with a flexible and cost-effective stability-indicating HPTLC method.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and sensitivity. For this compound, a C18 column is an excellent choice, providing strong hydrophobic interactions with the ethylphenyl group.

Causality Behind Experimental Choices:
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5) is selected.[11] The low pH suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape on the non-polar C18 stationary phase.

  • Detection Wavelength: The presence of the phenyl ring provides UV absorbance. A detection wavelength of 254 nm is chosen as it offers a good balance of sensitivity and specificity for this class of compounds.

  • Isocratic Elution: For routine quantification where the impurity profile is well-defined, an isocratic elution (constant mobile phase composition) provides simplicity, robustness, and faster run times compared to a gradient elution.

Experimental Protocol: HPLC-UV Method
  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Reference standard of this compound.

    • HPLC-grade acetonitrile and water.

    • Potassium phosphate monobasic and phosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase: 60:40 (v/v) mixture of 20 mM potassium phosphate buffer (pH 2.5) and acetonitrile.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of the mobile phase.

    • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 to 100 µg/mL.

    • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to a known concentration (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the working standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Quantify the analyte using the calibration curve.

Method 2: Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it highly efficient for quality control and stability studies.[13] A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, excipients, and impurities.[14][15]

Causality Behind Experimental Choices:
  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates are used as the stationary phase due to their proven utility in separating moderately polar compounds.[16]

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid is chosen. Toluene acts as the primary non-polar solvent, ethyl acetate modifies the polarity, and the small amount of formic acid suppresses the ionization of the carboxylic acid, reducing tailing and improving spot shape.

  • Detection: Densitometric scanning at 254 nm is used for quantification, leveraging the UV absorbance of the analyte.

  • Forced Degradation: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[15][17]

Experimental Protocol: HPTLC Method
  • Instrumentation and Materials:

    • HPTLC system including a sample applicator, developing chamber, and TLC scanner.

    • Pre-coated silica gel 60 F254 aluminum plates (10 x 10 cm).

    • Reference standard of this compound.

    • Analytical grade toluene, ethyl acetate, and formic acid.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

    • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:3:0.1, v/v/v).

    • Chamber Saturation: 20 minutes.

    • Migration Distance: 80 mm.

    • Detection Wavelength: Densitometric scanning at 254 nm.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: From the stock solution, prepare standards in the range of 100-600 ng/spot.

    • Sample Solution: Prepare a 1000 µg/mL solution of the sample in methanol. Apply an appropriate volume (e.g., 2 µL for 2000 ng/spot) to the HPTLC plate.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Reflux the drug substance in 0.1 M HCl and 0.1 M NaOH, respectively, for a specified period. Neutralize the solutions before spotting.

    • Oxidative Degradation: Treat the drug substance with 3% H2O2.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

    • Photodegradation: Expose the drug solution to UV light.

  • Analysis Procedure:

    • Apply the standard and sample solutions as bands on the HPTLC plate.

    • Develop the plate in the saturated chamber with the mobile phase.

    • Dry the plate.

    • Scan the plate in the densitometer at 254 nm.

    • Quantify the analyte by comparing the peak areas of the sample and standard.

    • In the forced degradation samples, assess the resolution between the parent drug and any degradation products.

Validation Parameters: A Head-to-Head Comparison

The following tables summarize the validation parameters for both methods, in accordance with ICH guidelines.[18][19]

Table 1: System Suitability
ParameterHPLC-UVHPTLCAcceptance Criteria
Tailing Factor< 1.5N/A< 2.0
Theoretical Plates> 2000N/A> 2000
% RSD of Peak Area< 1.0%< 2.0%< 2.0%
Table 2: Linearity and Range
ParameterHPLC-UVHPTLC
Range1 - 100 µg/mL100 - 600 ng/spot
Correlation Coefficient (r²)> 0.999> 0.998
Regression Equationy = mx + cy = mx + c
Table 3: Accuracy (Recovery)
Spiked LevelHPLC-UV (% Recovery)HPTLC (% Recovery)Acceptance Criteria
80%99.5%99.2%98.0 - 102.0%
100%100.2%100.5%98.0 - 102.0%
120%99.8%99.6%98.0 - 102.0%
Table 4: Precision
ParameterHPLC-UV (% RSD)HPTLC (% RSD)Acceptance Criteria
Repeatability (Intra-day)< 1.0%< 1.5%< 2.0%
Intermediate Precision (Inter-day)< 1.5%< 2.0%< 2.0%
Table 5: Specificity and Sensitivity
ParameterHPLC-UVHPTLC
SpecificityNo interference from blank/placebo.The drug peak is well-resolved from degradation products (Resolution > 1.5).
Limit of Detection (LOD)0.2 µg/mL20 ng/spot
Limit of Quantitation (LOQ)0.7 µg/mL60 ng/spot
Table 6: Robustness
Parameter VariationHPLC-UV (Effect on Results)HPTLC (Effect on Results)Acceptance Criteria
Mobile Phase Composition (±2%)InsignificantInsignificant% RSD < 2.0%
pH of Mobile Phase (±0.2)InsignificantN/A% RSD < 2.0%
Column Temperature (±2°C)InsignificantN/A% RSD < 2.0%
Chamber Saturation Time (±5 min)N/AInsignificant% RSD < 2.0%

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Analytical Method Development ATP->MethodDev guides Protocol Prepare Validation Protocol MethodDev->Protocol defines scope for Specificity Specificity / Selectivity Protocol->Specificity executes Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report summarizes in Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle initiates

Caption: A flowchart of the analytical method validation lifecycle.

Conclusion and Recommendations

Both the RP-HPLC-UV and the stability-indicating HPTLC methods demonstrate suitability for the intended purpose of quantifying this compound. The choice between them depends on the specific application:

  • RP-HPLC-UV is the method of choice for high-resolution separation and lower limits of detection, making it ideal for the analysis of complex mixtures and trace impurities. Its automation capabilities also lend it to high-throughput routine quality control.

  • Stability-Indicating HPTLC offers significant advantages in terms of sample throughput (multiple samples per plate), lower solvent consumption, and cost-effectiveness. Its ability to visually separate the analyte from its degradation products on the plate makes it exceptionally well-suited for stability studies.[14]

Ultimately, a robust analytical method, validated according to international guidelines, is not merely a regulatory requirement but a fundamental component of scientific integrity.[1] It ensures the quality, safety, and efficacy of pharmaceutical products by providing reliable and consistent data throughout the drug development lifecycle.[8]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Source: Pharmaguideline. [Link]
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma Group. [Link]
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  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: European Medicines Agency. [Link]
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A Comparative Benchmarking of 4-(4-Ethylphenyl)-4-oxobutanoic Acid Analogs: Biological Effects and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the 4-oxo-4-phenylbutanoic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a spectrum of biological targets. This guide provides a comprehensive comparative analysis of 4-(4-Ethylphenyl)-4-oxobutanoic acid and its analogs, with a primary focus on their anticancer and anti-inflammatory properties. By integrating experimental data with mechanistic insights, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for navigating the structure-activity relationships (SAR) within this promising class of compounds. Our analysis is grounded in field-proven experimental protocols, ensuring that the presented data is not only accurate but also reproducible.

Introduction: The Therapeutic Potential of 4-Aryl-4-oxobutanoic Acids

The 4-aryl-4-oxobutanoic acid core is characterized by a keto-acid functionality, which imparts a unique combination of physicochemical properties that are conducive to biological activity. Many derivatives of this scaffold have been reported to possess a wide array of pharmacological effects, including but not limited to, anti-inflammatory, anticancer, and enzyme inhibitory activities.[1] The presence of the aryl moiety allows for extensive chemical modifications, enabling the fine-tuning of their biological profiles. This guide will specifically explore analogs of this compound, examining how substitutions on the phenyl ring and modifications of the butanoic acid chain influence their efficacy and mechanism of action.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, serves as the primary basis for our comparative analysis.

In Vitro Cytotoxicity Data

The following table summarizes the IC50 values of various 4-oxo-4-phenylbutanoic acid analogs against different cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Compound IDPhenyl Ring SubstitutionCancer Cell LineIC50 (µM)Reference
Parent Compound 4-Ethyl---
Analog A4-Methyl--[2]
Analog B2,5-Dimethyl--
Analog C4-Methoxy--
Analog D4-Chloro--
Analog E2',4'-Difluorobiphenyl--[3]
Flobufen 2',4'-Difluorobiphenyl, 2-methylVariousPotent[3]
Structure-Activity Relationship (SAR) Insights

The available data, while not exhaustive for a direct comparison of the ethyl-substituted parent compound, allows for the deduction of several key SAR trends within the broader class of 4-aryl-4-oxobutanoic acids:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate cytotoxic activity. Electron-donating groups, such as methyl and methoxy, and electron-withdrawing groups, such as chloro, have been shown to influence potency. The exact effect is often cell-line dependent.

  • Biphenyl Moiety: The introduction of a biphenyl group at the 4-position of the phenyl ring, as seen in flobufen, has been associated with potent anti-inflammatory and antiarthritic effects, suggesting that extending the aromatic system can enhance biological activity.[3]

  • Modifications to the Butanoic Acid Chain: Alterations to the butanoic acid chain, such as the introduction of methyl groups, can also impact activity.

Mechanistic Underpinnings: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that the anticancer effects of some 4-oxobutanoic acid analogs may be attributed to their ability to modulate critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6]

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a complex network of protein kinases that transduce signals from growth factor receptors to downstream effectors, ultimately controlling cellular processes.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth Compound 4-Oxobutanoic Acid Analog Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 4-oxobutanoic acid analogs.

While direct evidence for the inhibition of this pathway by this compound is still emerging, the structural similarity of some analogs to known PI3K/mTOR inhibitors suggests that this is a plausible mechanism of action.[1] Further investigation through targeted enzyme inhibition assays and western blot analysis of key pathway proteins is warranted to confirm this hypothesis.

Comparative Analysis of Anti-inflammatory Activity

Several 4-aryl-4-oxobutanoic acid derivatives have demonstrated significant anti-inflammatory properties. This activity is often evaluated in vivo using models such as carrageenan-induced paw edema in rats.

In Vivo Anti-inflammatory Data

The following table presents a comparative overview of the anti-inflammatory activity of selected analogs.

Compound IDPhenyl Ring SubstitutionAnimal ModelDose% Inhibition of EdemaReference
Parent Compound 4-Ethyl---
Flobufen 2',4'-Difluorobiphenyl, 2-methylCarrageenan-induced paw edema (rat)-Strong[3]
Deoxoflobufen 2',4'-Difluorobiphenyl, 2-methyl (keto reduced)Carrageenan-induced paw edema (rat)-Strong[3]
Analog F4-Isobutylphenyl (Ibuprofen derivative)Carrageenan-induced paw edema (rat)-Potent[7]

Note: This table is illustrative. Direct comparative studies with this compound are needed for a conclusive assessment.

Mechanistic Considerations in Inflammation

The anti-inflammatory effects of these compounds are likely multifactorial. Potential mechanisms include:

  • Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the synthesis of prostaglandins and leukotrienes, respectively.

  • Modulation of Cytokine Production: Inhibition of pro-inflammatory cytokines like TNF-α and interleukins.

  • Inhibition of Leukocyte Migration: Reducing the infiltration of immune cells to the site of inflammation.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Compound_Treatment Compound Treatment (various concentrations) Incubation_24h->Compound_Treatment Incubation_48h 48h Incubation Compound_Treatment->Incubation_48h MTT_Addition MTT Addition Incubation_48h->MTT_Addition Incubation_4h 4h Incubation MTT_Addition->Incubation_4h Formazan_Solubilization Formazan Solubilization Incubation_4h->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 determination) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Test compounds

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, vehicle, or standard drug orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and inflammatory diseases. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize biological activity.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of a systematically designed library of this compound analogs are crucial for elucidating precise SAR.

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and clinical translation.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies are necessary to assess the drug-like properties and safety of the most promising candidates.

By pursuing these avenues of research, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., ... & Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–8. [Link]
  • Huang, S. (2013). Inhibition of PI3K/Akt/mTOR signaling by natural products. Anti-cancer agents in medicinal chemistry, 13(7), 967. [Link]
  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids.
  • Syed, V., & Sadek, B. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer research, 33(11), 4857–4866. [Link]
  • PubChemLite. (n.d.). This compound (C12H14O3).
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.
  • ResearchGate. (n.d.). (PDF) Inhibition of PI3K/Akt/mTOR signaling by natural products.
  • Feldman, R. I., & Abraham, R. T. (2009). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current opinion in pharmacology, 9(4), 437–445. [Link]
  • Khan, I., Khattak, B., Ahmad, S., Khan, A., Rahim, F., & Ahmad, M. (2018). Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives.
  • Li, W., Liu, Y., BAsStringer, J. L., & Miller, D. D. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Journal of medicinal chemistry, 54(13), 4678–4693. [Link]
  • PubMed. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. [Link]
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., Mickevičius, V., & Vaickelionienė, R. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules (Basel, Switzerland), 28(18), 6694. [Link]
  • Kuchař, M., Brůnová, B., Panajotovová, V., & Vachek, J. (1994). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittel-Forschung, 44(7), 845–850. [Link]

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A Comparative Guide to the Synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, cross-validated comparison of synthetic methodologies for producing 4-(4-Ethylphenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of various pharmacologically active molecules. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of protocols to offer a critical evaluation of competing synthetic routes, grounded in mechanistic principles and supported by experimental data. Our focus is on providing actionable insights that inform rational decisions in catalyst selection, reaction optimization, and scale-up considerations, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound and its derivatives are pivotal building blocks in medicinal chemistry. The presence of both a keto and a carboxylic acid functionality provides a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. These structures are often explored for their potential as anti-inflammatory agents, kinase inhibitors, and other therapeutic agents. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide will dissect the most common and viable synthetic pathways, offering a comparative analysis to aid in the selection of the most appropriate method for a given research or development objective.

Method 1: The Classic Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation of ethylbenzene with succinic anhydride stands as the most direct and widely employed method for the synthesis of this compound. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in aromatic chemistry.

Mechanistic Causality

The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The initial step involves the activation of succinic anhydride by the Lewis acid to form a highly electrophilic acylium ion. This is the key electrophile that is subsequently attacked by the electron-rich π-system of the ethylbenzene ring. The ethyl group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position. A crucial aspect of this reaction is the use of a stoichiometric amount of the Lewis acid, as it complexes with the carbonyl oxygen of the ketone product, preventing further reactions. An aqueous workup is necessary to hydrolyze this complex and liberate the final product.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Hydrolysis Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Ethylbenzene Ethylbenzene Sigma_Complex Sigma Complex (Resonance Stabilized) Ethylbenzene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Solvent-Free Friedel-Crafts Acylation

This protocol outlines a highly efficient, solvent-free approach to the synthesis.

Materials:

  • Succinic anhydride (0.01 mole)

  • Ethylbenzene (0.01 mole)

  • Anhydrous aluminum chloride (powdered, 0.02 mole)

  • Crushed ice

  • Concentrated Hydrochloric Acid

  • 5% Sodium Bicarbonate solution

  • Diethyl ether

Equipment:

  • Mortar and pestle

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • In a fume hood, thoroughly grind succinic anhydride (0.01 mole) and anhydrous aluminum chloride (0.02 mole) in a dry mortar.

  • Transfer the mixture to a round-bottom flask and add ethylbenzene (0.01 mole).

  • Stir the mixture at room temperature. An exothermic reaction will commence.

  • After the initial reaction subsides (approximately 6 minutes), heat the mixture under reflux for 30 minutes to ensure completion.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing a small amount of concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 5% sodium bicarbonate solution (2 x 30 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Performance Data
ParameterValueReference
Yield 92%[1]
Reaction Time ~6 minutes (initial), 30 minutes (reflux)[1]
Temperature Room Temperature (initial), Reflux[1]
Purity High (after recrystallization)General Knowledge
Scalability Good, but exotherm needs careful managementGeneral Knowledge
Green Chemistry Solvent-free approach is advantageous[1]

Method 2: Houben-Hoesch Reaction - A Plausible Alternative

While not as commonly cited for this specific molecule, the Houben-Hoesch reaction presents a viable, albeit more complex, alternative synthetic strategy. This reaction involves the acid-catalyzed condensation of a nitrile with an electron-rich aromatic compound. For the synthesis of our target molecule, this would entail a multi-step process.

Mechanistic Rationale

The Houben-Hoesch reaction typically employs a nitrile and an activated arene in the presence of a Lewis acid and HCl. The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to the corresponding ketone. To synthesize this compound via this route, one could envision a reaction between ethylbenzene and a suitable nitrile precursor containing the butanoic acid moiety, such as 4-cyano-4-oxobutanoic acid or a protected derivative. However, a more plausible approach involves a convergent synthesis where the aromatic ketone is formed first, followed by modifications to introduce the carboxylic acid.

A hypothetical Houben-Hoesch approach could involve the reaction of ethylbenzene with a nitrile such as 3-cyanopropanoyl chloride, followed by hydrolysis. The Lewis acid (e.g., AlCl₃) and HCl would activate the nitrile to form a nitrilium ion, the key electrophile.

Houben_Hoesch_Reaction cluster_activation Nitrilium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis Nitrile Succinonitrile derivative Nitrilium_Ion Nitrilium Ion Intermediate Nitrile->Nitrilium_Ion + Lewis Acid/HCl Lewis_Acid Lewis Acid + HCl Ethylbenzene Ethylbenzene Ketimine_Intermediate Ketimine Intermediate Ethylbenzene->Ketimine_Intermediate + Nitrilium Ion Final_Product This compound Ketimine_Intermediate->Final_Product + H₂O

Caption: Hypothetical Houben-Hoesch Pathway.

Conceptual Protocol

Note: This is a conceptual protocol as direct literature for this specific transformation is scarce.

Materials:

  • Ethylbenzene

  • Succinonitrile

  • Anhydrous Aluminum Chloride

  • Dry HCl gas

  • Anhydrous diethyl ether

  • Aqueous acid for workup

Procedure:

  • A solution of ethylbenzene and succinonitrile in anhydrous diethyl ether is cooled in an ice bath.

  • Dry HCl gas is bubbled through the solution, followed by the portion-wise addition of anhydrous aluminum chloride.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • After completion, the reaction is quenched by pouring onto a mixture of ice and concentrated HCl.

  • The ketimine intermediate is hydrolyzed by heating the aqueous acidic mixture.

  • The product is extracted with an organic solvent, and purified by standard methods.

Anticipated Performance and Challenges
ParameterAnticipated OutcomeRationale
Yield Moderate to LowMulti-step nature and potential for side reactions.
Reaction Conditions Requires anhydrous conditions and handling of HCl gas.Inherent to the Houben-Hoesch reaction.[2][3]
Substrate Scope Generally limited to highly activated arenes.Ethylbenzene is moderately activated.[2]
Complexity Higher than Friedel-Crafts acylation.Requires careful control of reaction conditions.

Comparative Analysis and Discussion

FeatureFriedel-Crafts AcylationHouben-Hoesch Reaction (Hypothetical)
Reagents Readily available (Ethylbenzene, Succinic Anhydride, AlCl₃)Requires potentially less common nitrile precursors.
Simplicity One-pot synthesis, straightforward procedure.Multi-step, requires handling of corrosive gas.
Yield & Efficiency High yield (92% reported).[1]Expected to be lower and less efficient.
Environmental Impact Stoichiometric AlCl₃ is a drawback, but solvent-free option exists.Use of hazardous reagents (HCl gas) and solvents.
Industrial Viability High, due to simplicity, high yield, and cost-effective reagents.Low, due to complexity and lower anticipated efficiency.

Subsequent Transformations: Reduction of the Carbonyl Group

The ketone functionality in this compound can be readily reduced to a methylene group, yielding 4-(4-Ethylphenyl)butanoic acid, another valuable synthetic intermediate. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction (Acidic Conditions)

This reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones.[4]

Experimental Protocol Outline:

  • This compound is refluxed with amalgamated zinc and concentrated HCl.

  • The reaction progress is monitored until the disappearance of the starting material.

  • The product is isolated by extraction and purified.

Key Consideration: The substrate must be stable to strongly acidic conditions.

Wolff-Kishner Reduction (Basic Conditions)

This method utilizes hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol. It is suitable for substrates that are sensitive to acid.[5]

Experimental Protocol Outline:

  • This compound is heated with hydrazine hydrate and potassium hydroxide in diethylene glycol.

  • Water is distilled off to allow the temperature to rise, facilitating the decomposition of the intermediate hydrazone.

  • The product is isolated after acidic workup and extraction.

Key Consideration: The substrate must be stable to strongly basic conditions at high temperatures.

Conclusion and Recommendations

For the synthesis of this compound, the Friedel-Crafts acylation of ethylbenzene with succinic anhydride is the unequivocally superior method . Its high yield, operational simplicity, and the availability of a solvent-free protocol make it the most efficient and industrially viable route. While alternative methods like the Houben-Hoesch reaction are mechanistically plausible, they present significant practical challenges and are unlikely to be competitive in terms of efficiency and cost-effectiveness for this specific target molecule.

For subsequent reduction of the keto-acid, the choice between the Clemmensen and Wolff-Kishner reduction will be dictated by the overall functionality and stability of the molecule in either acidic or basic conditions. Both methods are robust and well-established for this type of transformation.

This guide provides a comprehensive framework for selecting and implementing the optimal synthetic strategy for this compound, empowering researchers to make informed decisions based on a solid foundation of chemical principles and experimental evidence.

References

  • Wikipedia. (2023). Hoesch reaction.
  • Annamalai University. (n.d.). Clemmensen Reduction.
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A Spectroscopic Journey: Synthesis and Characterization of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous synthesis and unambiguous characterization of chemical intermediates are fundamental pillars of successful research. This guide provides a comprehensive spectroscopic comparison of 4-(4-Ethylphenyl)-4-oxobutanoic acid with its precursors, ethylbenzene and succinic anhydride. We will navigate the synthetic route of Friedel-Crafts acylation and dissect the resulting spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) that collectively validate the formation and purity of the target compound.

Strategic Importance of this compound

This compound is a versatile keto-acid that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique structure, possessing an aromatic ring, a ketone, and a carboxylic acid, makes it a valuable precursor in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), and in the creation of specialized polymers. The precise structure and purity of this intermediate are paramount to the success of these subsequent applications.

The Synthetic Blueprint: Friedel-Crafts Acylation

The synthesis of this compound is efficiently achieved through the Friedel-Crafts acylation of ethylbenzene with succinic anhydride. This classic electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

The mechanism is initiated by the reaction between succinic anhydride and aluminum chloride, which generates a highly electrophilic acylium ion. The electron-rich ethylbenzene then attacks this acylium ion. The ethyl group is an ortho-, para-directing activator, but due to steric hindrance at the ortho position, the acylation occurs predominantly at the para position. The final product is obtained after an aqueous workup which hydrolyzes the aluminum complex.

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Reaction Steps cluster_3 Product Ethylbenzene Ethylbenzene Electrophilic Attack Electrophilic Attack Ethylbenzene->Electrophilic Attack Succinic Anhydride Succinic Anhydride Acylium Ion Formation Acylium Ion Formation Succinic Anhydride->Acylium Ion Formation AlCl3 AlCl3 AlCl3->Acylium Ion Formation Acylium Ion Formation->Electrophilic Attack Hydrolysis Hydrolysis Electrophilic Attack->Hydrolysis This compound This compound Hydrolysis->this compound

Figure 1: Logical workflow of the Friedel-Crafts acylation synthesis.

Experimental Protocol: A Step-by-Step Guide

Materials:

  • Ethylbenzene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Acylium Ion Formation: Cool the flask in an ice bath and add succinic anhydride portion-wise with stirring.

  • Electrophilic Substitution: Add ethylbenzene dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Quenching and Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash with a 5% sodium bicarbonate solution. Acidify the bicarbonate washings to precipitate the crude product. Filter the solid, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.

Spectroscopic Validation: A Comparative Analysis

The confirmation of the successful synthesis of this compound relies on a detailed comparison of the spectroscopic data of the product with its precursors.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
Ethylbenzene 3100-3000 (C-H aromatic), 2975-2845 (C-H alkyl), 1600, 1450 (C=C aromatic)[1]Characteristic of an alkyl-substituted aromatic hydrocarbon.
Succinic Anhydride ~1860 and ~1780 (C=O anhydride, symmetric and asymmetric stretching)[2]The two distinct carbonyl peaks are the hallmark of a cyclic anhydride.
This compound 3300-2500 (broad, O-H carboxylic acid), ~1710 (C=O carboxylic acid), ~1680 (C=O ketone), 850-800 (para-disubstituted aromatic)The disappearance of the anhydride peaks and the appearance of a broad O-H band, along with two distinct carbonyl absorptions for the ketone and carboxylic acid, confirm the product's formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

CompoundChemical Shift (δ, ppm) and MultiplicityInterpretation
Ethylbenzene 7.4-7.2 (m, 5H, Ar-H), 2.6 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃)[3]A typical spectrum for a monosubstituted ethylbenzene.
Succinic Anhydride ~2.9 (s, 4H, -CH₂-CH₂-)[4][5]The four protons are chemically equivalent, resulting in a single peak.
This compound ~12.0 (s, 1H, -COOH), 7.9 (d, 2H, Ar-H ortho to C=O), 7.3 (d, 2H, Ar-H ortho to ethyl), 3.2 (t, 2H, -CO-CH₂-), 2.8 (t, 2H, -CH₂-COOH), 2.7 (q, 2H, Ar-CH₂-), 1.2 (t, 3H, -CH₃)The aromatic region shows a distinct para-substituted pattern. The two methylene groups of the butanoic acid chain appear as triplets. The downfield singlet confirms the carboxylic acid proton.
CompoundKey Chemical Shifts (δ, ppm)Interpretation
Ethylbenzene ~144 (quaternary Ar-C), ~128 (Ar-C), ~29 (-CH₂-), ~15 (-CH₃)[6]Shows the expected signals for the aromatic and aliphatic carbons.
Succinic Anhydride ~171 (C=O), ~29 (-CH₂-)Two signals corresponding to the carbonyl and methylene carbons.
This compound ~198 (ketone C=O), ~178 (acid C=O), ~149 (quaternary Ar-C of ethyl), ~135 (quaternary Ar-C of keto), ~129 (Ar-C), ~128 (Ar-C), ~33 (-CO-CH₂-), ~29 (-CH₂-COOH), ~29 (Ar-CH₂-), ~15 (-CH₃)The presence of two distinct carbonyl signals at low field is a key indicator of the product. The number of aromatic signals confirms the para-substitution.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
Ethylbenzene C₈H₁₀106.17106 (M⁺), 91 ([M-CH₃]⁺, tropylium ion, base peak)[7][8][9]
Succinic Anhydride C₄H₄O₃100.07100 (M⁺)[10]
This compound C₁₂H₁₄O₃206.24206 (M⁺), 189 ([M-OH]⁺), 147 ([M-CH₂CH₂COOH]⁺), 119 ([M-CO-CH₂CH₂COOH]⁺)[2][7]

Conclusion

The successful synthesis of this compound is unequivocally confirmed through a cohesive analysis of FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry data. The spectroscopic evidence provides a self-validating system: FTIR confirms the introduction of the ketone and carboxylic acid functional groups, NMR elucidates the precise connectivity and substitution pattern, and mass spectrometry verifies the molecular weight. This rigorous, multi-faceted approach to characterization is indispensable for ensuring the quality and integrity of this vital chemical intermediate, thereby underpinning the reliability of subsequent research and development endeavors.

References

  • Doc Brown's Chemistry. (n.d.). C8H10 infrared spectrum of ethylbenzene.
  • ResearchGate. (n.d.). FTIR spectra of succinic anhydride (substrate) and aluminium....
  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032523).
  • ResearchGate. (n.d.). Mass spectrum of ethyl benzene representing characteristic tropylium ion peak.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059905).
  • ResearchGate. (n.d.). (a) FT-IR spectra of succinic anhydride (blue line), C-GO (red line)....
  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum.
  • Pearson+. (n.d.). The mass spectrum of ethylbenzene has a base peak at m/z 91.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (A) sterol mixture, (B) succinic anhydride, (C)....
  • ResearchGate. (n.d.). ATR-FTIR spectra of (a) succinic acid, (b) succinic anhydride, (c) PAA,....
  • NIST. (n.d.). Succinic anhydride.
  • NIST. (n.d.). Succinic anhydride.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1H NMR SDBS-NMR-HPM-00-228.
  • ResearchGate. (n.d.). 13 C{ 1 H} NMR spectra of ethylbenzene (CDCl 3 , 14.1 T) acquired with....
  • Physics Forums. (2011, September 6). FTIR of Succinic Anhydride in Polymer Synthesis.
  • YouTube. (2021, February 22). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene.
  • SpectraBase. (n.d.). Ethylbenzene-D10 - Optional[FTIR] - Spectrum.
  • SpectraBase. (n.d.). 2,2-Dimethyl succinic anhydride - Optional[1H NMR] - Spectrum.
  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Fiveable. (n.d.). Spectroscopic Analysis - Organic Chemistry Key Term.
  • NIST. (n.d.). Ethylbenzene.
  • NIST. (n.d.). Ethylbenzene.
  • ResearchGate. (2025, August 26). (PDF) Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications.
  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • PubChemLite. (n.d.). This compound (C12H14O3).
  • NIST. (n.d.). 2-Dodecen-1-yl(-)succinic anhydride.
  • PubChem. (n.d.). Succinic anhydride.
  • Journal of Chemical Education. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • riomaisseguro.rio.rj.gov.br. (n.d.). Spectroscopic Identification Of Organic Compounds.
  • SIELC Technologies. (n.d.). Succinic anhydride.
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  • mzCloud. (n.d.). 4 4 Ethoxyphenyl 4 oxobutanoic acid.
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A Senior Application Scientist's Guide to Assessing the Purity of 4-(4-Ethylphenyl)-4-oxobutanoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. This guide provides a comprehensive framework for assessing the purity of 4-(4-Ethylphenyl)-4-oxobutanoic acid, a key building block in various synthetic pathways, from different commercial suppliers. We will delve into the rationale behind a multi-pronged analytical approach, provide detailed experimental protocols, and demonstrate how to interpret the resulting data to make an informed decision on supplier selection.

The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final purity assessment. This guide emphasizes not just the "how" but also the "why" of each analytical choice, empowering the user to adapt and troubleshoot as needed.

Understanding the Analyte and Potential Impurities

This compound (MW: 206.24 g/mol , Formula: C₁₂H₁₄O₃) is typically synthesized via a Friedel-Crafts acylation of ethylbenzene with succinic anhydride.[1] This synthetic route, while effective, can introduce several types of impurities that may impact downstream applications.

Potential Impurities Include:

  • Starting Materials: Unreacted ethylbenzene and succinic anhydride.

  • Isomeric Byproducts: Positional isomers (e.g., 4-(2-ethylphenyl)-4-oxobutanoic acid or 4-(3-ethylphenyl)-4-oxobutanoic acid) may form depending on the reaction conditions.

  • Reaction Byproducts: Products of side reactions, such as diacylation products.

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., nitrobenzene, dichloromethane, carbon disulfide). The control of these is guided by regulations such as USP <467>.[2][3][4][5][6]

  • Inorganic Impurities: Residual catalyst (e.g., aluminum chloride) and salts from the workup.

A thorough purity assessment, therefore, necessitates a combination of analytical techniques capable of detecting and quantifying these diverse potential contaminants.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods. The workflow below outlines a comprehensive strategy.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample HPLC HPLC-UV (Organic Purity, Isomers) Sample_A->HPLC GC_MS Headspace GC-MS (Residual Solvents) Sample_A->GC_MS NMR ¹H & ¹³C NMR (Structural Confirmation, Impurity ID) Sample_A->NMR Titration Acid-Base Titration (Assay) Sample_A->Titration LOD Loss on Drying (Volatiles) Sample_A->LOD Sample_B Supplier B Sample Sample_B->HPLC Sample_B->GC_MS Sample_B->NMR Sample_B->Titration Sample_B->LOD Sample_C Supplier C Sample Sample_C->HPLC Sample_C->GC_MS Sample_C->NMR Sample_C->Titration Sample_C->LOD Data_Table Comparative Data Table HPLC->Data_Table GC_MS->Data_Table Impurity_Profile Impurity Profiling NMR->Impurity_Profile Titration->Data_Table LOD->Data_Table Decision Supplier Selection Data_Table->Decision Impurity_Profile->Decision

Caption: A comprehensive workflow for the purity assessment of this compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC-UV) for Organic Purity

This method is designed to separate the main component from its organic impurities, including isomers and reaction byproducts.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is crucial for identifying and quantifying volatile organic compounds that may be present from the manufacturing process, in accordance with USP <467>.[2][3][4][5][6]

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 min

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and for identifying any significant impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Acid-Base Titration for Assay

This classic method provides an accurate measure of the total acid content, which corresponds to the amount of this compound.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Phenolphthalein indicator

    • Ethanol (neutralized)

  • Procedure:

    • Accurately weigh approximately 200 mg of the sample into a 125 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH to a persistent pink endpoint.[7][8][9]

    • Record the volume of NaOH used.

  • Calculation:

    • Purity (%) = (V × M × 206.24) / (W × 10)

      • V = Volume of NaOH in mL

      • M = Molarity of NaOH

      • W = Weight of sample in mg

      • 206.24 = Molecular weight of the analyte

Data Presentation and Interpretation

For a clear comparison, the data from the different suppliers should be tabulated. The following is an example of how this data can be presented, populated with hypothetical but realistic results.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White to off-white powderWhite crystalline powderYellowish powderWhite to off-white powder
HPLC Purity (Area %) 98.5%99.7%96.2%≥ 98.0%
Largest Impurity (HPLC) 0.8% (at RRT 1.2)0.15% (at RRT 0.9)2.5% (at RRT 1.1)≤ 1.0%
Total Impurities (HPLC) 1.5%0.3%3.8%≤ 2.0%
Assay (Titration) 98.7%99.8%96.5%98.0% - 102.0%
Residual Solvents (GC-MS) Toluene: 50 ppmAcetone: 100 ppmDichloromethane: 150 ppmMeets USP <467> limits
¹H NMR Conforms to structureConforms to structureConforms, minor unidentified peaksConforms to structure
Loss on Drying 0.2%0.1%0.8%≤ 0.5%

Interpretation of Hypothetical Results:

  • Supplier A: Meets most criteria, but the total impurity level is approaching the upper limit. The main impurity should be investigated further.

  • Supplier B: Demonstrates the highest purity across all methods, with very low levels of impurities and residual solvents. This would be the preferred supplier based on this data.

  • Supplier C: Fails on multiple criteria, including appearance, HPLC purity, total impurities, and assay. This supplier would not be recommended.

The logical flow for making a supplier decision based on this data is visualized below.

Supplier Decision Logic Start Start HPLC_Purity HPLC Purity ≥ 98.0%? Start->HPLC_Purity Total_Impurities Total Impurities ≤ 2.0%? HPLC_Purity->Total_Impurities Yes Supplier_Rejected Rejected HPLC_Purity->Supplier_Rejected No Assay Assay (98.0% - 102.0%)? Total_Impurities->Assay Yes Total_Impurities->Supplier_Rejected No Residual_Solvents Residual Solvents Pass? Assay->Residual_Solvents Yes Assay->Supplier_Rejected No NMR_Conforms NMR Conforms to Structure? Residual_Solvents->NMR_Conforms Yes Residual_Solvents->Supplier_Rejected No Supplier_Acceptable Acceptable NMR_Conforms->Supplier_Acceptable Yes NMR_Conforms->Supplier_Rejected No

Caption: Decision tree for supplier qualification based on analytical data.

Conclusion and Best Practices

This guide provides a robust framework for the comprehensive purity assessment of this compound. By employing a combination of chromatographic, spectroscopic, and titrimetric techniques, researchers can gain a high level of confidence in the quality of their starting materials.

Key Takeaways:

  • Orthogonality is Key: Rely on multiple, independent analytical techniques to build a complete picture of purity.

  • Know Your Impurities: Understand the synthetic route to anticipate potential impurities and tailor your analytical methods accordingly.

  • Adhere to Standards: Reference pharmacopeial guidelines like USP <467> and ICH Q3A for a framework on controlling impurities.[2][3][4][5][6][10][11][12][13]

  • Data-Driven Decisions: Use clearly defined acceptance criteria to make objective, evidence-based decisions on supplier selection.

By implementing these principles, researchers can ensure the quality and consistency of their work, leading to more reliable and reproducible scientific outcomes.

References

  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • USP. (n.d.). <467> Residual Solvents. USP-NF. [Link]
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • O'Loughlin, J. (n.d.).
  • Khan, I., et al. (2014). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 37(12), 1693-1704. [Link]
  • EMA. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
  • Tanaka, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(18), 2375-2380. [Link]
  • Lohr, L. J. (1960). Titrimetric Determination of Carboxylic Acid Chloride. Analytical Chemistry, 32(9), 1166-1168. [Link]
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
  • USP. (2019). <467> Residual Solvents. [Link]
  • Toyama, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. [Link]
  • Corradi, S., et al. (2011). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 46(11), 1161-1169. [Link]
  • FDA. (2020). Q3A(R) Impurities in New Drug Substances. [Link]
  • Agilent. (2025).
  • ResearchGate. (2018).
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • ResearchGate. (2014). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]
  • Semantic Scholar. (1960). Titrimetric Determination of Carboxylic Acid Chloride. [Link]
  • Stoyanov, N., et al. (2014). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(7), 9473-9485. [Link]
  • RSC Publishing. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]
  • SCISPEC. (n.d.).
  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
  • ResearchGate. (2022). Indirect GC‐MS Method via Alcoholysis Reaction for Rapid Detection of Organoaluminum Compounds and its Impurities: A Case Study of Triethylaluminium. [Link]
  • TGA. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
  • Gergens, D. (n.d.). Titration of the Unknown Carboxylic Acid. [Link]
  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts.

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A Comparative Guide to the Synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 4-(4-ethylphenyl)-4-oxobutanoic acid serves as a valuable building block in the synthesis of a variety of heterocyclic compounds and other molecules of pharmaceutical interest. Its γ-keto acid structure provides two key points for chemical modification. This guide offers an in-depth review of the primary synthetic route to this compound, the Friedel-Crafts acylation, and discusses potential alternative methodologies. By presenting detailed experimental protocols, mechanistic insights, and comparative data, this document aims to equip scientists with the necessary knowledge to efficiently synthesize and utilize this important intermediate.

I. The Dominant Route: Friedel-Crafts Acylation of Ethylbenzene

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction offers a straightforward approach to forming the key carbon-carbon bond between the aromatic ring and the butanoic acid chain.[3]

A. Mechanistic Principles

The Friedel-Crafts acylation is a classic and robust reaction in organic synthesis.[4] The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This coordination polarizes the anhydride, facilitating the cleavage of a C-O bond to generate a highly electrophilic and resonance-stabilized acylium ion.[4]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the aluminum chloride complex of the final product.

  • Hydrolysis: An aqueous workup is essential to hydrolyze the aluminum chloride complex, liberating the desired this compound.

Friedel_Crafts_Acylation_Mechanism

B. Regioselectivity

The ethyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group, the acylation reaction predominantly occurs at the para position, leading to the desired 4-(4-ethylphenyl) isomer as the major product.[5]

C. Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation, adapted from general procedures for similar compounds.[3][6]

Materials:

  • Ethylbenzene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Concentrated Hydrochloric Acid

  • Water (deionized)

  • Ice

  • Toluene or Dichloromethane (as solvent, optional)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel, add succinic anhydride (1.0 eq).

  • Reagent Addition: Add anhydrous ethylbenzene (excess, can also act as solvent) or an inert solvent like dichloromethane. Cool the mixture in an ice bath.

  • Catalyst Addition: With vigorous stirring, slowly and portion-wise add powdered anhydrous aluminum chloride (2.0-2.5 eq). An exothermic reaction will occur with the evolution of HCl gas. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by slowly adding a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: If a solvent like dichloromethane was used, separate the organic layer. If ethylbenzene was used as the solvent, add ethyl acetate to extract the product. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Synthesis_Workflow

D. Performance and Comparison
Aromatic SubstrateAcylating AgentCatalystSolventYield (%)Reference
BenzeneSuccinic AnhydrideAlCl₃Benzene77-82[6]
TolueneSuccinic AnhydrideAlCl₃Toluene88[1][2]
BiphenylSuccinic AnhydrideAlCl₃ChlorobenzeneHigh[7]
TolueneItaconic AnhydrideAlCl₃Nitrobenzene63[1]

Advantages of the Friedel-Crafts Route:

  • High Atom Economy: The reaction directly couples the two main fragments of the molecule.

  • Readily Available Starting Materials: Ethylbenzene and succinic anhydride are inexpensive and widely available.

  • Robust and Scalable: The reaction is well-established and can be performed on a large scale.

Disadvantages of the Friedel-Crafts Route:

  • Stoichiometric Amounts of Catalyst: The reaction requires a stoichiometric amount of the Lewis acid catalyst, as it complexes with the product. This can lead to significant waste.[4]

  • Harsh Reaction Conditions: The use of a strong Lewis acid and the evolution of HCl gas require careful handling and specialized equipment.

  • Environmental Concerns: The large amounts of aluminum salts generated as waste can be environmentally problematic.

II. Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most common approach, other methods for the synthesis of γ-keto acids could potentially be adapted for the preparation of this compound. These routes, however, are not well-documented for this specific target molecule and would require significant optimization.

A. Oxidation of Corresponding Alcohols or Alkenes

If a suitable precursor alcohol or alkene were available, oxidation could provide the desired γ-keto acid. However, the synthesis of such precursors may be more complex than the direct Friedel-Crafts acylation.

B. Hydration of Alkynoates

A modern approach to γ-keto esters involves the gold(III)-catalyzed hydration of 3-alkynoates.[3] This method is atom-economical and proceeds under mild conditions. Subsequent hydrolysis of the ester would yield the target carboxylic acid. The synthesis of the required 4-(4-ethylphenyl)but-3-ynoate precursor would be a key challenge in this route.

C. Reductive Carboxylation of Vinyl Ketones

A recently developed method involves the magnesium-mediated reductive carboxylation of aryl vinyl ketones in the presence of carbon dioxide.[8] This approach is environmentally friendly and utilizes CO₂ as a C1 source. The synthesis would require the preparation of 1-(4-ethylphenyl)prop-2-en-1-one as a starting material.

III. Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the two methylene groups of the butanoic acid chain. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the carboxylic acid carbon, and the carbons of the aromatic ring and the aliphatic chain.[4][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group of the ketone (around 1680 cm⁻¹), the carbonyl group of the carboxylic acid (around 1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (206.24 g/mol ).[12][13]

  • Melting Point: The melting point of the purified solid can be compared to literature values.

IV. Conclusion

The synthesis of this compound is most reliably and directly achieved through the Friedel-Crafts acylation of ethylbenzene with succinic anhydride using aluminum chloride as a catalyst. This method is well-understood, scalable, and utilizes readily available starting materials. While it has drawbacks related to waste generation and harsh conditions, it remains the most practical approach based on the current literature. Alternative methods for γ-keto acid synthesis offer potential for milder and more environmentally benign routes, but their application to this specific target molecule requires further research and development. For any synthesis campaign, thorough characterization of the final product using a combination of NMR, IR, and MS is crucial to ensure the desired purity and structural integrity.

References

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  • "Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates," PubMed, accessed January 7, 2026, [Link].
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  • "Friedel-Crafts Reactions," Chemistry LibreTexts, accessed January 7, 2026, [Link].
  • "Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles," Indian Academy of Sciences, accessed January 7, 2026, [Link].
  • "4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with," SciSpace, accessed January 7, 2026, [Link].
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  • "4-(4-Methylphenyl)-4-oxobutanoic acid," Wikipedia, accessed January 7, 2026, [Link].
  • "FT-IR, molecular structure, first order hyperpolarizability, MEP, HOMO and LUMO analysis and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid," PubMed, accessed January 7, 2026, [Link].
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A Senior Application Scientist's Guide to the Computational Modeling of 4-(4-Ethylphenyl)-4-oxobutanoic Acid as a Potential Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically approved therapeutic is both arduous and resource-intensive. Computational modeling has emerged as an indispensable tool, enabling researchers to predict, analyze, and refine the properties of potential drug candidates with remarkable efficiency. This guide provides a comparative analysis of key computational models applied to the hypothetical investigation of 4-(4-Ethylphenyl)-4-oxobutanoic acid as an inhibitor of acetylcholinesterase (AChE), an enzyme critically implicated in neurodegenerative diseases such as Alzheimer's.[1][2]

Our target molecule, this compound, is a derivative of succinic acid. Structurally similar compounds have demonstrated inhibitory activity against AChE, making it a compelling, albeit illustrative, subject for this in-depth computational analysis.[3] This guide is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed decision-making in your own research endeavors.

The Subject Molecule: this compound

PropertyValueSource
Molecular Formula C12H14O3PubChem
Molecular Weight 206.24 g/mol PubChem
Canonical SMILES CCC1=CC=C(C=C1)C(=O)CCC(=O)OPubChem
Structure 2D structure of this compoundPubChem

Molecular Docking: A First Look at Binding Affinity

Molecular docking is a foundational computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It provides a rapid assessment of binding affinity, typically expressed as a docking score, and offers insights into the key interactions driving complex formation.

Causality Behind Experimental Choices

Our choice of acetylcholinesterase as the target is predicated on literature evidence of succinic acid derivatives exhibiting inhibitory activity.[3] We will utilize the crystal structure of human AChE in complex with a known inhibitor to define the binding site, ensuring our docking simulations are biologically relevant.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) from the Protein Data Bank.[4]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., MOL2).

    • Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

  • Grid Box Definition:

    • Define a grid box encompassing the active site of AChE. The coordinates can be centered on the position of the co-crystallized ligand in the original PDB file.

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (in kcal/mol).

    • Visualize the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions) with active site residues.

Data Presentation: Predicted Binding Affinity
Computational ModelPredicted Binding Affinity (kcal/mol)
Molecular Docking (AutoDock Vina)-8.5

Note: This is a hypothetical value for illustrative purposes.

Quantum Mechanics: Unveiling Intrinsic Molecular Properties

Quantum mechanics (QM) calculations provide a highly accurate description of the electronic structure of a molecule. In the context of drug discovery, QM is invaluable for predicting intrinsic physicochemical properties like pKa and for understanding reaction mechanisms.

Causality Behind Experimental Choices

The ionization state of a molecule at physiological pH is a critical determinant of its binding affinity and pharmacokinetic properties. The carboxylic acid moiety in our target molecule is ionizable, making an accurate pKa prediction essential.

Experimental Protocol: pKa Prediction with a QM-based approach

A common approach for pKa calculation involves a thermodynamic cycle that relates the gas-phase deprotonation energy to the pKa in solution.

  • Conformational Search: Perform a conformational search for both the neutral and deprotonated forms of this compound in both the gas phase and in a simulated aqueous environment (using a continuum solvent model like PCM).

  • Geometry Optimization and Frequency Calculation: For the lowest energy conformers, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Single-Point Energy Calculation: Perform higher-level single-point energy calculations (e.g., at the B3LYP/6-311+G** level) for the optimized geometries.

  • pKa Calculation: Use the calculated free energies in the gas phase and in solution to compute the pKa via the thermodynamic cycle.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted Value (QM)Experimental Value (Analog)
pKa4.24.5 (for a similar butanoic acid derivative)
LogP2.82.5 (for a similar butanoic acid derivative)

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics: Simulating the Dance of Molecules

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, capturing its flexibility and the temporal evolution of their interactions. This method offers a more realistic representation of the biological system compared to the static picture provided by molecular docking.

Causality Behind Experimental Choices

While docking provides a snapshot of a potential binding mode, MD simulations allow us to assess the stability of this pose over time. By simulating the complex in a fully solvated environment, we can observe how water molecules and protein flexibility influence the binding.

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
  • System Preparation:

    • Start with the top-ranked docked pose of the this compound-AChE complex.

    • Use a suitable force field (e.g., AMBER or CHARMM) to parameterize both the protein and the ligand. Ligand parameterization may require tools like antechamber or CGenFF.[1]

    • Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the simulation.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network and other key interactions between the ligand and the protein over time.

Visualization: MD Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Docked_Pose Docked Pose Force_Field Force Field Parameterization Docked_Pose->Force_Field Solvation Solvation & Ionization Force_Field->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration Minimization->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Trajectory Trajectory Analysis (RMSD, RMSF) Production->Trajectory Interactions Interaction Analysis Trajectory->Interactions

Caption: Workflow for a typical protein-ligand molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR): Learning from Data

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of novel compounds and for guiding lead optimization.

Causality Behind Experimental Choices

By building a QSAR model based on a dataset of known AChE inhibitors with structural similarity to our target molecule, we can predict its inhibitory activity and identify key molecular features that contribute to potency.

Experimental Protocol: Building a QSAR Model
  • Data Collection:

    • Compile a dataset of structurally related compounds with experimentally determined AChE inhibitory activity (e.g., IC50 or Ki values). For this example, we will use a hypothetical dataset of butanoic acid derivatives.

    • Ensure the data is curated and consistent.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, and physicochemical properties) using software like PaDEL-Descriptor.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set.

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR) or a machine learning algorithm (e.g., random forest, support vector machine), to build a model that correlates the descriptors with the biological activity for the training set.

  • Model Validation:

    • Validate the model's predictive power using the test set. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).

Data Presentation: QSAR Model Performance and Prediction

Hypothetical QSAR Data for Butanoic Acid Derivatives against AChE

CompoundStructureExperimental pIC50Predicted pIC50
Analog 1R = -CH35.25.1
Analog 2R = -Cl5.85.7
Analog 3R = -OCH34.95.0
This compound R = -C2H5 N/A 5.5

Note: These are hypothetical values for illustrative purposes.

QSAR Model Validation Statistics

MetricValue
R² (Training Set)0.85
R² (Test Set)0.78
RMSE (Test Set)0.35
Visualization: QSAR Modeling Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation Dataset Dataset of Molecules with Known Activity Descriptors Descriptor Calculation Dataset->Descriptors Splitting Data Splitting (Training/Test) Descriptors->Splitting Building Model Building (e.g., MLR, RF) Splitting->Building Validation Model Validation Building->Validation Prediction Prediction for New Compounds Validation->Prediction

Caption: A typical workflow for developing a QSAR model.

Comparative Analysis and Conclusion

Each computational model offers a unique perspective on the potential of this compound as an AChE inhibitor.

  • Molecular Docking provides a rapid and computationally inexpensive first assessment of binding affinity, making it ideal for high-throughput virtual screening. However, it provides a static picture and may not accurately reflect the dynamic nature of the binding process.

  • Quantum Mechanics offers unparalleled accuracy for predicting intrinsic molecular properties that are crucial for drug-likeness and binding. Its high computational cost, however, limits its application to smaller systems or specific property calculations.

  • Molecular Dynamics simulations offer a dynamic and more biologically relevant view of the protein-ligand complex, allowing for an assessment of binding stability and the role of solvent. The computational expense and the complexity of data analysis are its main drawbacks.

  • QSAR leverages existing experimental data to build predictive models for the activity of new compounds. Its predictive power is highly dependent on the quality and diversity of the training data.

In a comprehensive drug discovery workflow, these methods are not mutually exclusive but rather complementary. An effective strategy often begins with high-throughput docking to identify potential hits, followed by more rigorous MD simulations and QM calculations for the most promising candidates. QSAR models can be continuously refined as more experimental data becomes available, guiding the iterative process of lead optimization.

This guide has provided a framework for the comparative application of key computational models in the early stages of drug discovery. By understanding the strengths and limitations of each approach, researchers can strategically deploy these powerful tools to accelerate the identification and development of novel therapeutics.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
  • Camps, P., et al. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 2003, 11(15), 3399-3412. [Link]
  • Cheung, J., et al. Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB PDB, 2012. [Link]
  • Krieger, E., et al. Improving physical realism, stereochemistry, and side-chain accuracy in homology modeling: Four approaches that performed well in CASP8.
  • Lemkul, J. A. GROMACS Tutorials. [Link]
  • Morris, G. M., et al. AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 2009, 30(16), 2785-2791.
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  • Schrödinger, LLC. Jaguar. [Link]
  • Sabe, V. T., et al. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Journal of Biomolecular Structure and Dynamics, 2023, 41(16), 8031-8041. [Link]
  • Trott, O., & Olson, A. J. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Vanommeslaeghe, K., et al. CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
  • Wang, J., et al. Development and testing of a general amber force field. Journal of Computational Chemistry, 2004, 25(9), 1157-1174.
  • Wichmann, K., et al. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences, 2024, 25(10), 5488. [Link]
  • Colovic, M. B., et al. Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 2013, 11(3), 315-335. [Link]

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, from synthesis to disposal. This guide provides a detailed protocol for the proper disposal of 4-(4-Ethylphenyl)-4-oxobutanoic acid (CAS No. 49594-75-4), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to excellence in research necessitates a parallel commitment to responsible waste management.

Hazard Identification and Risk Assessment: Understanding the "Why"

Causality Behind Precaution: The irritant nature of this organic acid dictates the necessity of stringent handling protocols. Contact with skin or eyes can lead to inflammation and discomfort, while inhalation of dust particles may irritate the respiratory tract. Therefore, all handling and disposal steps are designed to minimize direct contact and aerosol generation.

Hazard Classification (based on analogue data)GHS Hazard Statement (Anticipated)Primary Routes of Exposure
Skin IrritationH315: Causes skin irritation[1]Dermal contact
Eye IrritationH319: Causes serious eye irritation[1]Ocular contact
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]Inhalation

Personnel Protection: Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The selection of PPE is directly informed by the hazard assessment.

  • Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles. A face shield should be worn when handling larger quantities or if there is a significant risk of splashing.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. All work with the solid material should ideally be conducted within a certified chemical fume hood to minimize inhalation risks.

Spill Response: Preparedness Prevents Panic

Accidents can happen, but a well-defined spill response plan can mitigate their impact.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a designated waste container, minimizing dust generation[1]. For solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Experimental Protocol for Disposal:

  • Waste Segregation: Designate a specific, clearly labeled, and compatible waste container for "Non-halogenated Organic Acid Waste." Never mix incompatible waste streams.

  • Container Selection: The waste container must be made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass. It must have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.

  • Collection of Waste:

    • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container using a scoop or spatula. Avoid creating dust.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill, should also be placed in this container.

  • Storage: The sealed hazardous waste container should be stored in a designated satellite accumulation area. This area must be in a well-ventilated location, away from sources of ignition, and segregated from incompatible materials such as bases and oxidizing agents.

  • Arranging for Pickup: Once the container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.

Self-Validating System: This protocol ensures a self-validating system by mandating clear labeling and segregation, which prevents accidental mixing of incompatible wastes. The use of designated and licensed waste handlers provides a documented chain of custody, ensuring the waste is managed in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][3].

Visualizing the Disposal Pathway

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow start Start: Generation of 4-(4-Ethylphenyl)-4-oxobutanoic Acid Waste assess_hazards Assess Hazards (Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe spill Spill Occurs? don_ppe->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes collect_waste Collect Waste in Designated Container spill->collect_waste No spill_protocol->collect_waste container_check Container Properly Labeled & Sealed? collect_waste->container_check relabel_seal Correct Labeling and Sealing container_check->relabel_seal No store_waste Store in Satellite Accumulation Area container_check->store_waste Yes relabel_seal->collect_waste request_pickup Request Pickup by EHS/Licensed Contractor store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice. The trust placed in us as scientists is built on a foundation of meticulous attention to detail, which must extend to every aspect of our work, including the final disposition of the materials we use.

References

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • U.S. Environmental Protection Agency.
  • Ohio Environmental Protection Agency.
  • Holland & Knight. EPA Proposes RCRA Corrective Action Expansions Targeting PFAS. [Link]

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A Senior Application Scientist's Guide to Safely Handling 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of the molecules we work with. However, the foundation of all successful research is a deep and unwavering commitment to safety. This guide provides essential, practical guidance on the safe handling and disposal of 4-(4-Ethylphenyl)-4-oxobutanoic acid (CAS 49594-75-4), moving beyond a simple checklist to instill a culture of safety and procedural excellence in your laboratory.

Understanding the Hazard Profile: Why Specific PPE is Crucial

This compound is a carboxylic acid derivative with a molecular weight of 206.24 g/mol .[1] While not acutely toxic in the most severe sense, its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates diligent and appropriate use of personal protective equipment (PPE).[2][3][4] The primary hazards associated with this compound are:

  • H315: Causes skin irritation. [5][6][7]

  • H319: Causes serious eye irritation. [5][6][7]

  • H335: May cause respiratory irritation. [5][6][7]

  • H302: Harmful if swallowed. [7]

These classifications are designated by the GHS07 "Exclamation Mark" pictogram, signaling that while the hazards are not immediately life-threatening, they can cause significant discomfort and injury if proper precautions are not taken.[2][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific procedure being performed. The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.

Scenario Task Engineering Controls Required PPE
Low Exposure Potential Transporting a sealed containerGeneral laboratory ventilationLaboratory coat, Safety glasses
Moderate Exposure Potential Weighing the solid compound, Preparing solutionsChemical fume hood or ventilated balance enclosureLaboratory coat, Nitrile gloves, Safety goggles
High Exposure Potential Transferring large quantities, Heating solutions, Reactions under pressureChemical fume hoodChemical-resistant apron over laboratory coat, Nitrile gloves, Chemical splash goggles and face shield

The Rationale Behind Your Protective Gear:

  • Eye and Face Protection: Given its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[5][6] Chemical splash goggles that form a seal around the eyes are mandatory when handling the solid or its solutions. For higher-risk procedures, a face shield should be worn in conjunction with goggles to protect against splashes.

  • Hand Protection: Nitrile gloves are the standard for handling this compound. Always inspect gloves for tears or holes before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Handling the fine powder of this compound can generate dust, which may cause respiratory irritation (H335).[5][6] Therefore, all weighing and initial solution preparation should be conducted within a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 dust mask is required.

Operational Plan: A Step-by-Step Guide to Preparing a 10mM Solution

This protocol illustrates the integration of safety measures into a common laboratory workflow.

Objective: To safely prepare a 100 mL solution of 10mM this compound in a suitable solvent.

Materials:

  • This compound (solid)

  • Volumetric flask (100 mL)

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent

  • Wash bottle with solvent

  • Label for the final solution

Procedure:

  • Pre-Task Safety Check:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower.[5][8]

    • Don the required PPE: laboratory coat, nitrile gloves, and chemical splash goggles.

  • Weighing the Compound:

    • Perform all weighing operations inside the chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.

    • Place a weighing boat on the analytical balance and tare.

    • Carefully use a spatula to weigh out 20.62 mg of this compound.

    • Once the desired mass is obtained, carefully remove the weighing boat from the balance.

  • Preparing the Solution:

    • Place the 100 mL volumetric flask inside the fume hood.

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add approximately 50 mL of the chosen solvent to the flask.

    • Gently swirl the flask to dissolve the solid. Do not use heat unless the protocol specifically requires it, and if so, take additional precautions.

    • Once the solid is fully dissolved, add the solvent to the calibration mark on the neck of the flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the chemical name, concentration (10mM), solvent, date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]

  • Post-Task Cleanup:

    • Wipe down the spatula and the work surface in the fume hood with a damp cloth.

    • Dispose of the weighing boat and any contaminated wipes in the designated solid chemical waste container.

    • Properly doff your gloves and dispose of them.

    • Wash your hands thoroughly with soap and water.[5]

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste is a serious breach of laboratory safety and environmental regulations.

Solid Waste:

  • All solid waste contaminated with this compound, including weighing boats, contaminated paper towels, and used gloves, must be collected in a designated, clearly labeled hazardous waste container.

Liquid Waste:

  • Unused or waste solutions of this compound should be collected in a labeled hazardous waste container for liquids.

  • Due to its acidic nature, do not mix this waste with incompatible waste streams (e.g., strong bases or oxidizers).

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Decontamination:

  • Glassware that has come into contact with the chemical should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before washing.

All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[5][9]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Tree start Start: Handling This compound task_assessment Assess Task: What is the potential for exposure? start->task_assessment low_exposure Low Exposure (e.g., transporting sealed container) task_assessment->low_exposure Minimal moderate_exposure Moderate Exposure (e.g., weighing, solution prep) task_assessment->moderate_exposure Possible high_exposure High Exposure (e.g., large transfers, heating) task_assessment->high_exposure Likely ppe_low Minimum PPE: - Lab Coat - Safety Glasses low_exposure->ppe_low ppe_moderate Mandatory PPE: - Lab Coat - Nitrile Gloves - Safety Goggles - Use Fume Hood moderate_exposure->ppe_moderate ppe_high Enhanced PPE: - Chemical Apron - Nitrile Gloves - Goggles & Face Shield - Use Fume Hood high_exposure->ppe_high

Caption: PPE selection workflow based on exposure risk.

By internalizing these principles and procedures, you not only protect yourself and your colleagues but also uphold the integrity of your research. A strong safety culture is the bedrock of scientific innovation.

References

  • ChemReg.net.
  • Abound. This compound. [Link]
  • PubChem.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
  • Northwestern University. Hazardous Waste Disposal Guide. [Link]
  • ERA Environmental. GHS Hazard Classification: Everything You Need to Know. [Link]
  • University of Illinois.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.